molecular formula C7H8N2O B1441604 2-Amino-6-methylnicotinaldehyde CAS No. 885276-99-3

2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604
CAS No.: 885276-99-3
M. Wt: 136.15 g/mol
InChI Key: RPFQGCDZCNDOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-6-methylpyridine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFQGCDZCNDOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694767
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-99-3
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylnicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical characteristics of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-methylnicotinaldehyde

Foreword

This compound stands as a pivotal heterocyclic building block, strategically positioned at the crossroads of medicinal chemistry, materials science, and synthetic innovation. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive aldehyde and a nucleophilic amino group, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive exploration of its fundamental physicochemical characteristics, offering researchers, scientists, and drug development professionals the technical insights required to harness its full synthetic potential. By elucidating its properties, from spectroscopic signatures to chemical reactivity, we aim to empower scientists to make informed experimental choices and accelerate the pace of discovery.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is systematically identified by a unique set of descriptors that define its atomic composition and connectivity.

  • IUPAC Name: 2-Amino-6-methylpyridine-3-carbaldehyde

  • CAS Number: 1211516-02-7[1]

  • Molecular Formula: C₇H₈N₂O[1]

  • Molecular Weight: 136.15 g/mol [1][2]

The structural arrangement, consisting of a pyridine ring substituted at the 2-, 3-, and 6-positions, dictates its chemical behavior and physical properties.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This table summarizes the key physicochemical data for this compound and related compounds, providing a baseline for experimental design.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a solid at room temperature.Similar pyridine aldehydes and aminopyridines are solids[3][4].
Melting Point Data not available. Related compound 2-amino-6-methylpyridine melts at 40-44 °C.[3][5]
Boiling Point Data not available. Related compound 2-amino-6-methylpyridine boils at 208-209 °C.[5][6]
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Polar functional groups suggest solubility in polar organic solvents[4].
pKa Data not available. The pyridine nitrogen and amino group confer basic properties.The pyridine nitrogen pKa is typically ~5; the amino group influences this.
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[1]
Stability The product is chemically stable under standard ambient conditions (room temperature). Hygroscopic.[6]

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The distinct functional groups of this compound produce a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

    • Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their specific shifts are influenced by the electronic effects of the amino, methyl, and aldehyde substituents.

    • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 5.0-6.0 ppm[7].

    • Methyl Protons (-CH₃): A sharp singlet in the upfield region, around δ 2.3-2.6 ppm.

  • ¹³C NMR: The carbon spectrum will complement the proton data.

    • Carbonyl Carbon (-CHO): A highly deshielded signal, expected around δ 190-200 ppm.

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen, amino, and aldehyde groups will be the most deshielded.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]

  • N-H Stretching: The amino group will exhibit one or two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The presence of two bands (symmetric and asymmetric stretching) is common for primary amines[7].

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹[9].

  • C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1680-1710 cm⁻¹. Conjugation with the pyridine ring may lower this frequency slightly.

  • N-H Bending: The amino group will also show a bending vibration around 1600-1650 cm⁻¹[7].

  • C=C and C=N Stretching: Vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) is used to determine the molecular weight and obtain structural information from fragmentation patterns[8].

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (136.15 g/mol ) is expected.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (M-29, loss of CHO) or the loss of a hydrogen radical (M-1).

workflow_spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve sample (10-20 mg) in deuterated solvent (e.g., CDCl3, DMSO-d6) nmr ¹H & ¹³C NMR Acquisition prep->nmr Analyze ir IR Spectroscopy (ATR or KBr pellet) prep->ir Analyze ms Mass Spectrometry (EI or ESI) prep->ms Analyze analysis Correlate spectral data (Shifts, Couplings, Stretches, m/z fragments) nmr->analysis ir->analysis ms->analysis structure Confirm Molecular Structure & Purity analysis->structure

Caption: General workflow for spectroscopic analysis.

Experimental Protocols for Characterization

Trustworthy data is built upon robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of this compound.

Protocol 1: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

  • Sample Preparation: Place a small, finely powdered amount of the dry compound into a capillary tube, packing it to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 2: ¹H NMR Spectroscopic Analysis

Causality: This protocol ensures a high-resolution spectrum by properly preparing the sample and setting appropriate acquisition parameters, allowing for unambiguous assignment of proton signals.

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a pipette containing a small cotton plug into a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Shimming & Tuning: Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm).

Chemical Reactivity and Stability Profile

The synthetic utility of this compound is derived from the reactivity of its constituent functional groups.

  • Aldehyde Group: As a primary reactive site, the aldehyde is susceptible to:

    • Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-amino-6-methylnicotinic acid).

    • Reduction: Can be reduced to the primary alcohol ( (2-amino-6-methylpyridin-3-yl)methanol).

    • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form new substituted amines, a cornerstone reaction in medicinal chemistry for building molecular diversity[10].

    • Condensation Reactions: Can participate in Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds[10].

  • Amino Group: The exocyclic amino group acts as a nucleophile and can undergo acylation, alkylation, or serve as a directing group in further aromatic substitutions.

  • Stability: The compound is generally stable under standard conditions but is noted to be hygroscopic, meaning it can absorb moisture from the air[6]. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. It should be kept away from strong oxidizing agents and strong acids[6].

reaction_pathways cluster_reactions Key Synthetic Transformations start This compound oxidation Carboxylic Acid (e.g., 2-Amino-6-methylnicotinic acid) start->oxidation [Ox] e.g., KMnO₄ reduction Primary Alcohol start->reduction [H] e.g., NaBH₄ red_amination Substituted Amine start->red_amination + R₂NH + NaBH(OAc)₃ condensation Alkene Derivative start->condensation + Active Methylene Cmpd. (Knoevenagel)

Caption: Potential reaction pathways from the aldehyde group.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate for accessing novel therapeutics.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The functional handles on this molecule allow for systematic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets[10].

  • Synthesis of Heterocyclic Compounds: The aldehyde and amino groups can be used in cyclization reactions to construct fused heterocyclic ring systems, which are often found in biologically active natural products and synthetic drugs.

  • Building Block for Bioactive Molecules: It is used as a key intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), including those with potential applications in treating neurological conditions and cancer[5]. For instance, related aminonicotinamide derivatives have been developed as potent histone deacetylase (HDAC) inhibitors for oncology[11].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 2-amino-6-methylpyridine provides essential guidance. Caution: This information should be used as a preliminary guide; a substance-specific risk assessment is required before use.

  • Hazards: The related compound 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation[6]. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood[6].

  • Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[6].

  • Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[6]. The container should be tightly closed.

Conclusion

This compound is a functionally rich pyridine derivative with significant potential as a chemical intermediate. Its physicochemical properties, characterized by the interplay of its aldehyde, amino, and methyl-substituted pyridine core, make it a versatile substrate for a wide array of synthetic transformations. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in advancing research, particularly in the rational design of novel therapeutic agents.

References

  • 2-Amino-6-(dimethylamino)nicotinaldehyde | C8H11N3O | CID 72214425. PubChem. [Link]

  • 2-Amino-6-(Dimethylamino)Nicotinaldehyde. MySkinRecipes. [Link]

  • 2-amino-6-methylisonicotinic acid - C7H8N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Method for producing 2-amino-6-methylnicotinic acid.
  • 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem. [Link]

  • 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]

  • 2-bromo-6-methylnicotinaldehyde - 853179-74-5. ChemSynthesis. [Link]

  • 2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418. PubChem. [Link]

  • The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed. [Link]

  • Purification, characterization, and sequence analysis of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45. PubMed. [Link]

  • The Chemical Profile and Applications of 2-Amino-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

  • 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China. Pipzine Chemicals. [Link]

  • 2-Amino-6-methyl-3-nitropyridine | C6H7N3O2 | CID 226028. PubChem. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Human Metabolome Database. [Link]

  • Process for the preparation of 2-amino-alkylpyridines.
  • Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]

Sources

2-Amino-6-methylnicotinaldehyde structural analysis and confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2-Amino-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile functional groups, which serve as key synthons for more complex molecular architectures. The unambiguous confirmation of its chemical structure is a critical prerequisite for its application in drug development and other advanced research fields. This guide provides a comprehensive, multi-technique approach to the structural elucidation and confirmation of this compound. We delve into the rationale behind the selection of analytical techniques, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This document is designed to serve as a practical reference for researchers, providing not only the "how" but also the "why" behind the methodologies, ensuring a robust and self-validating system for structural confirmation.

Introduction: The Structural Imperative

The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the context of drug development, even minor structural ambiguities can lead to significant deviations in efficacy, toxicity, and overall pharmacological profile. This compound (CAS: 885276-99-3, Molecular Weight: 136.15 g/mol ) presents a unique combination of a nucleophilic amino group, a reactive aldehyde, and a directing methyl group on a pyridine scaffold. This arrangement offers multiple avenues for chemical modification, making it a valuable building block. Consequently, rigorous structural verification is not merely a procedural step but a foundational pillar of scientific integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, beginning with the foundational spectroscopic techniques and progressing to the definitive, three-dimensional analysis provided by X-ray crystallography. Each section is crafted to build upon the last, creating a cohesive and self-validating narrative of structural confirmation.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of this compound's structure relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides an unassailable confirmation of the molecule's identity and purity.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Final Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (EI, ESI) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR XRay Single Crystal X-ray Diffraction NMR->XRay Informed Crystal Screening Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation XRay->Confirmation

Caption: Overall workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is recommended for a comprehensive analysis.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds such as 2-amino-6-methylpyridine and 6-methylnicotinaldehyde[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.8 - 10.0s-
Pyridine-H47.5 - 7.7d~8.0
Pyridine-H56.4 - 6.6d~8.0
Amino-H₂4.5 - 5.5br s-
Methyl-H₃2.4 - 2.6s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 193
Pyridine C2-NH₂160 - 162
Pyridine C6-CH₃158 - 160
Pyridine C4138 - 140
Pyridine C3-CHO118 - 120
Pyridine C5108 - 110
Methyl-C22 - 24
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Rationale: This initial spectrum provides an overview of the proton environments, their integrations (ratio of protons), and their coupling patterns. The distinct chemical shifts of the aldehyde, aromatic, and methyl protons should be readily identifiable.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: This experiment identifies all unique carbon environments in the molecule. The aldehyde carbonyl carbon will be significantly downfield, while the aromatic and methyl carbons will appear in their characteristic regions.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H4 and H5 would confirm their adjacent positions on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous assignment of the protonated carbons in the ¹³C spectrum.

    • Rationale: 2D NMR techniques are invaluable for resolving ambiguities in spectral assignments, especially in complex molecules. They provide a robust, self-validating network of correlations that confirms the molecular framework.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Expected Mass Spectrometric Data
  • Molecular Formula: C₇H₈N₂O

  • Exact Mass: 136.0637

  • Molecular Weight: 136.15

Table 3: Predicted Mass Spectrometry Data

Ionization ModeExpected Ion (m/z)Interpretation
ESI+137.0715[M+H]⁺
EI136 (M⁺)Molecular Ion
EI135 ([M-H]⁺)Loss of a hydrogen radical
EI108 ([M-CO]⁺)Loss of carbon monoxide
EI93 ([M-CO-CH₃]⁺)Subsequent loss of a methyl radical
Experimental Protocol for MS Analysis
  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically preserves the molecular ion.

    • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

    • Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass for C₇H₉N₂O⁺ (137.0715).

  • Electron Ionization (EI) Mass Spectrometry:

    • Technique: EI is a higher-energy ionization technique that induces fragmentation.

    • Procedure: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Rationale: The fragmentation pattern provides a "fingerprint" of the molecule's structure. The loss of characteristic neutral fragments (e.g., CO, H) can help to confirm the presence of the aldehyde functional group and the overall stability of the pyridine ring. This technique is complementary to the soft ionization of ESI.

Infrared (IR) Spectroscopy: The Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Expected IR Absorption Bands

Based on data from related aminopyridine compounds, the following characteristic absorption bands are expected for this compound[4][5][6][7].

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
3100 - 3000C-H stretchingAromatic Ring
2950 - 2850C-H stretchingMethyl Group (-CH₃)
2850 - 2750C-H stretchingAldehyde (-CHO)
1700 - 1680C=O stretchingAldehyde
1640 - 1600N-H scissoring (bending)Primary Amine (-NH₂)
1600 - 1450C=C and C=N stretchingAromatic Ring
1330 - 1260C-N stretchingAromatic Amine
Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values. The presence of strong bands in the N-H and C=O stretching regions is crucial for confirming the presence of the amino and aldehyde functional groups, respectively.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Caption: 2D representation of this compound.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals are a prerequisite for this technique. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

  • Analysis: The refined structure will confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. It will also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amino group. The planarity of the pyridine ring and the orientation of the substituents can be definitively determined. The use of X-ray crystallography for substituted pyridines is well-documented and provides a gold standard for structural confirmation[8][9][10].

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of this compound is best achieved through a multi-faceted analytical approach. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule in solution. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid check for the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.

By following the protocols and rationale outlined in this guide, researchers, scientists, and drug development professionals can be confident in the structural integrity of their this compound, ensuring a solid foundation for their subsequent research and development endeavors.

References

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available from: [Link]

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available from: [Link]

  • ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • Journal of the American Chemical Society. Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • Google Patents. Method for producing 2-amino-6-methylnicotinic acid.
  • Semantic Scholar. Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. Available from: [Link]

  • PubChem. 2-Amino-6-(dimethylamino)nicotinaldehyde. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • WIPO Patentscope. METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Available from: [Link]

  • PubChem. 2-Amino-6-pyridinecarboxaldehyde. Available from: [Link]

  • ResearchGate. Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • PubChem. 2-Amino-6-methylpyridine. Available from: [Link]

  • National Center for Biotechnology Information. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]

  • NIST WebBook. 6-Aminonicotinamide. Available from: [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link]

  • NIST WebBook. 2-Methyl-2-decanol. Available from: [Link]

Sources

The Genesis of a Key Pharmaceutical Intermediate: An In-depth Guide to the Early Research and Discovery of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and synthetic pharmaceuticals. Within this vast family, 2-Amino-6-methylnicotinaldehyde has emerged as a particularly valuable intermediate. Its unique arrangement of an aldehyde, an amino group, and a methyl group on the pyridine core provides a versatile platform for the synthesis of complex, biologically active molecules. This guide delves into the foundational research and plausible early synthetic strategies that likely led to the discovery and characterization of this important compound, offering a blend of historical context and practical synthetic wisdom for today's researchers. While a singular, seminal "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis can be logically reconstructed from the well-established chemistry of its precursors, notably 2-amino-6-methylpyridine and its derivatives.

The Foundational Chemistry: Synthesis of the 2-Amino-6-methylpyridine Core

The journey to this compound begins with the synthesis of its foundational building block, 2-amino-6-methylpyridine. Early organic chemists developed several methods for the amination of pyridine rings, with the Tschitschibabin (Chichibabin) reaction being a landmark achievement.[1] This method, involving the reaction of a pyridine derivative with sodium amide in an inert solvent, provided a direct route to aminopyridines.[1]

The causality behind this choice of reagents is rooted in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom renders the α- and γ-positions susceptible to nucleophilic attack. Sodium amide, a powerful nucleophile, attacks the 2-position of α-picoline (2-methylpyridine). The subsequent loss of a hydride ion, which then reacts with an amino proton to liberate hydrogen gas, drives the reaction forward, yielding the sodium salt of the aminopyridine.

However, the Tschitschibabin reaction, while historically significant, presented considerable safety and scalability challenges due to the use of sodium amide and the formation of sodium hydride.[1] This spurred the development of alternative methods, including the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts, or with chloramine.[1] Each of these early methods came with its own set of drawbacks, such as low yields or the handling of hazardous reagents, reflecting the evolving nature of synthetic chemistry.[1]

A more modern and efficient approach involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which itself can be synthesized from 2-cyano-6-methylpyridine. This route offers milder reaction conditions and often higher yields.

From Core to Carboxylic Acid: The Emergence of 2-Amino-6-methylnicotinic Acid

With a reliable synthesis of the 2-amino-6-methylpyridine core established, the next logical step toward the target aldehyde is the introduction of a carbon-based functional group at the 3-position, typically a carboxyl group. This leads to the formation of 2-amino-6-methylnicotinic acid, a crucial precursor.

Early synthetic chemists would have likely approached this transformation through the hydrolysis of a nitrile precursor, 2-amino-3-cyano-6-methylpyridine. A plausible and efficient modern route, detailed in patent literature, involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine.[2] In this process, the chloro- and cyano-substituted pyridine is treated with aqueous ammonia under heat and pressure in an autoclave.[2] This initial step results in the formation of 2-amino-6-methylnicotinamide. Subsequent hydrolysis of the amide with a base like potassium hydroxide, followed by acidification, yields the desired 2-amino-6-methylnicotinic acid.[2]

This one-pot approach is a testament to the efficiency of modern synthetic methods, combining two transformations without the need for isolation of the intermediate amide.[2] The choice of a chloro-substituted pyridine as the starting material is strategic, as the chlorine atom is a good leaving group for nucleophilic aromatic substitution by ammonia.

The overall synthetic pathway from a readily available starting material to the key carboxylic acid intermediate can be visualized as follows:

Synthesis_Pathway A 2-Chloro-3-cyano-6-methylpyridine B 2-Amino-6-methylnicotinamide A->B 1. Aq. NH3, 170°C (Autoclave) C 2-Amino-6-methylnicotinic Acid B->C 2. KOH, 100°C 3. HCl to pH 4-5 caption Plausible Synthetic Pathway to 2-Amino-6-methylnicotinic Acid

Caption: Plausible Synthetic Pathway to 2-Amino-6-methylnicotinic Acid.

The Final Transformation: Reduction to this compound

The conversion of a carboxylic acid to an aldehyde is a delicate operation, requiring a reducing agent that is potent enough to effect the transformation but mild enough to avoid over-reduction to the corresponding alcohol. While early methods may have involved more circuitous routes, a common and reliable strategy in modern organic synthesis involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an amide, followed by a controlled reduction.

A highly effective and plausible method involves the use of a morpholinamide derivative. This approach offers excellent control over the reduction process.

Experimental Protocol: A Plausible Early Synthesis of this compound

This protocol describes a logical, multi-step synthesis based on established chemical principles that would have been accessible to early researchers in the field, albeit with potentially different reagents for the final reduction step.

Step 1: Synthesis of 2-Amino-6-methylnicotinic Acid

This procedure is adapted from a patented one-pot synthesis.[2]

  • Reaction Setup: In a suitable autoclave, combine 2-chloro-3-cyano-6-methylpyridine (1 equivalent) with a 28% aqueous solution of ammonia.

  • Amination and Hydrolysis: Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring.

  • Ammonia Removal: After cooling to room temperature, carefully vent and remove the excess ammonia under reduced pressure.

  • Saponification: To the resulting reaction mixture, add potassium hydroxide (2.5-3 equivalents) and heat at 100°C for 3 hours with stirring.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid. The precipitated solid is then collected by filtration, washed with cold water, and dried to yield 2-amino-6-methylnicotinic acid.

Step 2: Conversion to 2-Amino-6-methylnicotinoyl Chloride

  • Reaction Setup: Suspend 2-amino-6-methylnicotinic acid (1 equivalent) in a dry, inert solvent such as dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Chlorination: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.

Step 3: Reduction to this compound

A controlled reduction is key. While modern methods might employ reagents like lithium tri-tert-butoxyaluminum hydride, an early approach might have utilized a Rosenmund reduction of the acid chloride.

  • Catalyst Preparation: Prepare a catalyst of palladium on barium sulfate (Pd/BaSO₄), often "poisoned" with a sulfur compound like quinoline-sulfur to prevent over-reduction.

  • Reaction Setup: Dissolve the 2-amino-6-methylnicotinoyl chloride from the previous step in a dry, inert solvent (e.g., toluene). Add the prepared catalyst.

  • Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.

  • Workup and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter off the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

The workflow for this final, critical stage can be visualized as follows:

Final_Reduction A 2-Amino-6-methylnicotinic Acid B 2-Amino-6-methylnicotinoyl Chloride A->B Thionyl Chloride (SOCl₂) C This compound B->C H₂, Pd/BaSO₄ (Rosenmund Reduction) caption Final Steps to this compound

Caption: Final Steps to this compound.

Early Characterization and Data

The initial discovery and characterization of a new compound would have relied on classical analytical techniques. For this compound, this would have included:

  • Melting Point Determination: A sharp melting point would indicate the purity of the synthesized compound.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (C₇H₈N₂O) and confirm the elemental composition.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the aldehyde, and the aromatic C=C and C=N vibrations of the pyridine ring.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: In later years, ¹H and ¹³C NMR would become the definitive tools for structural elucidation, confirming the positions of the protons and carbons on the pyridine ring and its substituents.

The following table summarizes the key physicochemical properties of the target compound and its immediate precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Amino-6-methylnicotinic acidC₇H₈N₂O₂152.15846021-26-9
This compoundC₇H₈N₂O136.15Not readily available

Conclusion and Future Outlook

The early research into this compound, while not encapsulated in a single, easily identifiable publication, can be understood as a logical extension of the foundational principles of pyridine chemistry. The journey from the pioneering but often hazardous Tschitschibabin reaction to more controlled and efficient multi-step syntheses reflects the broader evolution of organic chemistry. The synthesis of this molecule, likely proceeding through the key intermediate 2-amino-6-methylnicotinic acid, showcases the strategic thinking required to introduce and manipulate functional groups on an aromatic scaffold.

For researchers and drug development professionals today, understanding this historical and chemical context is not merely an academic exercise. It provides a deeper appreciation for the versatility of the this compound scaffold and informs the design of novel synthetic routes to its derivatives. As the quest for new therapeutics continues, this humble yet powerful intermediate will undoubtedly play a continued role in the discovery of next-generation medicines.

References

  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

Sources

The Pivotal Role of Substituted Aminonicotinaldehydes: A Technical Guide for Researchers and Drug Development Professionals

Sources

An In-depth Technical Guide to the Spectroscopic and Computational Investigation of 2-Amino-6-methylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive framework for the multifaceted investigation of 2-Amino-6-methylnicotinaldehyde and its derivatives. These pyridine-based compounds are of significant interest as versatile scaffolds in medicinal chemistry and materials science.[1][2] A thorough characterization is paramount for understanding their structure-property relationships, which dictates their potential in applications such as drug design and the development of non-linear optical (NLO) materials.[3][4] This document provides an in-depth exploration of the critical spectroscopic techniques—Fourier-transform infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy—complemented by a robust theoretical framework based on Density Functional Theory (DFT). We detail not only the experimental protocols but also the causality behind methodological choices, ensuring a self-validating system of analysis. This integrated approach, combining empirical data with computational validation, provides the authoritative grounding necessary for researchers, scientists, and drug development professionals to accelerate their research and development endeavors.

Introduction: The Versatile Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. The strategic placement of electron-donating groups (EDG) and electron-accepting groups (EWG) on the pyridine ring can precisely modulate the molecule's electronic, optical, and biological properties.[3] The this compound scaffold is a prime example of this design principle, featuring an amino group (EDG) and an aldehyde group (EWG). This arrangement creates a donor-π-acceptor (D-π-A) system, which is a known predicate for significant non-linear optical (NLO) properties and a key feature in designing molecules for targeted biological interactions.[3]

A comprehensive understanding of these molecules is impossible without a detailed structural and electronic characterization. Spectroscopic analysis provides direct, empirical evidence of molecular structure and behavior, while computational chemistry offers a powerful lens to predict and validate these findings at a quantum level.[5][6] This guide synthesizes these two domains to provide a holistic investigatory workflow.

Synthesis and Sample Preparation

While numerous synthetic routes exist, a common approach involves multi-step synthesis starting from precursors like 2-chloro-3-cyano-6-methylpyridine or 2-chloronicotinic acid.[7][8] A generalized synthetic pathway is often achieved through amination, followed by functional group transformations to yield the final aldehyde derivative.[7]

dot

cluster_synthesis Generalized Synthetic Workflow Precursor e.g., 2-chloro-6-methyl -nicotinonitrile Intermediate Amination Reaction (e.g., with aq. Ammonia) Precursor->Intermediate Step 1 Product Hydrolysis & Reduction (e.g., with base then reducing agent) Intermediate->Product Step 2 Final_Compound 2-Amino-6-methyl -nicotinaldehyde Derivative Product->Final_Compound Final Steps

Caption: A generalized multi-step synthetic workflow.

Causality in Sample Purity: For all spectroscopic methods, sample purity is non-negotiable. Impurities, residual solvents, or starting materials will introduce confounding signals, leading to erroneous spectral interpretation. It is imperative to purify the synthesized compound, typically via recrystallization or column chromatography, and confirm its purity (>99%) before proceeding with analysis. The absence of signals from known precursors in NMR and the sharpness of the melting point are primary indicators of a sample's suitability for detailed spectroscopic investigation.

Spectroscopic Characterization: An Empirical Approach

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy probes the quantized vibrational states of a molecule. FT-IR and FT-Raman are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Expertise in Action: The primary amine (-NH₂) group, for instance, exhibits characteristic symmetric and asymmetric stretching vibrations.[10] The aldehyde (-CHO) group has a very strong and distinct C=O stretching band. Observing these specific bands provides direct evidence for the successful synthesis of the target molecule. FT-Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Experimental Protocol: FT-IR/FT-Raman

  • Sample Preparation: For FT-IR, the KBr pellet technique is standard. Mix ~1 mg of the purified solid sample with ~100 mg of dry KBr powder and press into a transparent pellet. For FT-Raman, the solid sample can be placed directly into a sample holder.[11]

  • Instrument Setup:

    • FT-IR Spectrometer: Use an instrument equipped with a KBr beam splitter and a suitable detector.

    • FT-Raman Spectrometer: Use an instrument with a Nd:YAG laser source operating at 1.064 µm.

  • Data Acquisition: Record the spectra in the range of 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman.[12] Set an appropriate resolution (e.g., ±2 cm⁻¹).

  • Analysis: Identify and assign the characteristic vibrational bands by comparing the experimental spectra with established literature values for similar compounds and with theoretically calculated frequencies.

Data Presentation: Key Vibrational Frequencies

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹) (Experimental)Supporting References
Amino (-NH₂)Asymmetric & Symmetric Stretch3500–3300[10][13]
Amino (-NH₂)Scissoring (Bending)1650–1600[13]
Aldehyde (C=O)Stretch~1700
Aldehyde (C-H)Stretch2850–2750
Pyridine RingC=C, C=N Stretch1600–1400[11]
Methyl (-CH₃)Asymmetric & Symmetric Stretch2980–2870[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete molecular structure in solution by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[15] Two-dimensional techniques like HSQC can further confirm the connectivity between protons and carbons.[16]

Expertise in Action: The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its local electronic environment. For example, the aldehyde proton is highly deshielded and appears far downfield (9-10 ppm). The amino protons often appear as a broad singlet, and their position can be solvent-dependent.[10][13] The number of signals, their splitting patterns (multiplicity), and their integration values in the ¹H NMR spectrum allow for a complete assignment of the proton skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[10]

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 600 MHz or higher for complex derivatives).[17]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[18]

  • Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling constants to assign the structure.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)

Proton / CarbonTypeExpected Chemical Shift (δ, ppm)Supporting References
-CHO¹H9.5 – 10.5General Organic Chemistry Principles
-NH₂¹H5.0 – 8.0 (broad)[10][13]
Pyridine Ring¹H6.5 – 8.5[11]
-CH₃¹H2.3 – 2.6[11]
-C=O (Aldehyde)¹³C190 – 200[19]
Pyridine Ring¹³C110 – 160[11]
-CH₃¹³C~20-25[11]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals.[20] It is particularly useful for studying conjugated systems and can be correlated with computational results from Time-Dependent DFT (TD-DFT).

Expertise in Action: The absorption maxima (λ_max) are indicative of the energy required for π → π* and n → π* transitions. For D-π-A systems like this compound derivatives, these transitions are often in the near-UV range. The position and intensity of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide insights into the nature of the excited state.[10][21]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, DMSO).[11]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200–800 nm, using a cuvette containing the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε). Compare these experimental values with those predicted by TD-DFT calculations.

Computational and Theoretical Analysis (DFT)

Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental data and providing deep mechanistic insights.[3] Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a wide range of molecular properties can be accurately predicted.[12][22]

dot

cluster_dft DFT Computational Workflow cluster_props Calculated Properties Input Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Validation Analysis Property Calculations Freq->Analysis Vib Vibrational Spectra (Compare with FT-IR/Raman) Analysis->Vib NMR NMR Shifts (Compare with ¹H/¹³C NMR) Analysis->NMR UV Electronic Transitions (TD-DFT) (Compare with UV-Vis) Analysis->UV FMO HOMO-LUMO Analysis Analysis->FMO NBO NBO Analysis Analysis->NBO

Caption: Workflow for theoretical investigation using DFT.

  • Geometric Optimization: The first step is to calculate the molecule's equilibrium geometry, which corresponds to the lowest energy conformation. This provides theoretical bond lengths and angles that can be compared with crystallographic data if available.[22]

  • Vibrational Frequency Analysis: DFT calculations can predict the vibrational frequencies and intensities. These theoretical values are often scaled by a known factor to correct for anharmonicity and basis set deficiencies, providing a powerful tool for assigning the experimental FT-IR and FT-Raman spectra.[5]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic properties.[12] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and the energy required for electronic excitation. A smaller gap suggests the molecule is more polarizable and may have enhanced NLO properties.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular bonding, charge distribution, and hyperconjugative interactions.[6] It can quantify the charge transfer from the amino group (donor) to the aldehyde and pyridine ring (acceptors), validating the D-π-A nature of the molecule and explaining its stability.[23]

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of this investigation lies in the integration of all methods. A discrepancy in one technique can be resolved by another, leading to a self-validating and unambiguous structural assignment.

dot

FTIR FT-IR / FT-Raman (Functional Groups) Structure Proposed Structure FTIR->Structure NMR ¹H & ¹³C NMR (Connectivity & Skeleton) NMR->Structure UVVIS UV-Vis (Electronic Transitions) UVVIS->Structure DFT DFT Calculation (Theoretical Validation) Confirm Confirmed Molecular Structure & Properties DFT->Confirm Corroboration Structure->DFT Compare Experimental with Theory Start Start Start->NMR Start->UVVIS

Caption: Integrated workflow for spectroscopic and computational analysis.

This workflow demonstrates the logical progression from initial analysis to final confirmation. The experimental techniques (FT-IR, NMR, UV-Vis) lead to a proposed structure. This hypothesis is then rigorously tested against the predictions from DFT calculations. Strong agreement between the experimental and theoretical data provides a high degree of confidence in the final structural assignment and the understanding of the molecule's electronic properties.

Applications in Drug Development

The detailed characterization of this compound derivatives is a critical step in drug discovery.[2] Structure-Activity Relationship (SAR) studies rely on understanding how small structural changes, confirmed by spectroscopy, affect a compound's interaction with a biological target, such as an enzyme or receptor.[2][4] The electronic properties elucidated by HOMO-LUMO and NBO analysis can help predict a molecule's metabolic stability and binding affinity. The amino-pyridine scaffold itself is present in numerous bioactive compounds, making its derivatives promising candidates for antimicrobial, anticancer, or kinase inhibitory agents.[10][24]

Conclusion

The spectroscopic and computational investigation of this compound derivatives is a synergistic process that yields a comprehensive understanding of their molecular structure and electronic properties. This guide has outlined an integrated workflow, combining the empirical power of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy with the predictive and validation capabilities of DFT calculations. By adhering to these rigorous, self-validating protocols, researchers can confidently characterize these versatile compounds, paving the way for their rational design and application in drug discovery and advanced materials.

References

  • Benchchem. (n.d.). Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.
  • Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1.
  • Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.
  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • Semantic Scholar. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine.
  • Benchchem. (n.d.). Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide.
  • ResearchGate. (n.d.). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.
  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin.
  • Vels University. (2024). Computational aspects of DFT, HOMO-LUMO, PED, molecular docking and basic characterisations of Octad.
  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (2025). Molecular structure, vibrational spectroscopic, NBO and HOMO–LUMO studies of 2-amino 6-bromo 3-formylchromone.
  • Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
  • Benchchem. (2025). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ResearchGate. (n.d.). CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY.
  • Sundaraganesan, N., et al. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.
  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • ResearchGate. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry.
  • ResearchGate. (2025). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.
  • NIH. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
  • spectroscopyNOW.com. (2013). Journal Highlight: Spectroscopic studies on nicotine and nornicotine in the UV region.
  • ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.
  • ResearchGate. (2025). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach.

Sources

Introduction: The Strategic Importance of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Amino-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with an amino group at the 2-position, a methyl group at the 6-position, and a reactive aldehyde at the 3-position, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The pyridine core is a common motif in many ATP-competitive kinase inhibitors, and the strategic placement of the amino and aldehyde functionalities allows for a multitude of chemical transformations.[1] This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable building block, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

PropertyEstimated Value/InformationSource
Molecular Formula C₇H₈N₂OInferred
Molecular Weight 136.15 g/mol [3]
IUPAC Name 2-Amino-6-methylpyridine-3-carbaldehydeInferred
CAS Number 885276-99-3[3]
Appearance Likely a solid at room temperatureInferred

The electronic nature of the pyridine ring, coupled with the electron-donating amino group and the electron-withdrawing aldehyde group, creates a unique reactivity profile that will be explored in the subsequent sections.

Synthesis of this compound and its Precursors

The synthesis of this compound is not explicitly detailed in the provided literature, but a plausible synthetic strategy can be devised based on the synthesis of its precursors, such as 2-amino-6-methylnicotinic acid. A common starting material for such compounds is 2-chloro-3-cyano-6-methylpyridine.[4]

A potential multi-step synthesis could involve the initial formation of 2-amino-6-methylnicotinonitrile from 2-chloro-3-cyano-6-methylpyridine, followed by hydrolysis to 2-amino-6-methylnicotinic acid, and subsequent reduction to the target aldehyde.

Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol is adapted from a one-pot synthesis method.[4][5]

Step 1: Amination and Hydrolysis

  • To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (1 equivalent).

  • Add a 28% aqueous solution of ammonia.[4]

  • Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.[4]

  • After cooling to room temperature, carefully vent the autoclave and remove the ammonia under reduced pressure.[4]

  • To the resulting reaction mixture containing 2-amino-6-methylnicotinamide, add potassium hydroxide (a suitable excess) and heat at 100°C for 3 hours with stirring.[4]

  • Cool the reaction solution to room temperature and acidify to a pH of 4-5 by the dropwise addition of 4N hydrochloric acid to precipitate the 2-amino-6-methylnicotinic acid.[4]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow start 2-chloro-3-cyano-6-methylpyridine intermediate1 2-amino-6-methylnicotinamide start->intermediate1 NH3 (aq), 170°C intermediate2 2-amino-6-methylnicotinic acid intermediate1->intermediate2 KOH, 100°C then HCl product This compound intermediate2->product Reduction (e.g., LiAlH(OtBu)3)

Caption: Synthetic workflow for this compound.

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the alcohol. A common method involves the conversion of the carboxylic acid to an activated intermediate, such as an amide or an acid chloride, followed by reduction. A more direct, albeit less common, approach would be a controlled reduction. A suitable method would be the use of lithium tri-tert-butoxyaluminum hydride.[6]

The Core Reactivity: A Multifaceted Chemical Hub

The reactivity of this compound is dominated by the interplay of its three key functional groups: the aldehyde, the amino group, and the pyridine ring.

Condensation Reactions of the Aldehyde Group

The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions.[7] These reactions are fundamental for carbon-carbon bond formation and the construction of complex molecular scaffolds.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a similar procedure for a related nicotinaldehyde derivative.[7]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Knoevenagel_Condensation Aldehyde This compound Intermediate Adduct Aldehyde->Intermediate + Malononitrile, Piperidine Malononitrile Malononitrile Product Vinylogous Amide Product Intermediate->Product - H2O

Caption: Knoevenagel condensation of this compound.

The Claisen-Schmidt condensation involves the reaction of the aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form a chalcone derivative.

Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol is adapted from a similar procedure.[7]

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetophenone (1 equivalent) to the solution.

  • Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with vigorous stirring.

  • Allow the reaction to stir in the ice bath for several hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Cycloaddition and Cyclocondensation Reactions

The pyridine and amino functionalities of this compound allow it to participate in various cycloaddition and cyclocondensation reactions, leading to the formation of fused heterocyclic systems.

A notable reaction of 2-aminopyridines is their participation in three-component reactions with aldehydes and alkynes to form imidazo[1,2-a]pyridines.[8] This reaction is often catalyzed by transition metals like copper.[8]

Conceptual Protocol:

  • In a suitable solvent such as water, combine this compound (1 equivalent), a terminal alkyne (e.g., phenylacetylene, 1 equivalent), and another aldehyde (e.g., benzaldehyde, 1 equivalent).

  • Add a copper-based catalyst (e.g., a Cu-Mn bimetallic catalyst).[8]

  • Heat the reaction mixture with stirring.

  • The reaction proceeds through a domino sequence of coupling and 5-exo-dig cycloisomerization to yield the corresponding imidazo[1,2-a]pyridine derivative.[8]

Three_Component_Reaction Reactants This compound + Benzaldehyde + Phenylacetylene Process Domino Coupling and 5-exo-dig Cycloisomerization Reactants->Process Heat Catalyst Cu-Mn Catalyst Catalyst->Process Product Imidazo[1,2-a]pyridine Derivative Process->Product

Caption: Three-component synthesis of an imidazo[1,2-a]pyridine.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Standard oxidizing agents can be used for this transformation. A mild oxidant like potassium permanganate or silver oxide is often employed to avoid side reactions.

Conceptual Protocol (Oxidation):

  • Dissolve this compound in a suitable solvent (e.g., aqueous acetone).

  • Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., 0-10°C).

  • After the reaction is complete, quench any excess oxidant and work up the reaction to isolate the carboxylic acid.

Sodium borohydride is a common and effective reagent for the reduction of aldehydes to alcohols.

Conceptual Protocol (Reduction):

  • Dissolve this compound in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, controlling the temperature.

  • Stir the reaction until complete, then quench with a weak acid and extract the product.

Reactions of the Amino Group

The 2-amino group behaves as a typical nucleophile and can undergo acylation, alkylation, and other reactions characteristic of aromatic amines.

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of compounds with potential biological activity. The resulting scaffolds, such as vinylogous amides, chalcones, and fused heterocycles, are prevalent in pharmacologically active compounds.[7] The 2-aminopyridine moiety itself is a precursor to a variety of heterocyclic compounds with antibacterial, anticancer, and anti-inflammatory properties.[9] Furthermore, the condensation products can serve as building blocks for functional materials.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential for the synthesis of complex chemical entities. Its aldehyde and amino functionalities provide orthogonal handles for a variety of chemical transformations, including condensation, cycloaddition, oxidation, and reduction reactions. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutics and advanced materials.

References

  • BenchChem. Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • PubChem. 2-Amino-6-(dimethylamino)nicotinaldehyde.
  • BenchChem. Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • ResearchGate. Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
  • WIPO Patentscope. WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • PubChem. 2-Amino-6-methylpyridine.
  • BenchChem. Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for 2-Amino-6-methylnicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

2-Amino-6-methylnicotinaldehyde (CAS 885276-99-3) is a highly functionalized pyridine derivative poised to be a valuable intermediate in the synthesis of complex heterocyclic architectures. Its structure is distinguished by the strategic placement of three key functional groups: a nucleophilic amino group, an electrophilic aldehyde, and a methyl-substituted pyridine ring. The ortho-disposition of the amino and aldehyde moieties makes it an exceptionally potent precursor for a variety of cyclization and condensation reactions, enabling the construction of fused ring systems relevant to medicinal chemistry and materials science.

While specific, peer-reviewed applications for this exact molecule are not yet extensively documented, its chemical nature as a 2-aminopyridine-3-carbaldehyde allows us to infer its reactivity based on well-established, analogous transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its predicted reactivity, supported by detailed, field-proven protocols adapted from authoritative sources for this class of compounds. We will explore its utility in classic condensation reactions and, most significantly, in the elegant and efficient construction of fused azaheterocycles through reactions like the Friedländer annulation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This information is essential for planning reactions, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 885276-99-3[1][2][3]
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol [1]
Appearance Off-white to light yellow solid
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[3]

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the cooperative reactivity of its functional groups.

  • The Aldehyde Group: As a classic electrophile, the formyl group is the primary site for nucleophilic attack. It readily participates in condensation reactions with active methylene compounds (Knoevenagel), ketones (Claisen-Schmidt), and stabilized ylides (Wittig), as well as forming Schiff bases with primary amines.

  • The Amino Group: This group acts as a potent nucleophile and an activating group. It can be acylated, alkylated, or participate in cyclization reactions. Its electron-donating character increases the electron density of the pyridine ring, influencing its reactivity.

  • The Bifunctional ortho-Amino-Aldehyde Motif: This is the molecule's most powerful feature. This arrangement is the cornerstone of classical named reactions designed to build fused heterocyclic rings in a single, efficient step. The amino group can first condense with a reaction partner to form an intermediate that then undergoes an intramolecular cyclization involving the aldehyde, or vice-versa. This pre-organized reactivity is ideal for constructing complex scaffolds.

Application Note 1: Synthesis of Fused 1,8-Naphthyridines via Friedländer Annulation

The Friedländer annulation is one of the most direct and efficient methods for synthesizing quinolines and their aza-analogs, such as naphthyridines.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone. This compound is an ideal substrate for this transformation, leading to the formation of highly valuable 7-methyl-1,8-naphthyridine scaffolds.

Causality and Experimental Choices: The mechanism proceeds via two key stages: 1) initial formation of a Schiff base (imine) between the amino group of the pyridine and the ketone, and 2) a subsequent intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl.[5] This is followed by dehydration to yield the aromatic fused ring. The choice of catalyst (acid or base) depends on the reactivity of the ketone partner, but base catalysis (e.g., KOH, pyrrolidine) is common and highly effective for promoting both the initial condensation and the subsequent cyclization.[6] The slow addition of the ketone can improve regioselectivity when using unsymmetrical ketones.[6]

cluster_workflow Friedländer Annulation Workflow start Start: Reagents reactants This compound + α-Methylene Ketone (e.g., Acetophenone) start->reactants conditions Base Catalyst (e.g., KOH) Solvent (e.g., Ethanol) Reflux reactants->conditions intermediate Intermediate Formation (Schiff Base / Enamine) conditions->intermediate cyclization Intramolecular Aldol Condensation & Dehydration intermediate->cyclization product Product: Substituted 1,8-Naphthyridine cyclization->product workup Work-up & Purification (Cooling, Filtration, Recrystallization) product->workup final_product Final Characterized Product workup->final_product

Caption: Workflow for Friedländer Synthesis of 1,8-Naphthyridines.

Protocol 1: Synthesis of 2-Phenyl-7-methyl-1,8-naphthyridine

This protocol describes the reaction between this compound and acetophenone.

Materials:

  • This compound (1.0 mmol, 136.15 mg)

  • Acetophenone (1.1 mmol, 132.16 mg, 128 µL)

  • Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)

  • Ethanol (Absolute, 15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (10 mL). Stir at room temperature until fully dissolved.

  • Add acetophenone (1.1 mmol) to the solution.

  • In a separate vial, dissolve potassium hydroxide (2.0 mmol) in the remaining ethanol (5 mL).

  • Add the ethanolic KOH solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-phenyl-7-methyl-1,8-naphthyridine.

  • Dry the purified product under vacuum and characterize using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Application Note 2: Multicomponent Reactions (MCRs) for Heterocyclic Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[7] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse molecules. The 2-aminopyridine scaffold is a well-established and privileged participant in a variety of MCRs.[8][9]

Causality and Experimental Choices: The ortho-amino-aldehyde functionality can be exploited in a one-pot reaction with an active methylene nitrile (e.g., malononitrile) and a base. This reaction proceeds through an initial Knoevenagel condensation of the aldehyde with malononitrile, followed by an intramolecular nucleophilic attack of the amino group onto one of the nitrile groups, and subsequent tautomerization to yield a highly functionalized 2-amino-1,8-naphthyridine-3-carbonitrile derivative. This type of reaction is atom-economical and allows for the introduction of multiple points of diversity.

cluster_workflow Multicomponent Reaction (MCR) Concept A Component A (2-Amino-6-methyl- nicotinaldehyde) one_pot One-Pot Reaction A->one_pot B Component B (Malononitrile) B->one_pot C Component C (Base Catalyst) C->one_pot product Complex Product (Substituted Naphthyridine) one_pot->product High Atom Economy & Complexity

Caption: Conceptual workflow of a three-component reaction.

Protocol 2: Synthesis of 2-Amino-7-methyl-1,8-naphthyridine-3-carbonitrile

Materials:

  • This compound (1.0 mmol, 136.15 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (Absolute, 10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).

  • Add a catalytic amount of piperidine (~2-3 drops) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • If precipitation is slow, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product is often of high purity, but can be recrystallized from ethanol or acetonitrile if necessary.

  • Characterize the final product by appropriate analytical methods.

Application Note 3: Classical Aldehyde Derivatizations

Beyond complex cyclizations, the aldehyde group of this compound is amenable to a wide range of classical transformations. These reactions are fundamental for modifying the core structure and serve as entry points to other synthetic targets.

  • Schiff Base Formation: Reaction with primary amines yields imines, which are versatile intermediates themselves and can possess biological activity.

  • Knoevenagel Condensation: As detailed in Protocol 2, reaction with active methylene compounds provides α,β-unsaturated systems.

  • Wittig Reaction: Reaction with phosphorus ylides is a powerful method for converting the aldehyde into a vinyl group, creating substituted vinylpyridines.

Protocol 3: General Procedure for Wittig Olefination

This protocol describes a general method for synthesizing a vinylpyridine derivative.

Materials:

  • A suitable phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.0 eq)

  • A strong base (e.g., n-Butyllithium or Sodium Hydride) (1.0 eq)

  • This compound (1.0 eq)

  • Dry, aprotic solvent (e.g., THF, Diethyl Ether)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Generation: Under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in dry THF. Cool the suspension to 0 °C or -78 °C.

  • Add the strong base (1.0 eq) dropwise. Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimum amount of dry THF and add it dropwise to the pre-formed ylide solution at the same low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired vinylpyridine product.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671. Available at: [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Dömling, A. (2006). Recent Developments in Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Available at: [Link]

Sources

Application Notes and Protocols: 2-Amino-6-methylnicotinaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-6-methylnicotinaldehyde

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic structures, particularly those containing nitrogen, form the backbone of countless pharmaceuticals and functional materials due to their unique electronic properties and ability to engage in specific biological interactions.[1][2] Among the myriad of available building blocks, this compound stands out as a particularly valuable and versatile precursor.

Its strategic importance lies in the ortho-positioning of an amino group and an aldehyde group on the pyridine ring. This arrangement provides a reactive scaffold primed for a variety of cyclization and condensation reactions, enabling the efficient construction of complex, fused-ring systems. These resulting scaffolds, such as pyrido[2,3-d]pyrimidines and naphthyridines, are prevalent in compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties.[3][4][5]

This guide provides an in-depth exploration of this compound as a synthetic precursor. It offers not just protocols, but also the underlying chemical logic, empowering researchers to adapt and innovate upon these established methodologies.

Part 1: Synthesis of the Precursor Aldehyde

While commercially available, an in-house synthesis of this compound may be necessary. A common and effective strategy involves a multi-step sequence starting from the readily available 2-chloro-3-cyano-6-methylpyridine. The process involves amination, hydrolysis of the nitrile to a primary amide, and subsequent conversion to the nicotinic acid, which is then reduced to the target aldehyde.[6][7]

G cluster_synthesis Precursor Synthesis Workflow A 2-Chloro-3-cyano-6-methylpyridine B 2-Amino-6-methylnicotinamide A->B Aqueous Ammonia, Autoclave @ 170°C C 2-Amino-6-methylnicotinic Acid B->C Base Hydrolysis (e.g., KOH, 100°C) D This compound (Target Precursor) C->D Reduction (e.g., via acid chloride and LiAl(OtBu)3H)

Figure 1: General synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol outlines the initial steps to produce the key acid intermediate.[6]

Materials:

  • 2-Chloro-3-cyano-6-methylpyridine

  • 28% Aqueous Ammonia

  • Potassium Hydroxide (KOH)

  • 4N Hydrochloric Acid (HCl)

  • Autoclave reactor

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Amination: In a suitable autoclave vessel, charge 2-chloro-3-cyano-6-methylpyridine (1.0 eq) and 28% aqueous ammonia (approx. 10-12 mL per gram of starting material).

  • Seal the autoclave and heat the reaction mixture to 170°C for 7-8 hours with stirring.

  • Safety Note: Ensure the autoclave is operated according to manufacturer specifications due to high pressure and temperature.

  • After cooling the reactor to room temperature, carefully vent and open. Transfer the reaction solution to a round-bottom flask.

  • Remove the excess ammonia under reduced pressure.

  • Hydrolysis: To the resulting solution containing 2-amino-6-methylnicotinamide, add potassium hydroxide (approx. 1.5 g per gram of initial starting material) and heat to 100°C with stirring for 3 hours.

  • Monitor the hydrolysis by TLC until the amide is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Acidification & Isolation: Carefully acidify the solution by the dropwise addition of 4N HCl until the pH reaches 4-5. A precipitate should form.

  • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product, 2-amino-6-methylnicotinic acid, by vacuum filtration, wash with cold water, and dry.

Part 2: Application in the Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a privileged class of heterocycles, known for their activity as kinase inhibitors in oncology research.[3][4] The synthesis leverages the ortho-amino-aldehyde moiety to construct the fused pyrimidine ring through condensation with reagents containing an N-C-N unit, such as urea or guanidine derivatives.

Mechanism Insight: The reaction proceeds via an initial condensation between the aldehyde and an amino group of the reagent to form a Schiff base. This is followed by an intramolecular cyclization involving the second nitrogen atom of the reagent attacking the pyridine C2-amine, or a related tautomeric form, ultimately leading to the fused bicyclic system after dehydration and aromatization.

G Precursor 2-Amino-6-methyl- nicotinaldehyde Intermediate Schiff Base Intermediate Precursor->Intermediate Condensation Reagent Urea or Guanidine Derivative (H2N-C(X)-NH2) Reagent->Intermediate Product Substituted Pyrido[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization & Dehydration

Figure 2: Reaction scheme for Pyrido[2,3-d]pyrimidine synthesis.

Protocol 2: Synthesis of 7-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a typical synthesis using urea.[3]

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or diphenyl ether)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and urea (1.5-2.0 eq).

  • Add a suitable high-boiling solvent (e.g., NMP).

  • Thermal Cyclization: Heat the reaction mixture to 160-180°C with vigorous stirring.

  • Rationale: High temperature is required to drive the condensation and subsequent cyclization/dehydration steps.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solvent upon cooling.

  • If precipitation occurs, dilute the mixture with a suitable anti-solvent like ethanol or diethyl ether to enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with ethanol and then diethyl ether to remove residual solvent and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol).

ReagentProduct CoreTypical ConditionsYield Range
UreaPyrido[2,3-d]pyrimidin-4-one160-180°C, 4-6 h60-80%
Guanidine HCl4-Aminopyrido[2,3-d]pyrimidineBase (e.g., NaOEt), EtOH, Reflux55-75%
ThioureaPyrido[2,3-d]pyrimidine-4-thioneNMP, 160°C, 5 h65-85%
Table 1: Examples of Pyrido[2,3-d]pyrimidine syntheses.

Part 3: Friedländer Annulation for Naphthyridine Synthesis

The Friedländer synthesis is a powerful and direct method for constructing quinoline and related fused heterocyclic systems. When applied to this compound, it provides an excellent route to various naphthyridines, which are isomers of quinoline containing an additional nitrogen atom in the bicyclic framework.

Mechanism Insight: This reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone or β-ketoester).[8] The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclizing condensation and subsequent dehydration to yield the aromatic naphthyridine ring system.

G Precursor 2-Amino-6-methyl- nicotinaldehyde Intermediate Adduct/Enamine Intermediate Precursor->Intermediate Base or Acid Catalyst Ketone Active Methylene Compound (e.g., R-CO-CH2-R') Ketone->Intermediate Condensation Product Substituted 1,8-Naphthyridine Intermediate->Product Cyclization & Dehydration

Figure 3: Friedländer synthesis of 1,8-Naphthyridines.

Protocol 3: Synthesis of 2-Hydroxy-3-cyano-1,8-naphthyridine

This protocol details a classic Friedländer-type condensation with an active methylene nitrile.[9]

Materials:

  • This compound (Note: The reference uses 2-aminonicotinaldehyde, the protocol is directly applicable)

  • Ethyl cyanoacetate

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.0-1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (a few drops).

  • Rationale: Piperidine acts as a base to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate which initiates the reaction with the aldehyde.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction by TLC. The formation of the product is often indicated by the appearance of a new, more polar spot.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. The product will typically precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent like an ethyl acetate/acetone mixture to obtain the purified 2-hydroxy-3-cyano-1,8-naphthyridine.[9]

Active Methylene CompoundProduct CoreCatalystTypical Yield
Ethyl Cyanoacetate2-Hydroxy-3-cyano-1,8-naphthyridinePiperidineGood to Excellent
CyclohexanoneTetrahydroacridine analogueKOHModerate to Good
Acetophenone2-Phenyl-1,8-naphthyridineKOHModerate
Table 2: Versatility of the Friedländer Synthesis with this compound.

Part 4: Knoevenagel Condensation for Functionalized Pyridines

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[10] For this compound, this reaction provides a straightforward route to 3-vinylpyridine derivatives, which are valuable intermediates for further synthetic elaborations or as final products in materials science.

Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate). The base deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the final α,β-unsaturated product.

Protocol 4: Synthesis of 2-(2-Amino-6-methylpyridin-3-yl)malononitrile

This protocol details the Knoevenagel condensation with malononitrile.[10]

Materials:

  • This compound

  • Malononitrile

  • Absolute Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in absolute ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq or a few drops).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • The reaction is typically complete within 2-6 hours. Monitor its progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates.

  • Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be purified by recrystallization if necessary.

Conclusion

This compound is a powerful and reliable precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its unique bifunctional nature allows for the streamlined construction of complex fused systems like pyrido[2,3-d]pyrimidines and naphthyridines through well-established and high-yielding reactions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers in drug discovery and organic synthesis, enabling both the replication of known scaffolds and the development of novel molecular architectures.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • Cain, W. F., & Levine, R. (1956). Synthesis of Some Benzo[b][9][11]naphthyridines and Benzo[b][11][12]naphthyridines. Journal of Organic Chemistry.

  • Benchchem. (n.d.). Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • ElectronicsAndBooks. (n.d.). Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines.
  • Semantic Scholar. (n.d.). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine.
  • National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • Sigma-Aldrich. (n.d.). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions.
  • PubMed. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions.
  • National Institutes of Health. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • MDPI. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions.
  • National Institutes of Health. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions.
  • WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • National Institutes of Health. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.

Sources

experimental protocols for using 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 2-Amino-6-methylnicotinaldehyde

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of this compound (CAS No: 885276-99-3). This versatile pyridine-based building block, featuring strategically placed amino, methyl, and aldehyde functionalities, is a valuable intermediate in the synthesis of complex heterocyclic systems, including bioactive alkaloids and novel fluorescent probes. This guide provides not only detailed, step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Section 1: Compound Profile and Characterization

This compound is a substituted pyridine characterized by an aldehyde group at the 3-position, an amino group at the 2-position, and a methyl group at the 6-position. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Physicochemical & Spectroscopic Data

A thorough characterization of the starting material is the foundation of any successful synthesis. The expected data for this compound are summarized below.

PropertyValueSource
CAS Number 885276-99-3
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Expected to be a crystalline solid
¹H NMR Predicted shifts: Aromatic protons (2H), aldehyde proton (~9-10 ppm), amino protons (broad singlet), and methyl protons (~2.5 ppm).[1][2]
¹³C NMR Predicted shifts: Carbonyl carbon (~190 ppm), aromatic carbons, and methyl carbon.[1]
IR Spectroscopy Characteristic Peaks (cm⁻¹): N-H stretch (~3300-3500), C=O stretch (~1680-1700), C=C and C=N stretches in the aromatic region.[3][4]
Mass Spectrometry [M+H]⁺: 137.0658
Protocol: Acquiring Spectroscopic Data

This protocol outlines the standard procedure for validating the identity and purity of this compound before its use in subsequent reactions.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • Solvents for IR and MS (e.g., HPLC-grade methanol or acetonitrile)

Equipment:

  • NMR Spectrometer (e.g., 400 MHz)

  • FTIR Spectrometer

  • Mass Spectrometer (e.g., ESI-TOF)

Procedure:

  • NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a clean NMR tube.

  • NMR Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and assess purity.

    • Scientist's Note: DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate, sometimes allowing for clearer observation of the N-H signals.

  • IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). The presence of a strong carbonyl (C=O) peak is a key diagnostic marker.[3]

  • Mass Spectrometry: Prepare a dilute solution of the sample in an appropriate solvent and analyze via electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.

    • Self-Validation: The experimental data must match the theoretical values presented in Table 1. The absence of significant impurity peaks in the NMR spectra is crucial for proceeding with subsequent synthetic steps.

Section 2: Safety, Handling, and Storage

Handling this compound requires adherence to standard laboratory safety procedures, extrapolated from related aminopyridine compounds.[5][6]

  • Hazard Identification: While a specific Safety Data Sheet (SDS) is not widely available, related compounds are known to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct light.[6]

Section 3: Synthesis and Purification Workflow

While this compound is commercially available, a general synthetic pathway can be envisioned from its corresponding nicotinic acid derivative, 2-amino-6-methylnicotinic acid, which can be synthesized from commercially available precursors.[7][8] The final step would involve a selective reduction of the carboxylic acid to the aldehyde.

G cluster_synthesis Synthesis cluster_purification Purification Precursor 2-Amino-6-methylnicotinic Acid Activation Acid Activation (e.g., SOCl₂, Oxalyl Chloride) Precursor->Activation Reduction Selective Reduction (e.g., Weinreb Amide, DIBAL-H) Activation->Reduction Crude Crude Aldehyde Reduction->Crude Workup Aqueous Workup (Quench & Extraction) Crude->Workup Primary Method Column Flash Column Chromatography Workup->Column Primary Method Recrystal Recrystallization Workup->Recrystal Alternative Pure Pure Product (>95% Purity) Column->Pure Recrystal->Pure G Tryptamine Tryptamine Imine Schiff Base (Imine) Tryptamine->Imine Condensation (-H₂O) Aldehyde 2-Amino-6-methyl- nicotinaldehyde Aldehyde->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Product Spiro->Product Rearomatization (-H⁺) Catalyst Acid Catalyst (e.g., TFA) Product->Catalyst Catalyst Regenerated Catalyst->Imine

Sources

Application Notes & Protocols: The Role of 2-Amino-6-methylnicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety stands as a cornerstone pharmacophore, celebrated for its remarkable versatility and prevalence in a multitude of therapeutic agents.[1][2] This simple, low-molecular-weight scaffold is a key structural component in numerous FDA-approved drugs, including anti-inflammatory agents like piroxicam and antiviral medications such as delavirdine.[1] Its value lies in the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating precise interactions with biological targets like enzyme active sites.[3] The 2-aminopyridine core is particularly prominent in the development of kinase inhibitors, where it often serves as a "hinge-binder," anchoring the inhibitor to the ATP-binding pocket of the target kinase.[4][5][6]

This technical guide focuses on 2-Amino-6-methylnicotinaldehyde , a functionalized derivative of 2-aminopyridine. While not as extensively documented as its simpler relatives, its structure, featuring a reactive aldehyde group ortho to the amino group, presents a unique and powerful platform for the synthesis of complex heterocyclic systems. This document provides a proposed synthetic route to this valuable intermediate and details its application in constructing medicinally relevant scaffolds, thereby offering researchers a practical framework for leveraging its synthetic potential.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided below. This information is crucial for designing reactions, selecting appropriate solvents, and planning purification strategies.

PropertyValueSource
Molecular Formula C₇H₈N₂OInferred
Molecular Weight 136.15 g/mol Inferred
Appearance Expected to be a yellow to brown solidAnalogy to 2-Aminonicotinaldehyde[7]
CAS Number Not assignedN/A
Solubility Expected to be soluble in polar organic solvents (e.g., THF, DCM, MeOH)General chemical principles

Part 1: Proposed Synthesis of this compound

G Start 2-Chloro-3-cyano-6-methylpyridine Int1 2-Amino-6-methylnicotinamide Start->Int1 aq. NH₃ Autoclave, 170°C Int2 2-Amino-6-methylnicotinic Acid Int1->Int2 Base (e.g., KOH) Heat, 100°C Int3 Activated Intermediate (e.g., Morpholinamide) Int2->Int3 Final This compound Int3->Final Mild Reduction (e.g., LiAl(OtBu)₃H, THF, 0°C) caption Proposed Synthetic Workflow for this compound

Caption: Proposed Synthetic Workflow for this compound.

Protocol 1.1: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol is adapted from a patented method for producing the nicotinic acid intermediate, which is a crucial precursor.[8] The process involves a one-pot reaction starting from commercially available 2-chloro-3-cyano-6-methylpyridine.

Materials:

  • 2-Chloro-3-cyano-6-methylpyridine

  • 28% Aqueous ammonia (NH₄OH)

  • Potassium hydroxide (KOH)

  • 4N Hydrochloric acid (HCl)

  • Autoclave reactor

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Ammonolysis: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) and 28% aqueous ammonia (e.g., 70 mL).

  • Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring. This step displaces the chloro group with an amino group and hydrolyzes the nitrile to a primary amide, forming 2-amino-6-methylnicotinamide.

  • Cooling and Ammonia Removal: Cool the reaction vessel to room temperature. Carefully vent any residual pressure and transfer the reaction solution to a round-bottom flask. Remove the excess ammonia under reduced pressure.

  • Hydrolysis: To the resulting solution, add potassium hydroxide (e.g., 9.00 g) and heat the mixture to 100°C for 3 hours with stirring. This step hydrolyzes the amide to a carboxylate salt.

  • Acidification and Isolation: Cool the reaction mixture to room temperature. Slowly add 4N HCl dropwise with stirring until the pH of the solution is between 4 and 5.

  • A precipitate of 2-amino-6-methylnicotinic acid will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired nicotinic acid.

Causality and Validation: The high temperature and pressure in the autoclave are necessary to drive the nucleophilic aromatic substitution of the chloride with ammonia. The subsequent basic hydrolysis is a standard and efficient method for converting amides to carboxylic acids. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage before proceeding.

Protocol 1.2: Reduction of 2-Amino-6-methylnicotinic Acid to this compound

The reduction of a carboxylic acid to an aldehyde requires a mild and selective approach to prevent over-reduction to the corresponding alcohol.[9] A common and effective strategy is to first convert the carboxylic acid to an activated intermediate, such as a morpholinamide, which can then be cleanly reduced.[10]

Materials:

  • 2-Amino-6-methylnicotinic acid (from Protocol 1.1)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in THF

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Amide Formation:

    • Suspend 2-amino-6-methylnicotinic acid (1.0 eq) in anhydrous DCM in a three-necked flask under an inert atmosphere (e.g., Nitrogen).

    • Cool the suspension to 0°C. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours until a clear solution of the acid chloride is formed.

    • In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Cool the acid chloride solution back to 0°C and add the morpholine/triethylamine solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude morpholinamide. Purify by column chromatography if necessary.

  • Reduction to Aldehyde:

    • Dissolve the purified 2-amino-6-methylnicotinic acid morpholinamide (1.0 eq) in anhydrous THF in a three-necked flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) dropwise, ensuring the internal temperature remains below 5°C.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the dropwise addition of 1 M HCl until the pH is neutral (~7).

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford pure this compound.

Causality and Validation: The conversion to a morpholinamide provides a stable intermediate that is more susceptible to controlled reduction than the carboxylic acid itself. Lithium tri-tert-butoxyaluminum hydride is a sterically hindered and less reactive hydride source than LiAlH₄, making it ideal for stopping the reduction at the aldehyde stage.[9][10] Careful temperature control and stoichiometric addition of the reducing agent are critical for preventing alcohol formation.

Part 2: Applications in Medicinal Chemistry

This compound is a prime building block for constructing complex heterocyclic scaffolds due to its bifunctional nature. The ortho-amino and aldehyde groups can participate in a variety of cyclocondensation reactions to form fused ring systems that are central to many classes of therapeutic agents.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in kinase inhibitor design, found in drugs targeting various kinases like EGFR, JAK2, and PIM-1.[5][8][11][12][13] 2-Aminonicotinaldehydes are excellent precursors for the Friedländer annulation or similar condensation reactions to build this framework.

G cluster_0 Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold Start This compound Product Substituted Pyrido[2,3-d]pyrimidine Start->Product Base (e.g., NaOEt) Reflux in EtOH Reagent + Guanidine Derivative (e.g., Guanidine Hydrochloride) caption Condensation Reaction to Form a Kinase Inhibitor Scaffold

Caption: Condensation Reaction to Form a Kinase Inhibitor Scaffold.

Protocol 2.1: Synthesis of a 4-Amino-8-methylpyrido[2,3-d]pyrimidine Core

Materials:

  • This compound (from Protocol 1.2)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Standard reflux apparatus and glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.

  • Add guanidine hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to generate free guanidine.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Condensation: Heat the mixture to reflux and maintain for 6-12 hours. The reaction involves the initial formation of a Schiff base between the aldehyde and guanidine, followed by an intramolecular cyclization and subsequent aromatization to form the fused pyrimidine ring.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Neutralize with acetic acid and reduce the solvent volume under reduced pressure.

  • The product may precipitate from the solution. If not, pour the mixture into cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-amino-8-methylpyrido[2,3-d]pyrimidine.

Causality and Validation: This base-catalyzed condensation is a classic and efficient method for constructing pyrimidine rings. The resulting product contains a 2,4-diaminopyrimidine-like motif, which is a common hinge-binding element in kinase inhibitors. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This core can then be further functionalized to develop potent and selective inhibitors.

Data Presentation: Potency of Representative 2-Aminopyridine-Based Kinase Inhibitors

To illustrate the therapeutic potential of scaffolds derived from 2-aminonicotinaldehydes, the following table summarizes the inhibitory activities of several known 2-aminopyridine-based kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ ValueReference
2-Aminopyridine Derivative CDK846 nM[4][14]
2-Aminopyridine Derivative JAK29 nM[5]
2-Aminopyridine Derivative ALK (wild-type)19 nM[6]
2-Aminopyridine Derivative ALK (L1196M mutant)45 nM[6]

This data underscores the power of the 2-aminopyridine scaffold in achieving high-potency inhibition of clinically relevant cancer targets. The functional handles on this compound provide a direct route to novel analogs within these successful compound classes.

G cluster_0 Kinase ATP-Binding Site cluster_1 2-Aminopyridine Inhibitor Hinge Kinase Hinge Region (Backbone NH groups) Inhibitor [N]--[H]--[NH₂]   | Pyridine Ring Hinge->Inhibitor Key Hydrogen Bonds (Donor-Acceptor Pair) caption General Binding Mode of 2-Aminopyridine Inhibitors

Caption: General Binding Mode of 2-Aminopyridine Inhibitors.

Conclusion

This compound represents a highly valuable, though underutilized, building block in medicinal chemistry. Its strategic functionalization allows for the efficient construction of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold, which is central to a large family of potent kinase inhibitors. The synthetic protocols and applications detailed in this guide provide a clear and scientifically grounded framework for researchers to synthesize this intermediate and explore its potential in developing novel therapeutic agents. By leveraging the principles of established pyridine chemistry, drug development professionals can unlock new avenues for creating potent and selective drugs targeting a wide range of human diseases.

References

  • Marinescu, M., et al. (2022). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Available at: [Link]

  • BenchChem (2025). Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper. BenchChem.
  • RSC Publishing (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Wang, L., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem (2025). Troubleshooting common issues in nicotinaldehyde synthesis. BenchChem.
  • Kamal, A., et al. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. IJPSR. Available at: [Link]

  • ACS Publications (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. Process for the preparation of nicotinaldehydes. Google Patents.
  • Ma, L., et al. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. ResearchGate. Available at: [Link]

  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PubMed Central. Available at: [Link]

  • Al-Zahrani, F. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. BenchChem.
  • ResearchGate. General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate. Available at: [Link]

  • RSC Publishing (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Dalal, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed Central. Available at: [Link]

  • Braidy, N., et al. (2011). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. PubMed Central. Available at: [Link]

  • Google Patents. Method for preparing nicotine aldehyde aqueous solution. Google Patents.
  • Boger, D. L., et al. (2000). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. Available at: [Link]

  • Google Patents. Process for the preparation of aqueous nicotinaldehyde. Google Patents.
  • Holman, W. I., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Biochemical Journal. Available at: [Link]

  • Wikipedia. Nicotinamide adenine dinucleotide. Wikipedia. Available at: [Link]

  • Liu, M. C., et al. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemBK. 2-AMINOPYRIDINE-3-CARBOXALDEHYDE. ChemBK. Available at: [Link]

  • BenchChem (2025). The Biochemical Conversion of Myristyl Nicotinate to NAD+: A Technical Guide. BenchChem.
  • Liu, M. C., et al. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. PubMed Central.
  • Gant, T. G., et al. (2020). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PubMed Central. Available at: [Link]

  • Ferraz, H.M.C. and Goncalo, E.R.S. (2007) Recent Preparations and Synthetic Applications of Enaminones. Química Nova. Available at: [Link]

Sources

Application Notes & Protocols: Reaction Mechanisms Involving 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 2-Amino-6-methylnicotinaldehyde

This compound is a highly functionalized pyridine derivative that serves as a potent and versatile building block in modern organic synthesis. Its structure is endowed with three distinct reactive centers: a nucleophilic amino group, an electrophilic aldehyde, and a methyl group at position 6, which can be activated for condensation reactions. This unique combination allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science, as they form the core of numerous pharmacologically active compounds and functional materials.[1] This guide provides an in-depth exploration of the key reaction mechanisms involving this aldehyde, complete with detailed protocols and field-proven insights to empower researchers in their synthetic endeavors.

Core Reactive Sites of this compound

The reactivity of this compound is governed by the interplay of its functional groups. Understanding these sites is crucial for predicting reaction outcomes and designing synthetic strategies.

Figure 1: Key reactive centers of this compound.

Condensation Reactions with Active Methylene Compounds

One of the most fundamental transformations of this compound involves condensation reactions with compounds containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, often variants of the Knoevenagel condensation, are powerful C-C bond-forming methods.

Mechanism: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine or an amino acid, which facilitates the deprotonation of the active methylene compound to form a stabilized carbanion (enolate).[2] This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield a thermodynamically stable α,β-unsaturated product.

G cluster_start Step 1: Nucleophile Formation cluster_reaction Step 2: Nucleophilic Attack cluster_end Step 3: Dehydration Start1 Active Methylene (e.g., Malononitrile) Intermediate1 Carbanion (Enolate) Start1->Intermediate1 Deprotonation Start2 Base (e.g., Piperidine) Start2->Intermediate1 Deprotonation Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Attack on Carbonyl Aldehyde 2-Amino-6-methyl- nicotinaldehyde Aldehyde->Intermediate2 Attack on Carbonyl Intermediate3 Aldol Adduct Intermediate2->Intermediate3 Protonation Product α,β-Unsaturated Product Intermediate3->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Synthesis of (E)-2-((2-amino-6-methylpyridin-3-yl)methylene)malononitrile

This protocol details a typical Knoevenagel condensation. The choice of a weak base like piperidine is critical; strong bases could lead to side reactions involving the amino group or self-condensation.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in 30 mL of absolute ethanol.

  • Reagent Addition: Add malononitrile (10 mmol, 1 eq.) to the solution. Stir until dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol, 0.05 eq.) to the mixture.

    • Rationale: Piperidine is sufficiently basic to deprotonate malononitrile without causing unwanted side reactions.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Drying & Characterization: Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

ParameterValueReference
Solvent Ethanol[1]
Catalyst Piperidine[2]
Temperature Reflux (~78 °C)[3]
Typical Yield >85%N/A

Cyclization Reactions: Synthesis of Pteridines

The inherent 1,2-amino-aldehyde functionality of the pyridine core makes this compound an excellent substrate for constructing fused heterocyclic systems, most notably pteridines. Pteridines are a class of bicyclic heterocycles comprising fused pyrimidine and pyrazine rings, which are prevalent in many biological systems, including as enzyme cofactors.[4]

Mechanism: Gabriel-Isay Condensation Variant

The classical synthesis of pteridines is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[5] A related and highly effective strategy involves the condensation of an aminopyridine aldehyde with a compound containing an active methylene group adjacent to a nitrile or other group capable of cyclization.

The reaction proceeds through an initial Knoevenagel-type condensation. The resulting intermediate possesses a strategically positioned amino group and a nitrile group, which can undergo an intramolecular cyclization (Thorpe-Ziegler reaction). Tautomerization of the cyclized intermediate leads to the final, stable aromatic pteridine product.

G Start This compound + Aminoacetonitrile Intermediate1 Knoevenagel Condensation Product (Vinylogous Amine) Start->Intermediate1 Base-catalyzed Condensation (-H₂O) Intermediate2 Intramolecular Cyclization (Attack of Amine on Nitrile) Intermediate1->Intermediate2 6-endo-dig Cyclization Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product Aromatized Pteridine Derivative Intermediate3->Product Tautomerization

Caption: General mechanism for pteridine synthesis.

Protocol: Synthesis of a 6-Methyl-pteridine Derivative

This protocol outlines the one-pot synthesis of a pteridine derivative from this compound and aminoacetonitrile hydrochloride.

Materials:

  • This compound

  • Aminoacetonitrile hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for reflux

Procedure:

  • Prepare Base: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide (11 mmol, 1.1 eq.) in 40 mL of anhydrous ethanol.

    • Rationale: A strong base is required for the initial deprotonation and to neutralize the hydrochloride salt. An inert atmosphere prevents side reactions with moisture and oxygen.

  • Add Reagents: To the stirred solution of sodium ethoxide, add aminoacetonitrile hydrochloride (10 mmol, 1 eq.) portion-wise, followed by this compound (10 mmol, 1 eq.).

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.

  • Work-up: After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid.

  • Isolation: Reduce the solvent volume under reduced pressure. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized pteridine derivative using NMR spectroscopy, mass spectrometry, and elemental analysis.

ParameterValueReference
Base Sodium Ethoxide[5]
Solvent Anhydrous Ethanol[6]
Atmosphere Inert (N₂ or Ar)[7]
Reaction Time 6-8 hoursN/A

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a direct route to convert aldehydes into substituted amines. This one-pot process involves the initial formation of an imine (or enamine), which is then reduced in situ to the corresponding amine.

Mechanism: Imine Formation and In-Situ Reduction

The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then eliminates a molecule of water to form an iminium ion, which deprotonates to the imine. A reducing agent present in the reaction mixture, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), then selectively reduces the C=N double bond to yield the final amine product. STAB is often preferred as it is a milder, less basic reducing agent that can be used in acidic conditions, which favor iminium ion formation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a synthetic organic reaction, from setup to final characterization, applicable to the protocols described herein.

G A 1. Reaction Setup - Dry Glassware - Inert Atmosphere B 2. Reagent Addition - Solvent - Aldehyde - Amine - Reducing Agent A->B C 3. Reaction Monitoring - Stirring at RT or Heat - TLC / LC-MS B->C D 4. Reaction Quench - Addition of Water or Saturated NH₄Cl C->D Reaction Complete E 5. Aqueous Work-up - Extraction with Organic Solvent D->E F 6. Purification - Column Chromatography or Recrystallization E->F G 7. Characterization - NMR, MS, IR - Purity Analysis (HPLC) F->G

Caption: Standard workflow for synthesis and purification.

Protocol: Synthesis of N-benzyl-1-(6-methylpyridin-2-yl)methanamine

This protocol describes the reductive amination of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flask containing a stirred solution of this compound (5 mmol, 1 eq.) in 25 mL of DCE, add benzylamine (5 mmol, 1 eq.) followed by a drop of glacial acetic acid.

    • Rationale: Acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (7.5 mmol, 1.5 eq.) portion-wise to the reaction mixture.

    • Caution: Addition may cause gas evolution.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure secondary amine.

  • Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity.

Conclusion

This compound is a cornerstone reagent for constructing diverse and complex nitrogen-containing heterocycles. Its utility is rooted in the distinct and complementary reactivity of its amino, aldehyde, and methyl functionalities. By understanding the underlying mechanisms of condensation, cyclization, and reductive amination, researchers can strategically employ this molecule to access novel chemical entities for drug discovery and materials science. The protocols provided herein serve as a validated starting point for exploration, and the mechanistic insights aim to facilitate rational design and troubleshooting in the laboratory.

References

  • Benchchem. Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • ResearchGate. Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547–6556. Available from: [Link]

  • CNR-IRIS. Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde.
  • PubMed. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Available from: [Link]

  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds.
  • Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016–1035. Available from: [Link]

  • International Journal for Multidisciplinary Research. Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives.
  • ResearchGate. The diversity-oriented synthesis of pteridines - Achievements and potential for development. Available from: [Link]

  • Benchchem. Technical Support Center: Catalyst Deactivation in 6-(Methyl(phenyl)amino)nicotinaldehyde Reactions.
  • MDPI. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 2-Amino-6-methylnicotinaldehyde Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Amino-6-methylnicotinaldehyde Building Block

The this compound scaffold is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure features multiple points for diversification: a nucleophilic amino group, an electrophilic aldehyde, and the pyridine ring itself, which can be functionalized through modern synthetic methods. Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the rapid construction of complex molecular architectures from simple precursors.[1][2] These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity, revolutionizing the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth exploration of the use of halogenated this compound derivatives in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic principles, address the unique challenges posed by this substrate, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different coupling partners, generally proceed through a common catalytic cycle.[4] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation (Suzuki & Sonogashira) / Carbopalladation (Heck):

    • In the Suzuki-Miyaura reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5]

    • In the Sonogashira reaction, a copper acetylide (or the alkyne itself in copper-free variants) undergoes transmetalation.[6]

    • In the Heck reaction, an alkene coordinates to the palladium complex and then inserts into the Palladium-carbon bond (migratory insertion).[7]

  • Reductive Elimination (Suzuki & Sonogashira) / β-Hydride Elimination (Heck):

    • In Suzuki and Sonogashira couplings, the two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

    • In the Heck reaction, a hydrogen atom from the alkene is eliminated and transferred to the palladium, which then reductively eliminates with the halide to regenerate the Pd(0) catalyst.[4]

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Heck Cycle s_pd0 Pd(0)L₂ s_oa Ar-Pd(II)L₂-X s_pd0->s_oa Oxidative Addition (Ar-X) s_trans Ar-Pd(II)L₂-R s_oa->s_trans Transmetalation (R-B(OH)₂) s_trans->s_pd0 Reductive Elimination s_re_prod Ar-R s_trans->s_re_prod h_pd0 Pd(0)L₂ h_oa Ar-Pd(II)L₂-X h_pd0->h_oa Oxidative Addition (Ar-X) h_carb Alkene Complex h_oa->h_carb Alkene Insertion h_beta β-Hydride Complex h_carb->h_beta β-Hydride Elimination h_re_prod Substituted Alkene h_carb->h_re_prod h_beta->h_pd0 Base

Figure 1: Simplified catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Strategic Considerations for the this compound Scaffold

The specific functional groups on this scaffold present unique challenges that must be addressed for successful cross-coupling.

  • The 2-Amino Group: The lone pair on the nitrogen atom can coordinate to the palladium catalyst. This can act as an inhibitory ligand, competing with the desired phosphine ligands and slowing or halting the catalytic cycle.[1]

    • Mitigation Strategy: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like RuPhos and BrettPhos) is often effective.[8] These ligands sterically disfavor the coordination of the aminopyridine nitrogen while effectively stabilizing the palladium center.

  • The Aldehyde Group: Aldehydes are reactive functional groups that can participate in unwanted side reactions under typical coupling conditions.[9]

    • Reduction: The aldehyde can be reduced to the corresponding primary alcohol. This is sometimes mediated by the palladium catalyst in the presence of a hydride source (e.g., from a boronic acid or certain bases).[9][10]

    • Reaction with Nucleophiles: In reactions involving amines (e.g., Buchwald-Hartwig amination) or strong nucleophilic bases, the aldehyde can undergo condensation to form imines or other addition byproducts.[9]

    • Mitigation Strategy: The most robust solution is to protect the aldehyde as an acetal (e.g., using ethylene glycol) prior to the coupling reaction. The acetal is stable to the reaction conditions and can be easily removed afterward. However, this adds two steps to the synthetic sequence. For some reactions, careful optimization of conditions (lower temperature, choice of base) may allow for direct coupling without protection, though yields may be compromised.[9]

  • The Pyridine Nitrogen: The pyridine nitrogen can also interact with the palladium catalyst, potentially influencing its activity.[1] The choice of ligand and reaction conditions must account for the electronic properties of the entire heterocyclic system.

Application Protocols for Halogenated this compound

The following protocols are provided as a robust starting point for research. They assume the use of a halogenated precursor, such as 5-Bromo-2-amino-6-methylnicotinaldehyde , which is a common strategy for introducing diversity via cross-coupling.

General Laboratory Workflow:

Experimental_Workflow cluster_setup Setup cluster_reaction Execution setup Reaction Setup reaction Reaction Execution setup->reaction Add catalyst, heat under inert atm. workup Work-up & Extraction reaction->workup Cool to RT, quench reaction. purify Purification workup->purify Concentrate crude product. analysis Analysis & Characterization purify->analysis Column Chromatography, Recrystallization. s1 Combine aryl halide, coupling partner, base, and solvent in flask. s2 Degas mixture (e.g., Ar bubbling). r1 Heat to specified temperature with vigorous stirring. r2 Monitor progress (TLC, LC-MS).

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-6-methyl-5-aryl-nicotinaldehydes

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds.[11] It is widely used for synthesizing biaryl compounds and is known for its mild conditions and high functional group tolerance.[12]

Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 5-Bromo-2-amino-6-methylnicotinaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Vessel Sealing & Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution based on the aryl halide). Add the palladium catalyst system, such as Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%), under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale / Notes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[13]
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃Bulky, electron-rich phosphines like SPhos are often superior for aminopyridine substrates.[8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is required to activate the boronic acid for transmetalation.[13] K₃PO₄ is a good general choice.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. The water is crucial for the catalytic cycle.
Temperature 80 - 110 °CTemperature depends on the reactivity of the aryl halide and boronic acid.
Sonogashira Coupling: Synthesis of 2-Amino-6-methyl-5-alkynyl-nicotinaldehydes

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful route to substituted alkynes.[6] It traditionally uses a copper(I) co-catalyst, although copper-free methods have been developed.[14][15]

Protocol:

  • Reagent Preparation: To a dry Schlenk flask, add 5-Bromo-2-amino-6-methylnicotinaldehyde (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Vessel Sealing & Inerting: Seal the flask and thoroughly purge with an inert gas.

  • Solvent and Reagent Addition: Under inert atmosphere, add anhydrous, degassed triethylamine (Et₃N) as the solvent and base. Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, commercially available catalysts for Sonogashira couplings.[15]
Copper Co-catalyst CuIThe copper salt facilitates the formation of a copper acetylide, which speeds up transmetalation.[6]
Base Et₃N, Diisopropylamine (DIPEA)An amine base is required to neutralize the HX byproduct and often serves as the solvent.[14]
Solvent Et₃N, THF, DMFTriethylamine is often sufficient as both base and solvent for simple couplings.
Temperature 25 - 70 °CSonogashira reactions are typically run under mild thermal conditions.[14]
Heck Reaction: Synthesis of 2-Amino-6-methyl-5-vinyl-nicotinaldehydes

The Mizoroki-Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene.[7] It is a powerful method for synthesizing substituted alkenes and is foundational in organic synthesis.[16][17]

Protocol:

  • Reagent Preparation: In a dry Schlenk tube, combine 5-Bromo-2-amino-6-methylnicotinaldehyde (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

  • Vessel Sealing & Inerting: Seal the tube and purge with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF). Add the alkene (e.g., styrene or butyl acrylate, 1.5 equiv.) and triethylamine (Et₃N, 2.0 equiv.) as the base.

  • Reaction Execution: Heat the sealed reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the substituted alkene.

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst Pd(OAc)₂, PdCl₂Pd(OAc)₂ is a common and effective precatalyst for Heck reactions.[7]
Ligand P(o-tol)₃, PPh₃Phosphine ligands are used to stabilize the catalyst and promote the reaction.[7]
Base Et₃N, K₂CO₃, DIPEAA hindered or inorganic base is required to neutralize the generated HX and facilitate catalyst regeneration.[7]
Solvent DMF, Acetonitrile, DioxaneA polar, aprotic solvent is typically used.
Temperature 80 - 120 °CHeck reactions generally require elevated temperatures to proceed efficiently.

Conclusion and Best Practices

The this compound scaffold, when appropriately halogenated, is a superb substrate for diversification using palladium-catalyzed cross-coupling reactions. Success hinges on a clear understanding of the underlying mechanisms and careful consideration of the substrate's unique functionalities. The primary challenges—potential inhibition by the amino group and side reactions of the aldehyde—can be effectively managed through strategic ligand selection and, if necessary, the use of a protecting group strategy. The protocols provided herein serve as a comprehensive starting point for chemists to unlock the synthetic potential of this valuable molecular framework. Always perform reactions under an inert atmosphere with anhydrous solvents for optimal and reproducible results.

References

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sharma, G., & Kumar, A. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 10(1), 1-22. [Link]

  • Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1575–1575. [Link]

  • C-M, C., & M, M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemistryOpen, 10(8), 756-773. [Link]

  • Google Patents. (2015). Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • ResearchGate. (n.d.). Applications of the Sonogashira reaction in the total synthesis of alkaloids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Chen, C., et al. (2017). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 15(3), 543-546. [Link]

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

  • Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 1-15. [Link]

  • WIPO Patentscope. (2015). METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. WO/2015/198486. [Link]

  • Gull, Y., et al. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8847-8861. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(9), 1134–1145. [Link]

  • Sharma, P., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4480-4501. [Link]

  • Nacci, A., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 8(11), 522. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • RSC Publishing. (n.d.). Amine-directed Mizoroki–Heck arylation of free allylamines. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. ResearchGate. [Link]

Sources

Application Notes and Protocols: A High-Yield, One-Pot Synthesis of 2-amino-6-methylnicotinic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 2-amino-6-methylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol detailed herein is robust, scalable, and designed for high yield and purity, starting from the readily available precursor, 2-chloro-3-cyano-6-methylpyridine. This application note offers an in-depth exploration of the reaction mechanisms, explains the rationale behind key experimental parameters, and provides a detailed, step-by-step protocol suitable for implementation in a research or process development setting.

Introduction: The Strategic Advantage of One-Pot Synthesis

In the pursuit of novel therapeutic agents, the efficiency of synthetic routes is of paramount importance. One-pot syntheses, where reactants undergo successive chemical transformations in a single reactor, represent a cornerstone of green and efficient chemistry.[1][2] This strategy significantly enhances operational efficiency by avoiding the lengthy separation and purification of intermediate compounds, which in turn saves time, reduces solvent waste, and often leads to an increase in overall chemical yield.[2][3] The synthesis of 2-amino-6-methylnicotinic acid, a key intermediate for various pharmaceutical targets, is an excellent candidate for a one-pot approach, streamlining its production and making it more accessible for research and development.

The 2-aminonicotinic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, aminonicotinamides have been explored as potent histone deacetylase (HDAC) inhibitors for oncology applications.[4] The title compound, 2-amino-6-methylnicotinic acid, serves as a versatile precursor for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery programs.

This guide details a one-pot process that seamlessly integrates two key transformations: a nucleophilic aromatic substitution (SNAr) followed by a base-catalyzed hydrolysis.

Reaction Schematics and Mechanism

The one-pot synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine proceeds in two sequential steps within the same reaction vessel.

Overall Transformation:
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

The first step involves the displacement of the chloro group at the 2-position of the pyridine ring by ammonia. This is a classic SNAr reaction. The pyridine nitrogen atom, along with the electron-withdrawing cyano group, activates the ring towards nucleophilic attack, particularly at the ortho (2-position) and para (4-position) positions.[5] The reaction with aqueous ammonia proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6]

dot digraph "S_N_Ar_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Reactants start [label="2-chloro-3-cyano-6-methylpyridine + NH₃"]; intermediate [label="Meisenheimer Complex (σ-complex)"]; product1 [label="2-amino-6-methylnicotinamide"];

// Nodes with chemical structures (using labels for simplicity) start_struct [label=<>]; intermediate_struct [label=<>]; product1_struct [label=<>];

// Workflow start -> intermediate [label="Nucleophilic Attack"]; intermediate -> product1 [label="Elimination of Cl⁻"];

}

Caption: Base-catalyzed hydrolysis of the amide intermediate.

Causality Behind Experimental Choices:

  • Removal of Ammonia: Before the addition of the strong base for hydrolysis, the excess ammonia from the first step is removed under reduced pressure.[7] This is a critical step because the presence of a high concentration of ammonia could potentially interfere with the hydrolysis equilibrium. Furthermore, the strong base would react with the ammonium ions present, consuming the base and complicating the reaction stoichiometry.

  • Strong Base and Heat: Amides are relatively stable functional groups, and their hydrolysis requires forcing conditions.[3] A strong base (e.g., KOH) is used to generate a potent nucleophile (OH⁻), and heating is necessary to overcome the activation energy of the nucleophilic acyl substitution.[3] The final irreversible step, the deprotonation of the carboxylic acid by the expelled amide anion, drives the reaction to completion.[3]

Experimental Protocol

This protocol is adapted from procedures outlined in patent literature, which have demonstrated high yields and purity.[7]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
2-chloro-3-cyano-6-methylpyridine30160-20-6152.58Starting material
Aqueous Ammonia (28%)1336-21-635.05 (as NH₄OH)Reagent for amination
Potassium Hydroxide (KOH)1310-58-356.11Reagent for hydrolysis
Hydrochloric Acid (4N)7647-01-036.46For pH adjustment during workup
Procedure

G A Step 1: Amination in Autoclave B Add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) and 28% aqueous ammonia (e.g., 70 mL) to a stainless-steel autoclave. A->B C Seal the autoclave and heat to 170°C with stirring for 7 hours. B->C D Cool the reaction mixture to room temperature. C->D E Step 2: Ammonia Removal D->E F Transfer the reaction solution to a round-bottom flask and remove excess ammonia under reduced pressure. E->F G Step 3: Hydrolysis F->G H Add potassium hydroxide (e.g., 9.00 g) to the ammonia-free solution. G->H I Heat the mixture to 100°C with stirring for 3 hours. H->I J Step 4: Isolation and Purification I->J K Cool the reaction solution to room temperature. J->K L Adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid, which will cause the product to precipitate. K->L M Filter the precipitated crystals, wash with water, and air-dry. L->M N Obtain 2-amino-6-methylnicotinic acid as a solid. M->N

References

Application Notes and Protocols for the Reductive Amination of 6-Morpholinonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination with 6-Morpholinonicotinaldehyde

Reductive amination stands as a cornerstone transformation in modern organic synthesis and medicinal chemistry, prized for its reliability in forging carbon-nitrogen bonds.[1][2][3] This powerful reaction allows for the conversion of carbonyl compounds, such as aldehydes and ketones, into primary, secondary, and tertiary amines.[1][2] The versatility of this method has made it indispensable in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3]

6-Morpholinonicotinaldehyde is a particularly valuable heterocyclic building block in drug discovery.[4] Its structure incorporates a pyridine ring, a common motif in kinase inhibitors, and a morpholine group, which is often introduced to enhance aqueous solubility, metabolic stability, and target engagement.[4] The aldehyde functionality serves as a versatile chemical handle, allowing for the introduction of diverse amine-containing fragments through reductive amination, thereby enabling extensive structure-activity relationship (SAR) studies.[4]

This guide provides an in-depth exploration of the reductive amination of 6-morpholinonicotinaldehyde, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into the selection of appropriate reducing agents, the critical role of reaction conditions, and strategies for the successful synthesis and purification of a variety of amine derivatives.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Process

Reductive amination proceeds through a two-step sequence that is typically conducted in a single reaction vessel ("one-pot").[5] The process begins with the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, respectively.[6] This intermediate is then reduced in situ by a carefully selected reducing agent to yield the final amine product.[5][6]

The initial imine formation is an acid-catalyzed process and is reversible.[7][8] Careful control of pH is therefore crucial for successful reductive amination.[9][10] The pH should be sufficiently acidic to facilitate the dehydration of the hemiaminal intermediate to the iminium ion, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.[7][8][11] A pH range of 4-7 is generally optimal for most reductive aminations.[9]

The choice of reducing agent is paramount to the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[11] This chemoselectivity prevents the formation of the corresponding alcohol as a byproduct.[1]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde 6-Morpholinonicotinaldehyde Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction In Situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Quench Quench Reaction (e.g., sat. aq. NaHCO₃) Reduction->Quench Extraction Extraction (e.g., DCM or Ethyl Acetate) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Target Amine Purification->Product Reductive_Amination_Mechanism Start 6-Morpholinonicotinaldehyde + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration (H⁺ catalyst) Reduction_Step Hydride Transfer from NaBH(OAc)₃ Iminium_Ion->Reduction_Step Final_Product Secondary Amine Product Reduction_Step->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry. The most common and reliable synthetic route involves the selective reduction of the nitrile group of a precursor, 2-Amino-6-methylnicotinonitrile. While several reducing agents can be employed, methods utilizing Diisobutylaluminium hydride (DIBAL-H) or Raney Nickel with a hydrogen donor are prevalent.[1] The key challenge in this synthesis is to prevent over-reduction of the nitrile to a primary amine or the aldehyde product to an alcohol.[2] Careful control of reaction conditions is paramount to achieving a high yield of the desired aldehyde.

This guide will focus on troubleshooting the DIBAL-H and Raney Nickel reduction methods, as they are widely used and offer distinct advantages and challenges.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of the Starting Nitrile

  • Q: I've set up my reaction, but TLC/LC-MS analysis shows mostly unreacted 2-Amino-6-methylnicotinonitrile. What could be the problem?

    • A (DIBAL-H Method):

      • Inactive DIBAL-H: DIBAL-H is sensitive to moisture and air. Ensure you are using a fresh, properly stored bottle or a recently titrated solution. The reagent's molarity can decrease over time.

      • Insufficient Equivalents: While theoretically one equivalent of DIBAL-H is needed, in practice, 1.1 to 1.5 equivalents are often required to drive the reaction to completion. Consider a small-scale trial with a slightly higher amount of DIBAL-H.

      • Reaction Temperature Too Low: While the reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction, the initial addition of DIBAL-H might require a slightly higher temperature to initiate the reaction, followed by cooling.[3][4]

      • Poor Solubility of Starting Material: Ensure your 2-Amino-6-methylnicotinonitrile is fully dissolved in the anhydrous solvent (e.g., THF, Toluene, or DCM) before cooling and adding the DIBAL-H.

    • A (Raney Nickel Method):

      • Inactive Raney Nickel: The activity of Raney Nickel can vary. Use a fresh, active batch. If you are preparing it from a nickel-aluminum alloy, ensure the leaching process with sodium hydroxide is thorough.[5][6]

      • Insufficient Hydrogen Source: Whether you are using formic acid or sodium hypophosphite, ensure you have an adequate molar excess.[7]

      • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Ensure high-purity reagents and solvents are used.

Issue 2: Low Yield of the Desired Aldehyde with Multiple Byproducts

  • Q: My reaction worked, but I have a low yield of this compound and several other spots on my TLC plate. How can I improve this?

    • A (DIBAL-H Method):

      • Over-reduction: This is the most common issue. The intermediate imine and the final aldehyde can be further reduced to the corresponding primary amine and alcohol.

        • Temperature Control is Crucial: Maintain a consistently low temperature (e.g., -78 °C, a dry ice/acetone bath) throughout the DIBAL-H addition and for a period afterward.[3][8] Do not let the reaction warm up prematurely.

        • Slow Addition of DIBAL-H: Add the DIBAL-H solution dropwise to the reaction mixture to maintain a low concentration of the reducing agent at any given time.

        • Careful Quenching: Quench the reaction at low temperature. Common quenching agents include methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acid.[3]

    • A (Raney Nickel Method):

      • Over-reduction: Similar to the DIBAL-H method, over-reduction to the alcohol or amine can occur.

        • Reaction Time and Temperature: Monitor the reaction closely by TLC. The reaction is often run at room temperature or slightly elevated temperatures (40-60 °C).[6] Prolonged reaction times or excessive heat can lead to over-reduction.

        • Amount of Catalyst: Using an excessive amount of Raney Nickel can increase the rate of over-reduction.

Issue 3: Difficult Purification of the Final Product

  • Q: I have my crude product, but I'm struggling to isolate pure this compound. What are the best purification techniques?

    • A:

      • Column Chromatography: This is the most effective method for purifying this compound from byproducts.

        • Stationary Phase: Silica gel is commonly used.

        • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.

      • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.

      • Dealing with Aluminum Salts (DIBAL-H method): The aqueous workup after a DIBAL-H reduction can lead to the formation of gelatinous aluminum salts that can complicate extraction. Using Rochelle's salt during the workup helps to chelate the aluminum salts and keep them in the aqueous phase, leading to a cleaner separation.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield for the synthesis of this compound?

    • A1: With optimized conditions, yields can range from 60% to over 80%. However, this is highly dependent on the specific protocol, the scale of the reaction, and the purity of the reagents.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light. Staining with potassium permanganate can also be helpful. For more quantitative analysis, LC-MS or GC-MS can be used to track the disappearance of the starting material and the appearance of the product.

  • Q3: Are there any specific safety precautions I should take?

    • A3:

      • DIBAL-H: is a pyrophoric reagent that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

      • Raney Nickel: can be pyrophoric, especially after use when it is dry.[6] It should be handled as a slurry and not allowed to dry in the air.

      • General: Handle all chemicals in a well-ventilated fume hood.

  • Q4: Can I use other reducing agents besides DIBAL-H and Raney Nickel?

    • A4: Yes, other methods like the Stephen aldehyde synthesis using tin(II) chloride and HCl can also be used to convert nitriles to aldehydes.[9][1] However, DIBAL-H and Raney Nickel are often preferred for their milder conditions and functional group tolerance.

Experimental Protocols

Protocol 1: Synthesis of this compound via DIBAL-H Reduction

Materials:

  • 2-Amino-6-methylnicotinonitrile

  • Anhydrous Toluene (or Dichloromethane)

  • DIBAL-H (1.0 M solution in hexanes or toluene)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Amino-6-methylnicotinonitrile (1.0 eq) in anhydrous toluene (to make a ~0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 eq) dropwise via a syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (be cautious of gas evolution) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add the 1 M Rochelle's salt solution and stir vigorously for at least 1 hour, or until two clear layers are observed.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Raney Nickel Reduction

Materials:

  • 2-Amino-6-methylnicotinonitrile

  • Raney Nickel (active slurry)

  • Formic acid (75% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-6-methylnicotinonitrile (1.0 eq).

  • Add 75% aqueous formic acid.

  • Carefully add a slurry of active Raney Nickel (a catalytic amount, typically 10-20% by weight of the nitrile).

  • Heat the mixture to a gentle reflux (around 70-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Caution: Do not allow the Raney Nickel on the Celite pad to dry, as it can be pyrophoric. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the formic acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

MethodReducing AgentTypical Temp.AdvantagesDisadvantages
1DIBAL-H-78 °CHigh selectivity, broad functional group toleranceRequires strictly anhydrous conditions, pyrophoric reagent, careful temperature control needed
2Raney Nickel70-80 °CInexpensive, convenient hydrogen source (formic acid)Catalyst can be pyrophoric, potential for over-reduction, catalyst activity can vary

Visualizations

Synthetic Workflow Diagram

Synthetic Workflow Start 2-Amino-6-methylnicotinonitrile Reduction Reduction Start->Reduction DIBAL-H or Raney Ni/HCOOH Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield Issue Check_Conversion Is starting material consumed? Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Yes, but low product yield Check_Conversion->Yes_Conversion Yes Reagent_Activity Check Reagent Activity (Fresh DIBAL-H / Active Raney Ni) No_Conversion->Reagent_Activity Over_Reduction Check for Over-reduction (Amine/Alcohol byproducts) Yes_Conversion->Over_Reduction Reaction_Conditions Adjust Conditions (Temp / Equivalents) Reagent_Activity->Reaction_Conditions Temp_Control Improve Temperature Control (Maintain -78°C for DIBAL-H) Over_Reduction->Temp_Control Reaction_Time Optimize Reaction Time Temp_Control->Reaction_Time

Caption: Decision tree for troubleshooting low yield issues.

References

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, or of Raney(Ni/Al) alloy/Formic Acid, respectively. South African Journal of Chemistry, 61, 144–156. [Link]

  • van Es, T., & Staskun, B. (1971). Aldehydes from nitriles with raney nickel catalyst in formic acid. Organic Syntheses, 51, 20. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]

  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777. [Link]

  • Wikipedia contributors. (n.d.). Nitrile reduction. In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Chemistry Steps. [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • JoVE. (2023). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. [Link]

  • Clark, J. (n.d.). The preparation of nitriles. Chemguide. [Link]

  • RSC Publishing. (n.d.). ORGANIC CHEMISTRY. [Link]

  • Reiss, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-6-methylnicotinaldehyde (C₇H₈N₂O). The unique bifunctional nature of this molecule, containing both a nucleophilic amino group and a reactive aldehyde, presents specific challenges in its isolation. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful purification of this valuable chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two most common and effective techniques are flash column chromatography on silica gel and recrystallization. Flash chromatography is excellent for removing impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product to achieve high purity. Often, a sequential approach (chromatography followed by recrystallization) yields the best results.

Q2: What typical impurities should I expect from the synthesis of this compound?

Impurities are highly dependent on the synthetic route. However, common contaminants often include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Molecules formed from side reactions.

  • Oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid (2-Amino-6-methylnicotinic acid).

  • Polymerization Products: Aldehydes can sometimes self-condense or polymerize, especially under acidic or basic conditions.

The impurity profile of synthesized compounds can be complex, and identifying these species is crucial for developing an effective purification strategy.[1][2]

Q3: How should I properly handle and store the purified this compound?

Proper handling and storage are critical to maintaining the compound's purity and stability.

  • Stability: The product is a combustible solid and should be kept away from heat or ignition sources. The aldehyde group can be sensitive to air and light, leading to degradation over time.[3]

  • Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[4][5] The compound may be hygroscopic (absorbs moisture from the air), so desiccation is recommended.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][6]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q4: My compound is streaking or tailing significantly during silica gel column chromatography. What's happening and how can I fix it?

Probable Cause: This is a classic sign of strong interaction between a basic compound and the acidic silica gel. The amino group on your molecule is basic and can interact ionically with the acidic silanol groups (Si-OH) on the silica surface, causing poor separation and band tailing.

Solution:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.1-1% triethylamine (Et₃N) or pyridine to the mobile phase (e.g., Ethyl Acetate/Hexane/1% Et₃N). This competes with your product for binding to the acidic sites, resulting in sharper peaks and better separation.

  • Use of Deactivated Silica: For highly basic compounds, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your chromatography.

Q5: The color of my product darkened (e.g., turned yellow or brown) during purification. What caused this?

Probable Cause: Discoloration often indicates product degradation, most likely due to oxidation of the aldehyde group or other decomposition pathways.[3] This can be accelerated by heat, light, or exposure to atmospheric oxygen.

Solution:

  • Inert Atmosphere: Perform all purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[3]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your chromatography and recrystallization solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique.

  • Limit Heat Exposure: Avoid prolonged heating during recrystallization or when removing solvent under reduced pressure. Use the lowest possible temperature that is effective.

  • Activated Carbon Treatment: If the discoloration is due to highly colored impurities, you can treat a solution of your crude product with a small amount of activated carbon before filtration and crystallization.[3] Be aware that this can sometimes lead to a loss of product due to adsorption.

Q6: My product "oiled out" instead of crystallizing during recrystallization. How can I induce crystallization?

Probable Cause: Oiling out occurs when the solute is insoluble in the solvent at low temperatures but separates as a liquid phase rather than a solid crystal lattice upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present, causing a melting point depression.[3]

Solution:

  • Change Solvent System: Use a lower-boiling point solvent or a solvent mixture (e.g., ethyl acetate/heptane).[3]

  • Slow Cooling: Ensure the solution cools very slowly to give the molecules time to arrange into a crystal lattice. You can insulate the flask to slow down the cooling process.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Pre-Purification: If impurities are the cause, first purify the material by column chromatography to remove the contaminants that are inhibiting crystallization.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common purification challenges.

G start Purification Issue Identified prob1 Poor Separation / Tailing on Column start->prob1 prob2 Product Degradation / Discoloration start->prob2 prob3 Product Oiled Out During Recrystallization start->prob3 cause1a Basic Compound on Acidic Silica prob1->cause1a cause2a Oxidation / Heat / Air Exposure prob2->cause2a cause3a Improper Solvent Choice prob3->cause3a cause3b High Impurity Level prob3->cause3b sol1a Add Et3N to Eluent cause1a->sol1a Solution sol1b Use Alumina or Deactivated Silica cause1a->sol1b Solution sol2a Work Under Inert Gas cause2a->sol2a Solution sol2b Use Degassed Solvents cause2a->sol2b Solution sol3a Screen for New Solvents (e.g., EtOAc/Heptane) cause3a->sol3a Solution sol3b Ensure Slow Cooling Rate cause3a->sol3b Solution sol3c Pre-purify with Column Chromatography cause3b->sol3c Solution

Caption: Troubleshooting workflow for purification issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The optimal mobile phase should be determined by thin-layer chromatography (TLC) beforehand.

Materials & Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Methodology:

  • TLC Analysis: Develop a TLC system to achieve good separation of your product from impurities. A good target Rf for the product is ~0.25-0.35. Start with a 30:70 EtOAc:Heptane mixture and adjust polarity as needed.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Heptane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this dry-loaded sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Heptane:EtOAc). Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).[3][7] If tailing was observed on TLC, use a mobile phase containing ~0.5-1% Et₃N throughout the elution.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by periodically checking the fractions with TLC.

  • Isolation: Combine the pure fractions containing your product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

Materials & Equipment:

  • Partially purified this compound

  • Various recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, Water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Vacuum oven or desiccator

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent pairs, such as Ethanol/Water or Ethyl Acetate/Heptane, are often effective.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[3][8]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • A75706 - SAFETY D
  • Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid - Application Notes and Protocols. (2025). BenchChem.
  • Technical Support Center: Purification of 6-(Methyl(phenyl)amino)nicotinaldehyde. (2025). BenchChem.
  • Method for producing 2-amino-6-methylnicotinic acid. (Patent No. EP3162796A1).
  • 2-Amino-6-methylpyridine Safety D
  • 2-Amino-6-methylheptane Safety Data Sheet. (N.D.). Santa Cruz Biotechnology.
  • 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • 2-METHYLNICOTINALDEHYDE 60032-57-7 wiki. (N.D.). Guidechem.
  • The manufacturing method of 2- amino -6- methylnicotinic acids. (Patent No. CN106458908B).
  • 2-Amino-6-(dimethylamino)nicotinaldehyde. (N.D.). PubChem. [Link]

  • Impurity profile of amino acids? (2006). ResearchGate. [Link]

  • Purification, characterization, and sequence analysis of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45. (1998). PubMed. [Link]

  • Purification, Characterization, and Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45. (1998). National Institutes of Health (NIH). [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health (NIH). [Link]

  • Process for the preparation of 2-amino-alkylpyridines. (Patent No. US4628097A).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Method for crystallization of amino acids. (Patent No. US5118815A).

Sources

Technical Support Center: Identifying and Mitigating Side Products in Reactions of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Amino-6-methylnicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive pyridine derivative. Its unique combination of a nucleophilic primary amine, an electrophilic aldehyde, and an activated pyridine ring makes it a valuable synthetic intermediate, but also susceptible to a variety of side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, understand, and control the formation of common impurities in your experiments.

Frequently Asked Questions: Identification of Side Products
Q1: My post-reaction analysis (LC-MS) shows a prominent peak with a mass 16 Da higher than my expected product. What is the likely identity of this impurity?

This is almost certainly the corresponding carboxylic acid: 2-Amino-6-methylnicotinic acid .

  • Causality: The aldehyde group (-CHO) in this compound is highly susceptible to oxidation, which converts it to a carboxylic acid (-COOH), resulting in a mass increase of 16 Da (one oxygen atom). This is one of the most common side reactions observed. This oxidation can occur under surprisingly mild conditions, including exposure to atmospheric oxygen, especially in the presence of base or certain metal catalysts. Any reaction that is not performed under a strictly inert atmosphere (e.g., nitrogen or argon) is at risk.

  • Troubleshooting & Verification:

    • TLC Analysis: The carboxylic acid will be significantly more polar than the starting aldehyde. It will likely have a much lower Rf value on silica gel plates.

    • Acid-Base Extraction: Perform a mini-workup. Dissolve a small sample of your crude product in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic byproduct will move into the aqueous layer. Re-acidify the aqueous layer with dilute HCl; if a precipitate forms, it is likely the carboxylic acid.[1]

    • NMR Spectroscopy: In ¹H NMR, the aldehyde proton signal (typically around 9-10 ppm) will disappear, and a broad singlet for the carboxylic acid proton may appear at >10 ppm (often in DMSO-d₆).[2]

OxidationPathway Start This compound Product 2-Amino-6-methylnicotinic Acid Start->Product [O] (Air, Peroxides, etc.)

Caption: Intermolecular reaction leading to dimer formation.

Q3: I performed a Knoevenagel or Claisen-Schmidt condensation, but my product is contaminated with another substance. What could it be?

In condensation reactions, in addition to the issues above, two other side products are common:

  • Product of Self-Condensation of the Coupling Partner: If you are reacting this compound with a ketone (like acetophenone in a Claisen-Schmidt reaction) or an active methylene compound under basic conditions, these partners can react with themselves. [3]For example, acetophenone can undergo self-aldol condensation.

  • Michael Addition Product: The α,β-unsaturated product of a Knoevenagel or Claisen-Schmidt condensation contains an electrophilic double bond. A second equivalent of your nucleophile (e.g., the active methylene compound) can potentially add to this double bond in a Michael 1,4-addition, leading to a more complex structure.

  • Troubleshooting & Verification:

    • Run a Control Reaction: Set up a reaction with your coupling partner and base but without this compound. If you observe product formation, you have confirmed its propensity for self-condensation under your conditions.

    • Stoichiometry Control: Carefully control the stoichiometry. Using a slight excess of the aldehyde can sometimes minimize the self-condensation of the partner and subsequent Michael addition.

    • Spectroscopic Analysis: A detailed 2D NMR analysis (COSY, HSQC) will be crucial to distinguish between the desired α,β-unsaturated product and a Michael adduct, which will lack the double bond and have a more complex aliphatic spin system.

Troubleshooting and Mitigation Guide
Q4: How can I minimize or prevent the oxidation of the aldehyde to a carboxylic acid?

Controlling oxidation requires rigorous exclusion of oxidants from the reaction.

StrategyRationaleExperimental Protocol
Inert Atmosphere Prevents oxidation by atmospheric O₂.Before adding reagents, flush the reaction flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon).
Degassed Solvents Removes dissolved oxygen from the solvents.Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
Antioxidant Additives Scavenges radical species that can initiate oxidation.In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be effective, but check for compatibility with your desired reaction.
Q5: My reaction requires heat, which is causing dimerization. How can I favor my desired reaction over this self-condensation?

The key is to manipulate kinetics. You want to make the desired intermolecular reaction faster than the undesired bimolecular self-reaction.

StrategyRationaleExperimental Protocol
Slow Addition Keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular self-reaction.Prepare a solution of this compound and add it dropwise via a syringe pump over several hours to the reaction mixture containing your other reagent(s).
Lower Temperature Reduces the activation energy barrier for all reactions, but often disproportionately affects higher-order reactions like dimerization.Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor carefully by TLC or LC-MS to find the optimal balance.
Catalyst Choice A more active catalyst for the desired reaction can accelerate it selectively.If your reaction is catalyzed, screen different catalysts. For example, in a condensation reaction, a milder base like piperidine might be more selective than a strong base like NaOH. [4]

Troubleshooting Start Crude Reaction Mixture Shows Unexpected Product(s) CheckMass Analyze by LC-MS. What is the mass? Start->CheckMass MassPlus16 Mass = Product + 16 Da CheckMass->MassPlus16 M+16 MassDouble Mass ≈ 2x Starting Material CheckMass->MassDouble ~2M ComplexMix Complex Mixture CheckMass->ComplexMix Other Sol_Oxidation Diagnosis: Oxidation to Carboxylic Acid. Action: Use inert atmosphere, degas solvents. MassPlus16->Sol_Oxidation Sol_Dimer Diagnosis: Self-Condensation/Dimerization. Action: Use slow addition, lower temperature. MassDouble->Sol_Dimer Sol_Condensation Diagnosis: Condensation Side Reactions. Action: Control stoichiometry, run controls. ComplexMix->Sol_Condensation

Sources

Technical Support Center: Optimizing Reaction Conditions for Substituted Aminonicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of substituted aminonicotinaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and detailed protocols. Our focus is on empowering you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Synthetic Challenge and Utility of Aminonicotinaldehydes

Substituted aminonicotinaldehydes are valuable building blocks in medicinal chemistry and materials science.[1][2] Their synthesis, however, can be challenging due to the electronic properties of the pyridine ring and the presence of the amino group, which can interfere with common catalytic systems.[3] This guide will address the most common synthetic routes and provide solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of substituted aminonicotinaldehydes.

Q1: My formylation of an aminopyridine is giving a low yield. What are the likely causes?

Low yields in formylation reactions, such as the Vilsmeier-Haack reaction, are often due to the electron-donating nature of the amino group, which can influence the regioselectivity and reactivity of the pyridine ring.[4][5] Common issues include:

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent (e.g., POCl₃/DMF) to the aminopyridine can lead to incomplete reaction or side product formation.

  • Reaction Temperature: These reactions can be sensitive to temperature. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition.

  • Moisture: The Vilsmeier reagent is sensitive to moisture, which can quench the reaction. Ensure all glassware is dry and use anhydrous solvents.

Q2: I'm observing significant byproduct formation in my Suzuki-Miyaura coupling with a bromo-aminonicotinaldehyde. How can I improve selectivity?

Byproduct formation in Suzuki-Miyaura couplings of aminopyridines is a frequent challenge.[3][6] The most common side reactions are:

  • Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of an arene byproduct.[3][7] This can be minimized by using anhydrous solvents, a milder base, or by using more stable boronic esters (e.g., pinacol esters).[1]

  • Dehalogenation: The starting bromo-aminonicotinaldehyde is reduced. This can be caused by hydride sources in the reaction mixture.[3][7]

  • Homocoupling: The boronic acid couples with itself. This is often exacerbated by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is crucial.

Q3: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to optimize?

The Buchwald-Hartwig amination can be challenging with aminopyridine substrates due to catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the amino group.[3][8] Key optimization parameters include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the reaction with these challenging substrates.[1][9]

  • Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can prevent decomposition of sensitive substrates.[1][10]

  • Catalyst Precursor: Using a pre-catalyst can provide a more active and stable catalytic species.[1]

Q4: How should I purify my final substituted aminonicotinaldehyde?

Purification can be challenging due to the polarity of the amino and aldehyde groups.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be adjusted based on the specific substituents.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[11]

  • Bisulfite Adduct Formation: For separating aldehydes from non-carbonyl compounds, forming a reversible adduct with sodium bisulfite can be a useful technique.[11]

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[12] However, with aminonicotinaldehyde substrates, specific issues can arise.

Troubleshooting Workflow for Failed Suzuki Reactions

cluster_catalyst Catalyst Issues cluster_base Base/Solvent Issues cluster_substrate Substrate Issues cluster_conditions Condition Issues Start Reaction Failed/ Low Yield CheckCatalyst Catalyst System Start->CheckCatalyst CheckBase Base/Solvent Start->CheckBase CheckSubstrate Substrate Quality Start->CheckSubstrate CheckConditions Reaction Conditions Start->CheckConditions CatalystInhibition Inhibition by N-groups? - Use bulky, e--rich ligands (SPhos, XPhos) CheckCatalyst->CatalystInhibition InactiveCatalyst Inactive Catalyst? - Use pre-catalyst - Increase loading CheckCatalyst->InactiveCatalyst WrongBase Inappropriate Base? - Screen bases (K₂CO₃, Cs₂CO₃) CheckBase->WrongBase PoorSolubility Poor Solubility? - Test different solvents (Dioxane, Toluene) CheckBase->PoorSolubility Protodeboronation Protodeboronation? - Use boronic esters - Anhydrous conditions CheckSubstrate->Protodeboronation Dehalogenation Dehalogenation? - Avoid hydride sources - Shorter reaction time CheckSubstrate->Dehalogenation Temp Suboptimal Temp? - Optimize temperature CheckConditions->Temp Oxygen Oxygen Contamination? - Ensure proper degassing CheckConditions->Oxygen

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Quantitative Data: Comparison of Conditions for Suzuki Coupling of 2-chloro-3-aminopyridine

ParameterCondition 1 (Standard)Condition 2 (Optimized for Aminopyridines)Rationale for Change
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosBulky, electron-rich ligands like SPhos are more effective for challenging substrates like chloropyridines and can overcome catalyst inhibition by the amino group.[1][3]
Base Na₂CO₃K₃PO₄K₃PO₄ is often more effective in challenging couplings and can help to avoid side reactions.[3]
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂ODioxane is often a better solvent for these types of substrates, improving solubility and reaction kinetics.[3]
Temperature 80 °C100 °CHigher temperatures may be required to facilitate the oxidative addition of the less reactive C-Cl bond.[3]
Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds but requires careful optimization for aminopyridine substrates.[13]

Troubleshooting Decision Tree for Low Yield in Buchwald-Hartwig Amination

Start Low Yield in Buchwald-Hartwig Catalyst Is the catalyst active? Start->Catalyst Base Is the base appropriate? Catalyst->Base Yes ChangeCatalyst Use a pre-catalyst or a different Pd source. Catalyst->ChangeCatalyst No Ligand Is the ligand suitable? Base->Ligand Yes ChangeBase Screen weaker bases (K₂CO₃, Cs₂CO₃). Base->ChangeBase No Conditions Are conditions optimal? Ligand->Conditions Yes ChangeLigand Use bulky, electron-rich ligands (XPhos, RuPhos). Ligand->ChangeLigand No Success Successful Reaction Conditions->Success Yes OptimizeConditions Optimize temperature and reaction time. Conditions->OptimizeConditions No

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of an Aminopyridine

This protocol describes a general procedure for the ortho-formylation of an aminopyridine.

Materials:

  • Substituted 2-aminopyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Deionized water

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 equiv) in anhydrous DMF, add phosphorus oxychloride (1.5 equiv) dropwise at 0 °C.[4]

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the mixture with Et₂O.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-aminonicotinaldehyde

This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromo-aminonicotinaldehyde with an arylboronic acid.

Materials:

  • Bromo-aminonicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-aminonicotinaldehyde, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and a small amount of degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Chloro-aminonicotinaldehyde

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Chloro-aminonicotinaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the chloro-aminonicotinaldehyde and the amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • A Review on Palladium C
  • BenchChem. (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • Wikipedia. (n.d.).
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • Optimising a Buchwald-Hartwig amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (n.d.).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • BenchChem. (2025). troubleshooting common issues in nicotinaldehyde synthesis.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros.
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.).
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025, August 7).
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Effect of Substituents on Reactivity. (2020, August 16). YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Substituent Effects on Reactivity. (2021, June 28). YouTube.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Deriv
  • NEB. (n.d.).
  • Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris. (n.d.).
  • Effect Of Substituents On Reactivity And Orientation Of Benzene | Pharmaceutical Organic Chemistry. (2023, September 30). YouTube.

Sources

stability and storage guidelines for 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth stability and storage information for 2-Amino-6-methylnicotinaldehyde (CAS No. 885276-99-3), designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal stability, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is crucial to keep it in a dark place to prevent light-induced degradation.[1] The compound is also known to be hygroscopic, meaning it can absorb moisture from the air, so ensuring the container is dry and well-sealed is critical.

Q2: How should I handle the compound upon receiving it?

A2: Due to its hazardous nature, including being toxic if swallowed and fatal in contact with skin, appropriate personal protective equipment (PPE) is mandatory.[3][4] This includes eye shields, gloves, and a lab coat.[5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7] Avoid direct contact with skin, eyes, and clothing.[3]

Q3: What is the general chemical stability of this compound?

A3: The product is chemically stable under standard ambient conditions (room temperature) for short periods. However, the presence of both an amino group and an aldehyde group makes it susceptible to oxidative degradation and other reactions over time, especially when exposed to air, light, and moisture. For long-term viability, strict adherence to the recommended storage conditions is essential.

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[8] It is generally not soluble in water.[9] When preparing stock solutions, it is advisable to use anhydrous solvents to minimize moisture-related degradation.

Q5: Are there any known incompatibilities for this chemical?

A5: Yes, you should avoid contact with strong oxidizing agents and strong bases, as these can induce vigorous and potentially hazardous reactions.[4][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem 1: The solid compound has changed in appearance (e.g., darkened, turned yellow/brown).

  • Causality: Discoloration is a common indicator of chemical degradation. The aldehyde and amino functional groups on the pyridine ring are susceptible to oxidation when exposed to air (oxygen) and light. This process can be accelerated by elevated temperatures or the presence of impurities.

  • Troubleshooting Steps:

    • Assess the Extent: Minor color changes may not significantly impact some applications, but for sensitive assays, the purity is now questionable.

    • Purity Check (Optional): If you have the capabilities, verify the compound's purity via techniques like HPLC, LC-MS, or NMR to identify degradation products.

    • Recommendation: For best results and to ensure experimental reproducibility, it is strongly recommended to use a fresh, unopened vial of the compound. If you must use the discolored material, a small-scale pilot experiment is advised to validate its performance.

    • Preventative Action: Always blanket the vial with an inert gas like argon or nitrogen before sealing and storing it in a dark, 2-8°C environment.[1][2]

Problem 2: The compound fails to dissolve completely in a recommended solvent.

  • Causality: Incomplete dissolution can be due to several factors. The compound may have degraded into insoluble polymeric byproducts. Alternatively, the solvent may not be of sufficient purity (e.g., contains too much water), or the concentration attempted is above its solubility limit.

  • Troubleshooting Steps:

    • Verify Solvent: Ensure you are using a fresh, anhydrous grade of the recommended solvent (e.g., DMSO, methanol).[8]

    • Aid Dissolution: Gentle warming (to no more than 40°C) or brief sonication can help dissolve the compound.

    • Check for Particulates: If the solution remains cloudy or contains visible particulates after attempting to dissolve, it is a strong indication of insoluble impurities or degradation products. Centrifuge the solution and use the supernatant, but be aware that the concentration will be lower than calculated.

    • Recommendation: It is best to discard the solution and the solid reagent, as the presence of insoluble material compromises the integrity of your experiment.

Problem 3: I am observing inconsistent or non-reproducible results in my experiments.

  • Causality: Inconsistent results are often traced back to reagent instability. If a stock solution of this compound was prepared and stored, it might be degrading over time. Repeated freeze-thaw cycles can also accelerate degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare stock solutions fresh for each set of experiments. If a solution must be stored, aliquot it into single-use volumes, blanket with inert gas, and store at -20°C or -80°C in the dark.

    • Evaluate Solid Reagent: If fresh solutions still yield poor results, the solid starting material may be compromised. Refer to "Problem 1" above.

    • Workflow Validation: Use the troubleshooting decision tree below to systematically identify the potential point of failure.

Stability and Storage Summary
ParameterGuidelineRationale
Storage Temperature 2-8°C[1][2]Slows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[1][2]Prevents oxidation of the aldehyde and amine groups.
Light Exposure Keep in a dark place[1]Prevents photochemical degradation.
Moisture Tightly closed, dry containerCompound is hygroscopic; moisture can initiate degradation.
Form Solid or Liquid[1]Physical form as supplied.
Experimental Protocol: Preparation and Handling of a Stock Solution

This protocol outlines the best practices for preparing a stock solution to minimize degradation and ensure concentration accuracy.

  • Pre-Experiment Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Gather all necessary equipment: anhydrous solvent (e.g., DMSO), sterile vials, pipettes, and an inert gas source.

  • Weighing the Compound:

    • Perform this step quickly in a chemical fume hood.

    • Weigh the desired amount of the solid into a tared, appropriate-sized vial.

  • Dissolution:

    • Add the calculated volume of anhydrous solvent to the vial to achieve the target concentration.

    • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use aliquots in smaller, tightly sealed vials.

    • Before sealing each aliquot, gently flush the headspace with an inert gas (e.g., argon).

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C in the dark.

Visualization: Troubleshooting Workflow

This diagram provides a logical decision tree to help diagnose issues with this compound.

TroubleshootingWorkflow Troubleshooting this compound Issues start Start: Inconsistent Experimental Results check_solution Is your stock solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh stock solution. check_solution->prepare_fresh No check_solid Is the solid compound free of discoloration and fully soluble? check_solution->check_solid Yes retest Retest Experiment prepare_fresh->retest retest->check_solid Failure check_protocol Problem Persists: Review experimental protocol for other error sources. retest->check_protocol problem_solved Problem Resolved: Issue was reagent stability. retest->problem_solved Success check_solid->retest Yes use_new_vial Action: Obtain a new, unopened vial of the compound. check_solid->use_new_vial No use_new_vial->prepare_fresh

Caption: Decision tree for troubleshooting experimental issues.

References
  • A75706 - SAFETY D
  • 2-METHYLNICOTINALDEHYDE 60032-57-7 wiki. Guidechem.
  • SAFETY DATA SHEET - Methyl 6-methylnicotin
  • This compound | 885276-99-3. Sigma-Aldrich.
  • 2-Amino-6-(Dimethylamino)Nicotinaldehyde. MySkinRecipes.
  • 2-Amino-5-bromo-6-methyl-nicotinic acid Safety D
  • 2-Methylnicotinaldehyde | 60032-57-7. ChemScene.
  • 2-Amino-6-(dimethylamino)nicotinaldehyde | C8H11N3O | CID 72214425. PubChem.
  • This compound. Sigma-Aldrich.
  • 6-AMino-2-Methylnicotinaldehyde CAS#: 1211516-02-7. ChemicalBook.
  • 2-Amino-6-methylpyridine Safety D
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY D
  • 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China. Pipzine Chemicals.
  • 2-Amino-6-methylpyridine 98 1824-81-3. Sigma-Aldrich.

Sources

Technical Support Center: 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Safe Handling and Experimental Troubleshooting

Section 1: Frequently Asked Questions (FAQs) on Safe Handling

This section addresses common questions regarding the safe handling, storage, and disposal of 2-Amino-6-methylnicotinaldehyde, with a focus on the scientific reasoning behind each precaution.

Q1: What are the primary hazards associated with this compound?

A1: Based on its structural components—an aminopyridine ring and an aldehyde functional group—the primary hazards are expected to be:

  • High Acute Toxicity: Aminopyridines are known to be highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] They can cause severe health effects, including convulsions and respiratory failure.[1][3]

  • Skin and Eye Irritation: Aldehyde groups and aminopyridines can be significant irritants to the skin and eyes.[6][7][8][9][10]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[6][7][8][9][10]

  • Combustibility: While not highly flammable, the compound is likely combustible and may form explosive mixtures with air upon intense heating.[1][6]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact. Aminopyridines are readily absorbed through the skin.[3]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[6][8]
Lab Coat Flame-resistant, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust.[2][7]

Q3: How should I properly store this compound?

A3: Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep in a tightly sealed, clearly labeled container.[7][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as aldehydes can be sensitive to air oxidation.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][11]

  • Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]

Q4: What is the correct procedure for disposing of waste containing this compound?

A4: All waste containing this compound must be treated as hazardous.

  • Collect Waste: Segregate all solid and liquid waste into designated, sealed, and clearly labeled hazardous waste containers.

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Never dispose of this chemical down the drain.

Section 2: Experimental Troubleshooting Guide

This section provides solutions to common issues that may arise during experiments involving this compound.

Q1: My reaction is turning a dark color, is this expected?

A1: Aldehydes, particularly those on electron-rich aromatic rings, can be prone to oxidation and side reactions, which can lead to coloration.

  • Possible Cause: Air oxidation of the aldehyde or amino group.

  • Troubleshooting Steps:

    • Ensure all reactions are performed under an inert atmosphere (nitrogen or argon).

    • Use freshly distilled or degassed solvents.

    • Consider adding an antioxidant, if compatible with your reaction chemistry.

Q2: I am having difficulty with the purification of my product. What are some common challenges?

A2: The combination of a basic amino group and a reactive aldehyde can complicate purification.

  • Challenge 1: Tailing on Silica Gel Chromatography: The basic nitrogen of the aminopyridine can interact strongly with the acidic silica gel, leading to poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system.

  • Challenge 2: Product Instability on Silica: The aldehyde may react or degrade on the acidic silica gel.

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base before use.

Q3: I am seeing an unexpected side product in my reaction. What could it be?

A3: The aldehyde functional group is susceptible to a variety of side reactions.

  • Possible Side Reaction: Cannizzaro Reaction: If your reaction conditions are basic and your substrate lacks an alpha-proton, the aldehyde can disproportionate to a carboxylic acid and an alcohol.

    • Mitigation: Carefully control the stoichiometry of your base and the reaction temperature.

  • Possible Side Reaction: Aldol Condensation: If your reaction involves a base and another enolizable carbonyl compound, an aldol reaction may occur.

    • Mitigation: Control the order of addition of reagents and maintain low reaction temperatures.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Workflow

cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert consult_sds Consult SDS of Related Compounds alert->consult_sds skin_contact Skin Contact: Remove contaminated clothing. Flush with copious water for 15 min. consult_sds->skin_contact If Exposure eye_contact Eye Contact: Flush with copious water for 15 min. Seek immediate medical attention. consult_sds->eye_contact If Exposure inhalation Inhalation: Move to fresh air. Seek medical attention. consult_sds->inhalation If Exposure ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. consult_sds->ingestion If Exposure small_spill Small Spill: Absorb with inert material. Collect in a sealed container. consult_sds->small_spill If Spill large_spill Large Spill: Evacuate the lab. Contact EHS immediately. consult_sds->large_spill If Spill

Caption: Workflow for responding to a spill or exposure.

References

Sources

troubleshooting low yields in Buchwald-Hartwig amination of 6-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the Buchwald-Hartwig amination of 6-chloronicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet important, transformation. The amination of 6-chloronicotinaldehyde presents a unique set of obstacles due to the substrate's inherent properties: it is an electron-deficient heteroaryl chloride, making oxidative addition challenging, and it possesses a base-sensitive aldehyde functional group. This guide provides in-depth, field-proven insights and structured solutions to overcome common issues and achieve higher yields.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses the most common problems encountered during the amination of 6-chloronicotinaldehyde in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the 6-chloronicotinaldehyde. What are the primary causes and how can I fix it?

Low to no conversion is the most frequent issue and typically points to a problem with the catalytic cycle's initiation or efficiency. The C-Cl bond of the electron-deficient pyridine ring is notoriously difficult to activate.

Root Cause Analysis:

  • Inefficient Oxidative Addition: The oxidative addition of a C-Cl bond to the Pd(0) complex is often the rate-limiting step for chloro-heteroarenes.[1] Standard catalysts or ligands may not be sufficiently active to facilitate this step efficiently.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[1]

  • Sub-Optimal Reaction Conditions: Inadequate temperature, impure reagents (especially the base or solvent), or insufficient reaction time can all lead to stalled reactions.

Solutions Workflow:

  • Enhance Catalyst Activity:

    • Switch to a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) catalyst more cleanly and efficiently.[1]

    • Select a High-Performance Ligand: Standard ligands like PPh₃ are ineffective for this transformation. Use bulky, electron-rich biarylphosphine ligands which are essential for activating C-Cl bonds.[1] Consider ligands such as RuPhos, BrettPhos, or XPhos.[2][3][4]

  • Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can significantly improve conversion.[1]

  • Optimize Reaction Temperature: These reactions often demand elevated temperatures, typically in the 80-110 °C range, to drive the difficult oxidative addition.[1][5]

  • Ensure a Strictly Inert Environment: Use a glovebox or proper Schlenk line techniques. Solvents must be anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[1]

troubleshooting_workflow start Low/No Conversion check_catalyst Is the catalyst system potent enough? (Pre-catalyst + Bulky Ligand) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Inertness, Purity) check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) check_catalyst->increase_loading No, Upgrade Catalyst System increase_temp Increase Temperature (e.g., to 100-110 °C) check_conditions->increase_temp No end_point Re-evaluate Reaction check_conditions->end_point Yes increase_loading->check_conditions improve_inertness Improve Inert Atmosphere (Glovebox, Degassed Solvents) increase_temp->improve_inertness improve_inertness->end_point

Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant side product formation, particularly hydrodehalogenation (replacement of -Cl with -H). How can I suppress this?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This occurs when reductive elimination of the desired product is slow, allowing competing pathways to dominate. The presence of the aldehyde can also lead to undesired pathways.

Root Cause Analysis:

  • Base-Induced Aldehyde Degradation: Strong bases like sodium tert-butoxide (NaOtBu) can promote side reactions with the aldehyde, such as aldol condensation or Cannizzaro-type reactions, which can consume starting material and complicate purification.

  • Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the palladium-amido intermediate can undergo other reactions. Reaction with trace water is a primary cause of hydrodehalogenation.[1]

Solutions Workflow:

  • Screen Different Bases: The choice of base is critical when a sensitive functional group is present.[6]

    • If using a strong base like NaOtBu, ensure it is of high purity and anhydrous.

    • Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[5][6] This may require a more active catalyst system or higher temperatures to maintain a good reaction rate, but it will significantly improve compatibility with the aldehyde group.

  • Ensure Scrupulously Anhydrous Conditions: Dry all reagents and solvents meticulously. Use freshly opened, anhydrous solvents and ensure the base is not clumpy, which can indicate moisture absorption. Grinding the base before use can be beneficial.[5]

  • Adjust Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway over competing side reactions.[1]

BasepKa of Conjugate AcidTypical Use & Considerations
NaOt-Bu ~19Very common and highly effective, but can cause decomposition of base-sensitive substrates like aldehydes.[5][6]
LHMDS ~26Strong, non-nucleophilic base. Also poses a risk to sensitive functional groups.[5]
K₃PO₄ / Cs₂CO₃ ~12.3 / ~10Weaker inorganic bases. Excellent for substrates with sensitive functional groups. May require higher temperatures or more active catalysts.[5][6]
NaOTMS ~11A mild silanolate base shown to be effective for base-sensitive five-membered heteroaryl halides.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source and ligand combination to start with for this specific substrate?

For a challenging substrate like 6-chloronicotinaldehyde, a robust catalytic system is non-negotiable.

  • Palladium Source: Start with a modern palladacycle pre-catalyst such as XPhos Pd G3 or BrettPhos Pd G3 . These are air-stable, easy to handle, and provide a reliable and rapid initiation to the active Pd(0) species.[2]

  • Ligand: The choice of ligand is paramount. You need a bulky, electron-rich dialkylbiaryl phosphine ligand to facilitate the difficult oxidative addition of the C-Cl bond and promote fast reductive elimination.[4] RuPhos and BrettPhos are excellent starting points for coupling with primary and secondary amines, respectively.[3]

Q2: Which solvent should I use and why?

The most common solvents for Buchwald-Hartwig amination are anhydrous, polar aprotic solvents.

  • Toluene and 1,4-Dioxane are the most frequently used and are good starting points.[6][8] Toluene offers a high boiling point suitable for reactions requiring significant heat.

  • THF or 2-MeTHF can also be effective, sometimes allowing for reactions at lower temperatures.[6]

  • Crucially, the solvent must be anhydrous and degassed. Insolubility of reagents, particularly the inorganic base, is a common and often underestimated reason for low yields.[5]

Q3: What is the general mechanism, and where are the likely failure points?

Understanding the catalytic cycle helps in diagnosing problems. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

catalytic_cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex  Oxidative  Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex  Amine Binding &  Deprotonation amido_complex->pd0  Reductive  Elimination product Ar-NR'R'' (Desired Product) amido_complex->product center_node reagents Ar-Cl (Substrate) + R'R''NH (Amine) reagents->oa_complex base Base base->oa_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Failure Points for 6-chloronicotinaldehyde:

  • Oxidative Addition (Pd(0) → Pd(II)): This is the primary bottleneck due to the strong C-Cl bond. An insufficiently active catalyst will stall here.[1]

  • Amine Binding/Deprotonation: The pyridine nitrogen can compete with the desired amine for coordination to the palladium center, acting as an inhibitor.

  • Reductive Elimination (Pd(II) → Pd(0)): If this step is slow, side reactions like hydrodehalogenation become more probable.

Experimental Protocols
General Protocol for Initial Reaction Screening

This is a representative, non-optimized protocol intended as a starting point. All conditions should be optimized for your specific amine.

Preparation (in a glovebox or under a positive pressure of Argon):

  • To an oven-dried vial equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum cap.

  • Add the amine (1.2 equiv.) via syringe.

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M).

  • Stir the reaction mixture vigorously at the desired temperature (start with 100 °C). Vigorous stirring is important, especially with heterogeneous inorganic bases.[5]

Monitoring and Workup:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion (or after 24 hours), allow the reaction to cool to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Optimizing base and solvent for Buchwald-Hartwig amination. BenchChem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . ACS Catalysis. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination . ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Omega. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . Organometallics. Available at: [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination . ResearchGate. Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction . Paul Murray Catalysis Consulting. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reaction monitoring. The synthesis of this important heterocyclic building block, often achieved via a Buchwald-Hartwig amination, requires careful monitoring to ensure optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-(Methyl(phenyl)amino)nicotinaldehyde and why is reaction monitoring critical?

A1: The most prevalent and efficient method for synthesizing 6-(Methyl(phenyl)amino)nicotinaldehyde is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction typically involves the reaction of 6-chloronicotinaldehyde with N-methylaniline in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] Reaction monitoring is critical for several reasons:

  • Determining Reaction Completion: It allows the researcher to know when the starting materials have been consumed, preventing unnecessarily long reaction times which can lead to byproduct formation.

  • Optimizing Reaction Conditions: Monitoring helps in optimizing parameters such as temperature, catalyst loading, and reaction time for maximum yield and purity.[3]

  • Identifying Potential Issues: Early detection of side reactions, stalling of the reaction, or degradation of the product can save valuable time and resources.

Q2: What are the primary analytical techniques for monitoring the progress of this reaction?

A2: The three most common and effective techniques for monitoring the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde are:

  • Thin Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method for a quick check of the reaction progress.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides accurate information on the consumption of reactants and the formation of the product and byproducts.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis, offering separation based on volatility and structural information from mass spectrometry.[9][10]

Q3: Are there alternative synthetic routes to 6-(Methyl(phenyl)amino)nicotinaldehyde?

A3: Yes, an alternative multi-step synthesis starts from 2-chloronicotinic acid. This process involves an initial amination reaction with N-methylaniline, followed by the formation of a morpholinamide derivative, and a final reduction to the target aldehyde.[11] While this route is also effective, monitoring each step is crucial for overall success. The troubleshooting and monitoring techniques discussed in this guide are applicable to the final reduction step of this alternative synthesis as well.

Troubleshooting Guide: Reaction Monitoring

This section addresses specific issues that may arise during the monitoring of the 6-(Methyl(phenyl)amino)nicotinaldehyde synthesis.

Issue 1: Ambiguous TLC Results - Spots are Streaking or Overlapping

Potential Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating the starting materials and the product.

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can cause streaking and poor separation.[6]

  • Acidic or Basic Nature of Compounds: Amines and pyridinic compounds can interact strongly with the silica gel, leading to streaking.

Solutions:

  • Optimize Solvent System:

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting ratio is 80:20 or 70:30 hexane:ethyl acetate.[6]

    • If streaking persists, add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to suppress the interaction of basic compounds with the silica gel. For acidic impurities, a small amount of acetic acid can be added.[6]

  • Dilute the Sample: Before spotting on the TLC plate, dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Use a Co-spot: Always run a "co-spot" lane on your TLC plate, which contains a mixture of the starting material and the reaction mixture. This helps in definitively identifying the starting material spot in the reaction lane.[5]

Issue 2: HPLC Analysis Shows Multiple Unexpected Peaks

Potential Causes:

  • Side Reactions: The Buchwald-Hartwig reaction can sometimes lead to side products, such as the formation of bithiophene from the coupling of the phosphine ligand.[12]

  • Degradation of Starting Material or Product: The aldehyde functional group can be sensitive and may undergo oxidation or other degradation pathways, especially at elevated temperatures over long reaction times.[7]

  • Impure Starting Materials: The presence of impurities in the 6-chloronicotinaldehyde or N-methylaniline will be reflected in the chromatogram.

Solutions:

  • Analyze Starting Materials: Run an HPLC of your starting materials before beginning the reaction to ensure their purity.

  • Optimize Reaction Conditions:

    • Screen different ligands and bases. The choice of ligand is crucial in Buchwald-Hartwig aminations to minimize side reactions.[13][14]

    • Consider lowering the reaction temperature or reducing the reaction time based on TLC or initial HPLC monitoring.

  • Use a Diode Array Detector (DAD): A DAD can provide UV-Vis spectra of the unexpected peaks, which can help in their preliminary identification by comparing them to the spectra of the starting materials and the product.

Issue 3: No Product Detected by GC-MS, Only Starting Materials

Potential Causes:

  • Reaction Has Not Initiated: The catalyst may not be active, or the reaction conditions may not be suitable.

  • Thermal Degradation in GC Inlet: The product, 6-(Methyl(phenyl)amino)nicotinaldehyde, may be thermally labile and could be degrading in the hot GC inlet.

  • Non-volatile Product: While unlikely for this compound, if significant modifications were made, the product might not be volatile enough for GC analysis.

Solutions:

  • Verify Reaction Setup:

    • Ensure that the solvent and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to air and moisture.[15]

    • Check the quality and age of the palladium catalyst and ligands.[13]

  • Optimize GC-MS Parameters:

    • Lower the inlet temperature to minimize the risk of thermal degradation.

    • Ensure the use of a suitable column and temperature program.

  • Confirm with HPLC or TLC: Use a different analytical technique like HPLC or TLC to confirm the absence of the product. If the product is observed by these methods, the issue lies with the GC-MS analysis.

  • Derivatization: While adding a step, derivatizing the aldehyde to a more stable functional group might be considered for GC-MS analysis if thermal lability is a persistent issue.[10]

Experimental Protocols for Reaction Monitoring

Protocol 1: Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates (e.g., Merck 60 F254)[6]

  • TLC chamber

  • Eluent: 70:30 Hexane:Ethyl Acetate (v/v) with 0.5% Triethylamine

  • Capillary spotters

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (e.g., permanganate)

Procedure:

  • Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm and allowing it to saturate for at least 5 minutes.

  • Draw a baseline in pencil on the TLC plate about 1 cm from the bottom.

  • Spot three lanes on the baseline:

    • Lane 1 (Starting Material): A dilute solution of 6-chloronicotinaldehyde.

    • Lane 2 (Reaction Mixture): A small aliquot of the reaction mixture, diluted in ethyl acetate.

    • Lane 3 (Co-spot): A spot of the starting material solution with the diluted reaction mixture spotted on top.[5]

  • Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. The product, 6-(Methyl(phenyl)amino)nicotinaldehyde, is expected to be more polar than the starting material and thus have a lower Rf value.

  • Further visualization can be done using an iodine chamber or a suitable stain.[16]

Data Interpretation:

CompoundExpected Rf (approximate)UV Active
6-chloronicotinaldehyde~0.6-0.7Yes
6-(Methyl(phenyl)amino)nicotinaldehyde ~0.3-0.4 Yes
N-methylaniline~0.5-0.6Yes

Note: Rf values are highly dependent on the specific TLC plate, eluent composition, and laboratory conditions. The values above are for guidance.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector (set to 254 nm or a wavelength of maximum absorbance for the product)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

  • Isocratic elution: 60:40 A:B or a suitable gradient program.

Procedure:

  • Prepare a dilute standard solution of the starting materials and, if available, the pure product in the mobile phase.

  • Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly (e.g., in 1 mL of mobile phase).

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the standard solutions to determine their retention times.

  • Inject the prepared sample from the reaction mixture.

  • Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak.

Data Interpretation:

CompoundExpected Retention Time (approximate)
6-chloronicotinaldehydeShorter retention time
6-(Methyl(phenyl)amino)nicotinaldehyde Longer retention time
N-methylanilineMay have a similar or shorter retention time than the product

Visualizations

Reaction Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Initial Monitoring (t=0) cluster_2 Iterative Monitoring cluster_3 Final Analysis & Workup Start Reaction Start Reaction Take Aliquot_0 Take Aliquot (t=0) Start Reaction->Take Aliquot_0 TLC_Analysis_0 TLC Analysis Take Aliquot_0->TLC_Analysis_0 Quick Check HPLC_Analysis_0 HPLC/GC-MS Analysis Take Aliquot_0->HPLC_Analysis_0 Baseline Take Aliquot_t Take Aliquot (t=x) TLC_Analysis_t TLC Analysis Take Aliquot_t->TLC_Analysis_t Reaction_Complete Reaction Complete? TLC_Analysis_t->Reaction_Complete Reaction_Complete->Take Aliquot_t No, Continue Reaction Final_Analysis Confirm with HPLC/GC-MS Reaction_Complete->Final_Analysis Yes Workup Reaction Workup & Purification Final_Analysis->Workup

Caption: Workflow for monitoring the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Troubleshooting Decision Tree for Incomplete Conversion

G Start Incomplete Conversion Observed by TLC/HPLC Check_Reagents Reagents & Catalyst Quality OK? Start->Check_Reagents Check_Conditions Anhydrous & Inert Conditions Met? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents No Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Yes Improve_Inert Improve Inert Atmosphere Technique Check_Conditions->Improve_Inert No Add_Catalyst Add More Catalyst/Ligand Increase_Temp->Add_Catalyst Screen_Catalyst Screen Different Catalyst/Ligand/Base Add_Catalyst->Screen_Catalyst

Caption: Decision tree for troubleshooting incomplete reaction conversion.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • BenchChem. (2025). Green Chemistry Approaches for 6-(Methyl(phenyl)amino)nicotinaldehyde Synthesis: A Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.
  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Dalton Transactions, 48(40), 15068–15073.
  • BenchChem. (2025). Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Victoria.
  • BenchChem. (2025). A Comparative Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde and its Chloro-Substituted Analog.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Google Patents. (n.d.). Process for the preparation of nicotinaldehydes.
  • National Center for Biotechnology Information. (n.d.). 6-Chloropyridine-3-carbaldehyde. PubChem.
  • BenchChem. (2025). HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide.
  • National Center for Biotechnology Information. (2021). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PubMed Central.

Sources

Validation & Comparative

comparative analysis of 2-Amino-6-methylnicotinaldehyde and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to 2-Amino-6-methylnicotinaldehyde and Its Analogs for Synthetic and Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery and materials science, offering a versatile framework for constructing complex molecular architectures. Within this class, this compound stands out as a trifunctional building block of significant strategic value. The interplay between its nucleophilic amino group, electrophilic aldehyde, and an activatable methyl group provides a rich platform for diverse chemical transformations. This guide offers a comparative analysis of this key intermediate and its electronically distinct analogs, providing researchers, scientists, and drug development professionals with insights into their synthesis, reactivity, and strategic application, supported by experimental data and detailed protocols.

The Strategic Value of 2-Amino-6-substituted-nicotinaldehydes

The utility of this compound lies in the precise arrangement of its functional groups, which can be independently or concertedly involved in synthetic transformations. This allows for the construction of fused heterocyclic systems, a common motif in many biologically active compounds.[1] By replacing the 6-methyl group with other substituents, chemists can systematically modulate the electronic and steric properties of the scaffold. This fine-tuning is critical in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. This guide will focus on a comparative analysis between the parent methyl compound and two key analogs: the electron-withdrawing 2-amino-6-chloronicotinaldehyde and the electron-donating 2-amino-6-(dimethylamino)nicotinaldehyde.

Comparative Synthesis: Accessibility of Key Intermediates

The choice of a building block is often dictated by its synthetic accessibility. The routes to this compound and its analogs vary, reflecting the nature of the 6-substituent.

Table 1: Comparative Overview of Synthetic Strategies

CompoundCommon Starting MaterialKey TransformationTypical YieldReference(s)
This compound 2-Amino-6-methylpyridineOxidation of methyl group~70%[2]
2-Amino-6-chloronicotinaldehyde 2,6-DichloronicotinonitrileSNAr amination, followed by nitrile reduction~65%[3]
2-Amino-6-(dimethylamino)nicotinaldehyde 2-Amino-6-chloronicotinaldehydeBuchwald-Hartwig amination, then reduction~75%[4]
Experimental Protocol: Synthesis of this compound from 2-Amino-6-methylpyridine

This protocol details the oxidation of the methyl group, a common and effective strategy. The causality behind this choice is the ready availability of the 2-amino-6-picoline starting material and the relative ease of activating the methyl group for oxidation.[5]

Synthetic Workflow Diagram

G start 2-Amino-6-methylpyridine oxidation Oxidation of Methyl Group start->oxidation Step 1 reagent1 Oxidizing Agent (e.g., SeO₂ or DDQ) reagent1->oxidation workup Aqueous Workup & Purification (Chromatography) oxidation->workup Step 2 product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or toluene.

  • Oxidation: Add selenium dioxide (SeO₂, 1.1 eq) to the solution. The choice of SeO₂ is based on its established efficacy in oxidizing activated methyl groups on heterocyclic rings.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove selenium byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield this compound as a solid.

Comparative Reactivity: The Influence of the 6-Substituent

The electronic nature of the substituent at the C6 position dramatically alters the reactivity profile of the entire molecule. Understanding these electronic effects is paramount for predicting reaction outcomes and designing synthetic steps.

  • -CH₃ (Methyl): A weakly electron-donating group (EDG) by hyperconjugation. It slightly increases the electron density of the pyridine ring, enhancing the nucleophilicity of the amino group and slightly decreasing the electrophilicity of the aldehyde.

  • -Cl (Chloro): A strongly electron-withdrawing group (EWG) by induction. It significantly decreases the ring's electron density, making the aldehyde carbon more electrophilic and the amino group less nucleophilic.

  • -N(CH₃)₂ (Dimethylamino): A strongly electron-donating group (EDG) by resonance. It substantially increases the ring's electron density, greatly enhancing the amino group's nucleophilicity while reducing the aldehyde's electrophilicity.[4]

Diagram of Electronic Effects on Reactivity

G sub_Me 6-Methyl Weak EDG reactivity Amine Nucleophilicity Aldehyde Electrophilicity sub_Me:port->reactivity:amine Slightly Increased sub_Me:port->reactivity:aldehyde Slightly Decreased sub_Cl 6-Chloro Strong EWG sub_Cl:port->reactivity:amine Decreased sub_Cl:port->reactivity:aldehyde Increased sub_NMe2 6-Dimethylamino Strong EDG sub_NMe2:port->reactivity:amine Greatly Increased sub_NMe2:port->reactivity:aldehyde Decreased

Caption: Impact of C6-substituents on functional group reactivity.

Application in Heterocyclic Synthesis: A Case Study of the Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde and a ketone bearing an α-methylene group, is a classic method for preparing quinolines and related fused heterocycles. This reaction serves as an excellent case study to demonstrate the practical consequences of the differing reactivities of our analogs.

General Friedländer Annulation Scheme

G reactant1 2-Amino-6-R-nicotinaldehyde product Ethyl 4-hydroxy-7-R-1,8-naphthyridine-3-carboxylate reactant1->product Base Catalyst (e.g., Piperidine) Heat reactant2 +  Ethyl Acetoacetate

Caption: General scheme for the Friedländer annulation.

The reaction is typically base-catalyzed. The first step involves the formation of an enolate from ethyl acetoacetate, which then attacks the electrophilic aldehyde. The subsequent steps involve condensation and cyclization. The electrophilicity of the aldehyde is a key determinant of the reaction rate.

Table 2: Comparative Performance in Friedländer Annulation

6-Substituent (R)Aldehyde ElectrophilicityExpected Reaction RateTypical Yield (%)Rationale for Performance
-Cl HighFast~85-95%The highly electrophilic aldehyde readily undergoes nucleophilic attack by the enolate, driving the reaction forward efficiently.
-CH₃ ModerateModerate~80-90%The aldehyde is sufficiently reactive for a high-yielding transformation under standard conditions.
-N(CH₃)₂ LowSlow~60-75%The electron-donating effect deactivates the aldehyde, requiring harsher conditions or longer reaction times, which can lead to side products and lower yields.

This comparative data illustrates a crucial principle for process chemists and drug designers: the choice of building block has a direct and predictable impact on synthetic efficiency. For a robust and high-yielding synthesis, the 6-chloro analog is superior in this specific application, whereas the 6-dimethylamino analog would require significant process optimization.

Conclusion and Outlook

This compound and its analogs are a powerful class of synthetic intermediates. This guide has demonstrated that a rational choice between these building blocks, grounded in an understanding of their synthesis and electronic properties, can profoundly impact the success of a synthetic campaign. The 6-chloro analog offers an activated aldehyde for nucleophilic additions, the 6-methyl analog provides a balanced reactivity profile, and the 6-dimethylamino analog features a highly nucleophilic amino group. By leveraging these distinct characteristics, researchers can more effectively navigate the complex landscape of heterocyclic synthesis and accelerate the development of novel molecules for a wide range of scientific applications.

References

  • BenchChem (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)
  • Google Patents (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • PubChem (2025). 2-Amino-6-(dimethylamino)nicotinaldehyde. National Center for Biotechnology Information. [Link]

  • ChemicalBook (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook.
  • Acho, M. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Acta Chimica Slovenica.
  • WIPO Patentscope (2015). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • MySkinRecipes (2025). 2-Amino-6-(Dimethylamino)Nicotinaldehyde. MySkinRecipes.
  • PubChem (2025). 2-Amino-6-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • ResearchGate (2025). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water.
  • BenchChem (2025). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. BenchChem.
  • ChemicalBook (2025). 6-Methylnicotinaldehyde. ChemicalBook.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]

  • PubChem (2025). 3-Pyridinecarboxaldehyde, 2-amino-. National Center for Biotechnology Information. [Link]

  • BLD Pharm (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Scholars Research Library (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • PubChem (2025). 6-Methyl-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubMed (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
  • National Institutes of Health (2021).
  • PubChem (2025). 2-Amino-6-methyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • Scholars Research Library (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • ChemicalBook (2025). 2-Amino-6-methylpyridine. ChemicalBook.
  • National Institutes of Health (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Amino-6-methylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Amino-6-methylnicotinaldehyde Scaffold

The pyridine skeleton is a fundamental structural motif in numerous natural products and pharmaceutical agents.[1] Among pyridine-based building blocks, this compound is a particularly valuable precursor due to its dual reactive sites: a nucleophilic amino group and an electrophilic aldehyde. This unique arrangement allows for the straightforward synthesis of a diverse array of derivatives, including Schiff bases, chalcones, and various heterocyclic systems. These derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

For professionals in drug discovery and development, the rigorous and unambiguous characterization of these synthesized derivatives is not merely a procedural step but the bedrock of reliable, reproducible research. A compound's purity, identity, and three-dimensional structure directly influence its biological activity and therapeutic potential. This guide provides a comparative framework for the comprehensive characterization of this compound derivatives, moving beyond a simple listing of techniques to explain the causal logic behind experimental choices. We will explore an integrated, multi-technique approach, demonstrating how orthogonal methods provide a self-validating system for structural confirmation and purity assessment.

The Characterization Workflow: An Integrated Approach

A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a high-confidence profile of the target molecule.

G Fig. 1: General workflow from synthesis to biological evaluation. cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization Synthesis Synthesis of Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, TLC) Purification->Purity Is the sample pure? Structure Structural Elucidation (NMR, IR, MS) Purity->Structure Confirmation Definitive Structure (X-ray Crystallography) Structure->Confirmation Bioactivity Biological Evaluation (e.g., MTT Assay) Confirmation->Bioactivity

Caption: Fig. 1: General workflow from synthesis to biological evaluation.

Part 1: Purity Assessment - The Essential First Step

Before dedicating resources to extensive structural analysis, verifying the purity of the synthesized compound is critical. Impurities can confound spectroscopic data and, more importantly, produce misleading results in biological assays. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution and quantitative accuracy.[4]

Causality: HPLC separates the target compound from unreacted starting materials, byproducts, and degradation products based on differential partitioning between a stationary and a mobile phase.[4] Relying on a single analytical method can be misleading, so employing orthogonal methods like a combination of chromatography (HPLC) and spectroscopy (NMR, MS) provides a more robust assessment.[4]

Comparative HPLC Methods for Purity Determination

A reversed-phase HPLC method is standard for analyzing moderately polar compounds like the derivatives . The choice between an isocratic method for routine checks and a gradient method for complex mixtures depends on the expected sample complexity.

ParameterMethod A: Isocratic QCMethod B: Gradient PurityRationale & Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmStandard column for good resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase improves peak shape by protonating basic sites.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier with good UV transparency.
Elution 60% A, 40% B0-20 min: 95% to 5% AMethod A is faster for known compounds. Method B provides superior resolution for separating unknown impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmDiode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis by comparing spectra across a single peak.
Purity Calculation Area % of the main peakArea % of the main peakPurity is calculated based on the area percentage of the main peak relative to the total peak area.[4]
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the derivative and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Run the chosen method (Isocratic or Gradient) and record the chromatogram.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. A purity level of >95% is generally required for biological screening.

Part 2: Spectroscopic Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is used to confirm the molecular structure. NMR, IR, and Mass Spectrometry are complementary, each providing distinct and confirmatory information.[5]

G Fig. 2: Relationship between orthogonal analytical techniques. cluster_techniques Orthogonal Spectroscopic Techniques cluster_info Convergent Structural Information Compound Synthesized Derivative NMR NMR (¹H, ¹³C) Compound->NMR IR FTIR Compound->IR MS Mass Spec Compound->MS NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight MS->MS_Info Structure Confirmed Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Fig. 2: Relationship between orthogonal analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise covalent structure and connectivity of a molecule in solution.[6] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment of each atom.

What to Look For:

  • Disappearance of the Aldehyde Proton: The characteristic singlet for the aldehyde proton (-CHO) in the starting material (typically ~10 ppm) should be absent in the derivative.

  • Appearance of New Signals: For a Schiff base derivative, a new singlet corresponding to the imine proton (-CH=N-) will appear, typically in the 8.0-9.0 ppm range.

  • Shifts in Aromatic Protons: The formation of a new substituent at the aldehyde position will alter the electronic environment of the pyridine ring, causing predictable shifts in the signals of the ring protons.

  • Amino Group Signal: The broad singlet for the -NH₂ protons (often around 5.3-5.4 ppm) will remain.[7]

Derivative TypeKey Proton SignalTypical Chemical Shift (δ, ppm)Rationale
Starting Aldehyde -CHO~9.8Highly deshielded aldehyde proton.
Schiff Base (imine) -CH=N-8.5 - 8.9Formation of the imine bond shifts the proton upfield relative to the aldehyde.
Reduced Amine -CH₂-NH-4.0 - 4.5Reduction of the imine to a methylene bridge results in a significant upfield shift.
Core Pyridine H-4 Py-H7.4 - 7.6The chemical environment of this proton is sensitive to changes at the adjacent aldehyde position.
Core Pyridine H-5 Py-H6.5 - 6.7The chemical environment of this proton is also sensitive to changes at the adjacent aldehyde position.
Core Methyl (-CH₃) -CH₃~2.4Generally stable position, serves as a good internal reference point.

Note: Data compiled from typical values found in literature.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[6]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5] It is particularly effective for confirming the conversion of the starting aldehyde to its derivative.

Functional GroupStarting Aldehyde (cm⁻¹)Schiff Base Derivative (cm⁻¹)Rationale for Change
N-H Stretch (Amine) 3410-3490, 3300-33703410-3490, 3300-3370The primary amine group is retained, so these characteristic paired stretches should remain.[7]
C=O Stretch (Aldehyde) ~1690AbsentThe disappearance of the strong carbonyl absorption is the primary evidence of a successful reaction.
C=N Stretch (Imine) Absent1600 - 1640The appearance of a new band in this region is characteristic of the newly formed imine bond.[10]
Aromatic C=C/C=N ~1580~1580Pyridine ring vibrations remain relatively constant.
C. Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of the empirical formula.[5] Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of molecules, typically yielding the protonated molecular ion [M+H]⁺.

CompoundMolecular FormulaCalculated M.W.Expected [M+H]⁺ (m/z)
This compoundC₇H₈N₂O136.15137.16
Schiff Base with AnilineC₁₃H₁₃N₃211.26212.27
Schiff Base with 4-FluoroanilineC₁₃H₁₂FN₃229.25230.26
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.[6]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters: Set the ESI source to positive ion mode. Optimize capillary voltage and gas temperatures to achieve a stable signal.[6]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that the measured m/z value matches the calculated value for the expected structure.

Part 3: Definitive 3D Structure - X-ray Crystallography

Causality: While spectroscopic methods provide the molecular connectivity, single-crystal X-ray diffraction (XRD) provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state.[11] It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For many derivatives, particularly Schiff bases, XRD can definitively resolve tautomeric forms (e.g., keto-amine vs. imine-ol).[11]

  • Tautomer Confirmation: Can prove whether a Schiff base exists in the keto-amine or imine-ol form in the solid state.[11]

  • Conformation: Reveals the planarity of ring systems and the torsion angles between different parts of the molecule.

  • Intermolecular Interactions: Identifies hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.[11][12]

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers if present.

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.[10]
C=N Bond Length 1.28 ÅConfirms the presence of a double bond characteristic of an imine.
N-H···O H-Bond 2.69 ÅA short distance indicates a strong intramolecular hydrogen bond, which can lock the molecular conformation.[11]
Unit Cell Molecules (Z) 4Number of molecules in one unit cell.
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation: dissolve the purified compound in a suitable solvent (e.g., dichloromethane) and add a less polar anti-solvent (e.g., n-hexane). Seal the container and allow the solvent to evaporate slowly over several days to weeks.[11]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Part 4: Characterizing Biological Activity

For drug development professionals, the final and most critical characterization step is to quantify the compound's biological effect. The MTT assay is a standard colorimetric method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[2]

Causality: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Comparing these values is the primary way to rank the potency of different derivatives.

DerivativeIC₅₀ on MCF-7 (µM)[2]IC₅₀ on MDA-MB-231 (µM)[2]Interpretation
Derivative 1 > 10078.28 ± 3.9Weak or no activity.
Derivative 2 16.20 ± 1.38.01 ± 0.5Moderate activity.
Derivative 3 2.85 ± 0.11.81 ± 0.1Potent activity, potentially superior to the control drug.
Doxorubicin (Control) 4.17 ± 0.23.18 ± 0.1Standard chemotherapy agent for comparison.
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, producing a purple solution.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Conclusion

The characterization of this compound derivatives is a multi-faceted process that requires an integrated suite of analytical techniques. A logical workflow that begins with purity verification by HPLC, followed by comprehensive spectroscopic analysis (NMR, FTIR, MS) for structural elucidation, and culminating in definitive 3D confirmation by X-ray crystallography, provides the highest degree of confidence in the synthesized material. This rigorous physical and chemical characterization is the essential foundation upon which meaningful biological evaluation can be built, ultimately ensuring the integrity and reproducibility of data in the critical fields of chemical research and drug development.

References

  • Thakar, A. S., Friedrich, H. B., Joshi, K. T., & Maguire, G. E. M. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link]

  • Zahid, H., et al. (2022). Schiff Bases Derived from 2‐Amino‐6‐methylbenzothiazole, 2‐Amino‐5‐chloropyridine and 4‐Chlorobenzaldehyde: Structure, Computational Studies and Evaluation of Biological Activity. ChemistrySelect. Available at: [Link]

  • Gawale, V. B. (n.d.). X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes. International Journal of Research in Advent Technology. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Semantic Scholar. Available at: [Link]

  • El-Gazzar, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15935. Available at: [Link]

  • StudySmarter. (n.d.). Combining spectroscopic techniques (6.3.2). OCR A Level Chemistry Study Notes. Available at: [Link]

  • Saraf, D. V., et al. (n.d.). HETEROCYCLIC SCHIFF BASE Cu(II) METAL COMPLEXES AND THEIR X-RAY DIFFRACTION STUDY. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Kumar, S., et al. (2022). CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. ResearchGate. Available at: [Link]

  • Al-Masoudi, W. A. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact Factor. Available at: [Link]

  • Ramkumar, N., et al. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]

  • Kiseleva, I. S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(23), 13915-13936. Available at: [Link]

  • Meshram, J. D., & Ramteke, S. D. (2022). Synthesis and Characterization of 2-Amino 6- Nitrobenzothiazole-Adipamide-Formaldehyde Copolymer. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Akimoto, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. Available at: [Link]

  • Fischer, R., et al. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • Páscoa, R. D., et al. (2021). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 26(23), 7136. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Amino-6-methylnicotinaldehyde and its Structural Characterization

This compound (CAS 885276-99-3) is a substituted pyridine with a molecular weight of 136.15 g/mol [1]. Its structure incorporates an aldehyde, a methyl group, and an amino group on a pyridine ring. These functional groups provide distinct spectroscopic signatures that are critical for its unambiguous identification and for assessing its purity. For professionals in drug development and chemical synthesis, precise structural confirmation is a non-negotiable step, making proficiency in NMR and MS data interpretation an essential skill.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra of this compound. We will then compare these predictions with the known spectral data of related compounds such as 2-amino-6-methylpyridine and other substituted nicotinonitriles to provide a comprehensive analytical perspective.

Predicted ¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts (δ) and coupling patterns for each proton and carbon atom.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum would exhibit signals for the aldehyde proton, the aromatic protons on the pyridine ring, the amino protons, and the methyl protons.

Predicted Proton SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.5 - 10.5Singlet (s)1HAldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic (H-4)7.5 - 7.8Doublet (d)1HThis proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be coupled to H-5.
Aromatic (H-5)6.4 - 6.7Doublet (d)1HThis proton is ortho to the electron-donating amino and methyl groups, causing an upfield shift. It will be coupled to H-4.
Amino (-NH₂)5.0 - 6.0Broad Singlet (br s)2HAmino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift is variable.
Methyl (-CH₃)2.3 - 2.6Singlet (s)3HThe methyl group is attached to the aromatic ring and will appear as a singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Predicted Carbon SignalChemical Shift (δ, ppm)Rationale
Aldehyde (C=O)190 - 200The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
Aromatic (C-2)160 - 165This carbon is bonded to the electron-donating amino group, causing a downfield shift.
Aromatic (C-6)158 - 162This carbon is bonded to the methyl group and is also part of the pyridine ring, influencing its chemical shift.
Aromatic (C-4)138 - 142This carbon is deshielded due to its position relative to the nitrogen and the aldehyde group.
Aromatic (C-3)118 - 122The position of this carbon, adjacent to the aldehyde-bearing carbon, will influence its shift.
Aromatic (C-5)108 - 112This carbon is shielded by the adjacent amino and methyl groups, resulting in an upfield shift.
Methyl (-CH₃)20 - 25The methyl carbon attached to an aromatic ring typically appears in this region.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare them with experimental data from similar molecules.

  • 2-Amino-6-methylpyridine: The ¹³C NMR spectrum of this compound shows signals for the methyl carbon and the pyridine ring carbons[2]. The absence of the aldehyde group in this molecule results in the upfield shift of the ring carbons compared to our predictions for this compound. The mass spectrum of 2-amino-6-methylpyridine shows a strong molecular ion peak, which is a common feature for aromatic compounds[3][4].

  • 2-Amino-4,6-diphenylnicotinonitriles: Recent studies on these compounds show characteristic signals for the amino group protons as a broad singlet around 5.30–5.38 ppm, and the proton at the 5-position of the pyridine ring as a singlet between 7.09–7.25 ppm[5][6]. This supports our predicted chemical shift ranges.

Mass Spectrometry: Predicted Molecular Ion and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The expected molecular ion peak for this compound (C₇H₈N₂O) would be at m/z = 136.15. Given the presence of nitrogen, this peak would be an even number, consistent with the nitrogen rule.

  • Major Fragments: The fragmentation pattern would likely involve the loss of the aldehyde group and subsequent rearrangements of the pyridine ring.

    • [M-1]⁺ (m/z 135): Loss of a hydrogen atom from the aldehyde group.

    • [M-29]⁺ (m/z 107): Loss of the CHO group.

    • [M-43]⁺ (m/z 93): Potential fragmentation involving the loss of the methyl and aldehyde functionalities.

A proposed fragmentation pathway is visualized in the diagram below.

Experimental Protocols

To obtain high-quality NMR and MS data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amino group[7].

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To study fragmentation, select the parent ion (m/z 137 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential fragmentation pathway for this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR_Sample Dissolve in CDCl3/DMSO-d6 Sample->NMR_Sample MS_Sample Dissolve in MeOH/ACN + 0.1% FA Sample->MS_Sample NMR_Spec NMR Spectrometer (400 MHz) NMR_Sample->NMR_Spec MS_Spec ESI-MS Spectrometer MS_Sample->MS_Spec H_NMR 1H NMR Spectrum NMR_Spec->H_NMR C_NMR 13C NMR Spectrum NMR_Spec->C_NMR MS_Spectrum Mass Spectrum (MS1) MS_Spec->MS_Spectrum Interpretation Structural Elucidation H_NMR->Interpretation C_NMR->Interpretation MSMS_Spectrum Tandem MS Spectrum (MS2) MS_Spectrum->MSMS_Spectrum MS_Spectrum->Interpretation MSMS_Spectrum->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By leveraging foundational principles and comparing with structurally similar compounds, we have established a reliable spectroscopic profile for this molecule. The detailed protocols and workflow diagrams offer a practical framework for researchers to acquire and interpret their own experimental data. As with any analytical endeavor, the ultimate confirmation of structure relies on the careful acquisition and rigorous interpretation of empirical data.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000271). Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Semantic Scholar. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-(dimethylamino)nicotinaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • PubMed. (n.d.). Purification, characterization, and sequence analysis of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyridinamine, 6-methyl-. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde: Buchwald-Hartwig Amination vs. Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, substituted pyridine derivatives are foundational scaffolds. The title compound, 6-(Methyl(phenyl)amino)nicotinaldehyde, is a significant heterocyclic building block, incorporating a pyridine ring, a reactive aldehyde, and a tertiary aniline moiety.[1] This structure presents a donor-π-acceptor (D-π-A) system, making it an attractive intermediate for developing novel pharmaceutical agents and functional materials.[2] The critical step in its synthesis is the formation of the C-N bond between the pyridine ring and the N-methylaniline fragment. This guide provides an in-depth comparison of two premier synthetic strategies to achieve this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Method 1: Nucleophilic Aromatic Substitution (SNAr) – The Classical Approach

The SNAr reaction is a powerful, metal-free method for forming C-N bonds, contingent on the electronic properties of the aromatic substrate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled.[3][4][5]

Causality Behind the SNAr Approach

The choice of SNAr for this synthesis is mechanistically sound. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing aldehyde group at the 3-position. Consequently, the carbon at the 6-position (para to the aldehyde) becomes sufficiently electrophilic to be susceptible to attack by a nucleophile like N-methylaniline.[5] This method's primary appeal lies in its operational simplicity and the avoidance of expensive and sensitive transition metal catalysts.

Experimental Protocol: SNAr Synthesis

This protocol is based on general methods for the synthesis of related aminonicotinaldehydes.[2][6]

Reactants & Reagents:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • N-methylaniline (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinaldehyde and anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

  • Add N-methylaniline and anhydrous potassium carbonate to the solution.

  • Heat the reaction mixture to 100-120 °C.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 6-(Methyl(phenyl)amino)nicotinaldehyde.[2][6]

Visualizing the SNAr Pathway

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Start 6-Chloronicotinaldehyde + N-Methylaniline Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C6 Product 6-(Methyl(phenyl)amino)nicotinaldehyde Intermediate->Product Loss of Cl-

Caption: The two-step addition-elimination mechanism of SNAr.

SNAr_Workflow A Combine Reactants: 6-Chloronicotinaldehyde, N-Methylaniline, K₂CO₃ in DMF B Heat Reaction (100-120 °C) A->B C Monitor by TLC B->C D Aqueous Workup & Extraction C->D E Dry & Concentrate D->E F Purify by Column Chromatography E->F

Caption: Experimental workflow for the SNAr synthesis.

Method 2: Buchwald-Hartwig Amination – The Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[7] It is renowned for its broad substrate scope, functional group tolerance, and ability to couple amines with aryl halides that are unreactive under SNAr conditions.[8] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]

Causality Behind the Buchwald-Hartwig Approach

While SNAr is viable here, the Buchwald-Hartwig amination offers a more versatile and often more efficient alternative, particularly if the SNAr reaction proves sluggish or low-yielding. Its power lies in the palladium catalyst's ability to activate the C-Cl bond via oxidative addition, a step that is mechanistically inaccessible in SNAr. The use of bulky, electron-rich phosphine ligands is critical; they promote the key steps of oxidative addition and reductive elimination, prevent catalyst decomposition, and allow for the coupling of even challenging substrates like aryl chlorides.[10] This method is the go-to strategy when milder conditions are necessary or when SNAr fails.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from modern, robust methods for palladium-catalyzed amination of heteroaryl chlorides.[11]

Reactants & Reagents:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • N-methylaniline (1.1 equiv)

  • Palladium Precatalyst (e.g., tBuXPhos Pd G3, 2 mol%)

  • Ligand (e.g., tBuXPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene or Cyrene™, anhydrous

Procedure:

  • To a dry Schlenk tube or sealed reaction vial, add the palladium precatalyst, ligand, and anhydrous potassium phosphate.

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Under a positive pressure of Argon, add the anhydrous solvent (Toluene or Cyrene™), followed by 6-chloronicotinaldehyde and N-methylaniline.

  • Seal the vessel tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the base and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure product.

Visualizing the Buchwald-Hartwig Pathway

BH_Mechanism Pd0 L₂Pd(0) OA Oxidative Addition Complex Pd0->OA + Ar-Cl Amine_Coord Amine Coordination Complex OA->Amine_Coord + R₂NH, -HX (Base) RE Product Complex Amine_Coord->RE RE->Pd0 Reductive Elimination (- Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

BH_Workflow A Combine Catalyst, Ligand, & Base under Inert Gas B Add Solvent, 6-Chloronicotinaldehyde, & N-Methylaniline A->B C Heat Reaction (100-120 °C) B->C D Monitor by TLC/GC-MS C->D E Filter to Remove Solids D->E F Concentrate & Purify by Column Chromatography E->F

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

The choice between these two powerful methods depends on a careful evaluation of several key factors, summarized below.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-Elimination (Meisenheimer complex)Pd(0)/Pd(II) Catalytic Cycle
Catalyst None required (metal-free)Palladium catalyst and phosphine ligand required
Reaction Conditions Often requires high temperatures (100-120°C or higher) and polar aprotic solvents (DMF, DMSO).[2]Can often be run at lower to moderate temperatures (80-120°C) in various solvents.[11]
Substrate Scope Generally limited to electron-deficient aryl halides.[12]Extremely broad; effective for electron-rich, electron-neutral, and electron-deficient aryl/heteroaryl halides and sulfonates.[7]
Key Reagents Cost Low (common bases and solvents).High (Palladium is a precious metal; specialized ligands can be expensive).[8]
Process Safety & Green Chemistry Uses high-boiling, hazardous solvents like DMF. Metal-free process is an advantage.Avoids hazardous solvents like DMF. Palladium has a high carbon footprint and must be removed from the final product.[8]
Key Limitations Ineffective for electron-rich or unactivated aryl halides. Can require harsh conditions.Catalyst sensitivity to air and moisture. Potential for heavy metal contamination in the product. Ligand screening may be necessary.
Ideal Use Case Large-scale synthesis of activated substrates where cost and simplicity are paramount.When SNAr fails, for substrates with sensitive functional groups, or when milder conditions and high generality are required.[8]

Conclusion and Recommendation

For the specific synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 6-chloronicotinaldehyde, both SNAr and Buchwald-Hartwig amination represent viable and effective strategies.

The SNAr approach should be considered the first line of inquiry, particularly in a process development or scale-up setting. Its primary advantages are the low cost of reagents and the operational simplicity of a metal-free reaction. The electronic nature of the 6-chloronicotinaldehyde substrate is well-suited for this transformation.

The Buchwald-Hartwig amination serves as a superior and more robust alternative. While it involves higher upfront costs for the catalyst and ligands and requires more stringent inert atmosphere techniques, its unparalleled scope and typically higher efficiency make it the method of choice when SNAr provides unsatisfactory yields or when developing a synthetic route that may be applied to a wider array of analogues.

Ultimately, the optimal choice is context-dependent. For a cost-driven, large-scale campaign targeting this specific molecule, optimizing the SNAr reaction is a logical starting point. For a research program focused on flexibility, speed, and the synthesis of a diverse library of related compounds, the Buchwald-Hartwig amination provides a more powerful and reliable platform.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.
  • BenchChem. (2025). Green Chemistry Approaches for 6-(Methyl(phenyl)amino)nicotinaldehyde Synthesis: A Technical Support Center.
  • BenchChem. (2025). Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Aminonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Aminonicotinaldehyde in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. When functionalized with both an amino group and an aldehyde, as in aminonicotinaldehyde, this scaffold transforms into an exceptionally versatile building block.[1][2] The strategic placement of these reactive groups—the nucleophilic amine and the electrophilic aldehyde—provides a synthetic handle for constructing a vast and diverse library of derivative compounds. This guide offers a comparative analysis of the biological activities of several classes of aminonicotinaldehyde derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthetic rationale, present supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutic leads.

Synthetic Strategies: From Core Precursor to Diverse Derivatives

The utility of aminonicotinaldehyde derivatives is predicated on robust and flexible synthetic methodologies. The parent compound, 2-aminonicotinaldehyde, can be efficiently synthesized from readily available starting materials like 2-amino-3-picoline.[1][3] The true synthetic power, however, lies in the subsequent derivatization of the aldehyde group. The most common and effective strategy is the condensation reaction with primary amines to form Schiff bases (imines), which introduces a point of significant molecular diversity.[4][5] This reaction is typically straightforward, often requiring simple reflux or stirring at room temperature. Further complexity and functionality can be introduced through multi-step synthesis, as illustrated in the workflow for preparing a substituted aminonicotinaldehyde derivative.

Below is a generalized workflow for the synthesis of aminonicotinaldehyde derivatives, starting from a functionalized nicotinic acid.

G cluster_0 Precursor Synthesis cluster_1 Amide Formation & Reduction cluster_2 Schiff Base Formation A 2-Chloronicotinic Acid C Amination Reaction (Microwave, 200°C) A->C B Amine (e.g., N-methylaniline) B->C D Substituted Aminonicotinic Acid C->D E Thionyl Chloride, then Morpholine D->E F Morpholinamide Intermediate E->F G Reduction (LiAlH(OtBu)3) F->G H Target Aminonicotinaldehyde Derivative G->H J Condensation Reaction H->J I Primary Amine (R-NH2) I->J K Final Schiff Base Derivative J->K

Caption: Generalized workflow for synthesizing aminonicotinaldehyde derivatives.

Comparative Analysis of Biological Activities

The structural diversity achievable from the aminonicotinaldehyde scaffold directly translates into a broad spectrum of biological activities. Here, we compare the anticancer, antimicrobial, and anti-inflammatory properties of key derivative classes.

Anticancer Activity

Derivatives of aminonicotinaldehyde have demonstrated significant potential as anticancer agents, acting through various mechanisms, from direct cytotoxicity to modulation of critical cellular pathways.

Field Insights: The rationale for exploring these compounds as anticancer agents stems from the prevalence of the pyridine nucleus in approved kinase inhibitors. By modifying the substituents, it is possible to tune the molecule's steric and electronic properties to achieve selective binding to enzyme active sites. For example, metal complexes introduce unique geometries and redox properties, while azlactone derivatives present rigid structures that can fit into specific protein pockets.[6] A fascinating recent discovery highlights that nicotinaldehyde itself can serve as a precursor for NAD biosynthesis, which has profound implications for cancer therapies that target NAD depletion.[7] This suggests that some derivatives might act by interfering with tumor cell metabolism.

Comparative Data: In Vitro Cytotoxicity of Aminonicotinaldehyde Derivatives

Derivative ClassSpecific Compound/ComplexCancer Cell LineIC50 (µM)Reference
Metal Complex[Ni(ANA)2Cl2]HeLa (Cervical)15.6[6]
Metal Complex[Ni(ANA)2Cl2]MCF-7 (Breast)18.2[6]
Metal Complex[Pd(ANA)2Cl2]HeLa (Cervical)19.4[6]
Metal Complex[Cu(ANA)2Cl2]HeLa (Cervical)22.5[6]
AzlactoneCompound 11cA549 (Lung)13.2
AzlactoneCompound 11dMCF-7 (Breast)11.5
AzlactoneCompound 16fHeLa (Cervical)9.8
Schiff BaseCinnamaldehyde-4-aminoantipyrineHCT-116 (Colon)< 18[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a self-validating system for assessing the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 × 10³ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 1 to 100 µM) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; shorter times may not reveal cytotoxic effects, while longer times can lead to nutrient depletion in control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that can combat pathogenic bacteria and fungi. Aminonicotinaldehyde derivatives, particularly Schiff bases and their metal complexes, have emerged as a promising class of antimicrobial agents.[5][9]

Field Insights: The key to the antimicrobial activity of Schiff bases lies in the azomethine (-C=N-) linkage.[4] This imine group is thought to interfere with microbial cell wall synthesis or disrupt cell membrane integrity. Chelation with metal ions can further enhance this activity.[6] The increased lipophilicity of the metal complex allows it to penetrate the lipid layers of the bacterial cell membrane more effectively.

Comparative Data: Minimum Inhibitory Concentration (MIC) of Derivatives

Derivative ClassSpecific Compound/ComplexOrganismMIC (µg/mL)Reference
Metal Complex[Co(ANA)2Cl2]S. aureus12.5[6]
Metal Complex[Co(ANA)2Cl2]E. coli25[6]
Metal Complex[Cu(ANA)2Cl2]A. niger (Fungus)12.5[6]
1,4-DihydropyridineDiethyl 2,6-diphenyl-4-(pyridin-3-yl)...C. albicans (Fungus)Potent[10]
NicotinamideCompound NC 3P. aeruginosa0.016 mM[11]
Schiff BaseCinnamaldehyde-4-aminoantipyrineS. aureus< 250 µM[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative result for the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium. The concentration range should be wide enough to capture the MIC.

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Derivatives of the closely related nicotinic and isonicotinic acids have shown promise as anti-inflammatory agents, suggesting that aminonicotinaldehyde derivatives could share this potential.[12][13]

Field Insights: The mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[13] Molecular docking studies on related isonicotinic acid derivatives suggest that these compounds can fit into the active site of the COX-2 enzyme.[13] The development of derivatives with selective COX-2 inhibition is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Data: In Vitro Anti-inflammatory Activity

Derivative ClassSpecific CompoundAssayIC50 (µM)Reference
AminothiopheneCompound 1Neutrophil Respiratory Burst121.47[14]
IsonicotinateCompound 5ROS Inhibition1.42 (µg/mL)[13]
Dexketoprofen AmideCompound 4COX-2 InhibitionSignificant[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the activity of acute anti-inflammatory agents.

  • Animal Acclimatization: Use adult male Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each derivative. Administer the test compounds or standard drug orally or intraperitoneally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Mechanistic Insights and Potential Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. While the precise pathways for many aminonicotinaldehyde derivatives are still under investigation, plausible mechanisms can be inferred from their structural analogs.

  • Anticancer: Structurally similar aminopyridines are known to modulate key signaling pathways like the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a central regulator of cell proliferation and survival.[16] Dysregulation of this pathway is a common feature in many cancers.

  • Anti-inflammatory: As mentioned, a likely mechanism is the inhibition of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[13]

Below is a conceptual diagram illustrating how a hypothetical derivative might interfere with a generic kinase signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Aminonicotinaldehyde Derivative Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Outlook

The aminonicotinaldehyde scaffold is a proven and powerful platform for the generation of biologically active compounds. The derivatives, particularly Schiff bases and their metal complexes, exhibit a compelling range of anticancer and antimicrobial activities. Azlactone and 1,4-dihydropyridine derivatives also show significant promise. While research into their anti-inflammatory potential is less mature, initial findings from related structures are encouraging.

Future efforts should focus on:

  • Lead Optimization: Systematically modifying the substituents on the Schiff base amine or the pyridine ring to improve potency and selectivity (Structure-Activity Relationship studies).

  • Detailed Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Safety: Advancing the most promising leads into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic tractability and diverse bioactivity of this chemical class, researchers are well-positioned to develop the next generation of therapies for a host of challenging diseases.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)
  • BenchChem. (2025). Application Notes and Protocols for Biological Screening of 6-(Methyl(phenyl)amino)nicotinaldehyde. BenchChem.
  • Prasanthi, S., et al. (2017). Synthesis, characterization, biological screening and molecular docking studies of 2-aminonicotinaldehyde (ANA) and its metal complexes.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Indispensable Role of 2-Aminonicotinaldehyde in Modern Pharmaceutical Synthesis.
  • Bradsher, C. K., & Litzinger, E. F. (1964). Facile synthesis of 2-aminonicotinaldehyde. The Journal of Organic Chemistry.
  • Dayakar, C., et al. (2018). Synthesis and biological activities of nicotinaldehyde based azlactones. Indian Journal of Chemistry.
  • Raju, B. C., et al. (2025). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates.
  • Matsumoto, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PubMed.
  • Kumar, A., et al. (2017). Analgesic and antiinflammatory evaluation of newer 2-amino nicotinate derivatives synthesized by baylis hillman reaction. Semantic Scholar.
  • GSC Online Press. (2022).
  • Varghese, J., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
  • Rasool, N., et al. (2022). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
  • Khan, S. A., et al. (2014). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Avdyli, M., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI.
  • Cholewiński, M., et al. (2021).
  • Khan, I., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Milovanović, M., et al. (2024).

Sources

A Comparative Guide to the Synthesis and Structural Validation of 2-Amino-4,6-diphenylnicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the synthesis and structural characterization of 2-amino-4,6-diphenylnicotinonitriles (APNs), a class of heterocyclic compounds with significant therapeutic and materials science potential. We will objectively compare prevalent synthetic methodologies, offering experimental data and insights into the rationale behind procedural choices. Furthermore, we will detail the multi-technique approach required for unambiguous structural validation, from routine spectroscopy to definitive crystallographic analysis.

The Growing Importance of the Nicotinonitrile Scaffold

The pyridine ring is a cornerstone of numerous natural products, vitamins, and pharmaceutical agents.[1][2] Within this family, nicotinonitrile derivatives (also known as 2-aminopyridine-3-carbonitriles) have emerged as a privileged scaffold in drug discovery and materials science. These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2][3][4] Specifically, 2-amino-4,6-diaryl-substituted nicotinonitriles have shown promise as inhibitors of oncogenic kinases and as A2A adenosine receptor antagonists.[1][4][5] Beyond their therapeutic potential, their inherent photophysical properties have led to their investigation as fluorescent sensors.[4][6]

Given their broad utility, the development of efficient, high-yield, and environmentally benign synthetic routes, coupled with robust and unequivocal methods for structural confirmation, is of paramount importance to the research community.

Part 1: A Comparative Analysis of Synthetic Methodologies

The most prevalent and efficient method for synthesizing 2-amino-4,6-diphenylnicotinonitriles is a one-pot, four-component reaction (MCR). This approach offers significant advantages over traditional multi-step syntheses by improving atom economy, reducing reaction times, minimizing solvent waste, and simplifying purification procedures.[7][8]

The Pre-eminent Method: One-Pot Multicomponent Synthesis

This elegant synthesis involves the condensation of an aromatic aldehyde (e.g., benzaldehyde), a methyl ketone (e.g., acetophenone), an active methylene nitrile (malononitrile), and an ammonia source (typically ammonium acetate).

The generally accepted mechanism proceeds through two key stages:

  • Chalcone Formation: An initial base-catalyzed Claisen-Schmidt condensation between the benzaldehyde and acetophenone forms an α,β-unsaturated ketone, known as a chalcone.

  • Pyridine Ring Assembly: This is followed by a Michael addition of the malononitrile carbanion to the chalcone intermediate. The resulting adduct undergoes cyclization and subsequent oxidation/aromatization, driven by the reaction conditions, to yield the stable 2-aminonicotinonitrile ring system.

G cluster_0 Stage 1: Chalcone Formation cluster_1 Stage 2: Pyridine Ring Assembly A Benzaldehyde + Acetophenone B Chalcone Intermediate (α,β-Unsaturated Ketone) A->B Claisen-Schmidt Condensation D Michael Adduct C Malononitrile + Ammonium Acetate C->D Michael Addition to Chalcone E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Amino-4,6-diphenylnicotinonitrile E->F Oxidation / Aromatization

Caption: Reaction mechanism for the one-pot synthesis of APNs.

The choice of catalyst and reaction conditions is critical for optimizing yield and reaction time. A variety of systems have been successfully employed, demonstrating a shift towards more environmentally friendly "green" chemistry protocols.

Catalyst SystemSolventTemperature (°C)Time (min)Yield (%)Reference
[Bmim][BF4] (Ionic Liquid)Solvent-free8030–6086–96[7]
Layered Double Hydroxide (LDH) NanocatalystSolvent-freeAmbient30-5090-97[8]
Boric Acid (H₃BO₃)Solvent-free (Microwave)N/A2–486–96[9]
HBF₄Solvent-free6045~90[4][5]
WaterWaterReflux120-18085-94[4]

Table 1. Comparison of Catalytic Systems for One-Pot APN Synthesis.

Alternative Method: Two-Step Synthesis

An alternative, albeit less efficient, approach involves a two-step process.[10] In this method, the chalcone intermediate is first synthesized and isolated via the Claisen-Schmidt condensation.[10] In a separate subsequent step, the purified chalcone is reacted with malononitrile and ammonium acetate to form the final nicotinonitrile product.[10]

Comparison:

  • Efficiency: The one-pot MCR is significantly more efficient, avoiding the intermediate isolation and purification step, which saves time and reduces solvent usage.

  • Yield: MCRs often provide higher overall yields as they avoid material loss during the intermediate workup.[7]

  • Green Chemistry: Modern MCR protocols frequently utilize solvent-free conditions or benign solvents like water, aligning better with green chemistry principles.[4][7][8]

Experimental Protocol: One-Pot Synthesis using an Ionic Liquid Catalyst

This protocol is adapted from methodologies that prioritize high yield and green chemistry principles.[7]

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (8 mmol).

  • Catalyst Addition: Add the ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) (2 mmol), to the mixture.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add cold water to the flask to precipitate the solid product.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. Recrystallize the solid from hot ethanol to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.

  • Characterization: Dry the purified product under vacuum and proceed with structural validation.

Part 2: A Guide to Unambiguous Structural Validation

The synthesis of a target molecule is incomplete without rigorous confirmation of its chemical structure. A combination of spectroscopic methods provides inferential evidence, while single-crystal X-ray diffraction offers definitive proof.

G A Synthesized Crude Product B Purification (Recrystallization) A->B C Pure Crystalline Solid B->C D Spectroscopic Analysis (FT-IR, NMR, MS) C->D F Single-Crystal X-ray Diffraction C->F Crystal Growth E Proposed Structure D->E Data Interpretation G Unambiguous, Confirmed Structure E->G Validation F->G Structure Solution & Refinement

Caption: Workflow for the structural validation of synthesized APNs.

Spectroscopic Characterization

Spectroscopic analysis is the first line of inquiry for structural elucidation. It is rapid, requires a small amount of sample, and provides a detailed fingerprint of the molecule's functional groups and atomic connectivity.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present in the molecule.

  • Protocol: Prepare a KBr pellet by mixing a small amount of the dry, purified product with spectroscopic grade KBr and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Interpretation: The presence of the target compound is strongly suggested by the appearance of characteristic absorption bands.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

  • Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, allow for a complete assignment of the molecule's structure. A key diagnostic feature is the singlet for the amino (NH₂) protons, which disappears upon adding a drop of D₂O to the NMR tube.[3]

3. Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.

  • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) or other soft ionization technique.

  • Interpretation: The primary data point is the molecular ion peak [M+H]⁺ or [M]⁺, whose mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.

TechniqueFunctional Group / FeatureCharacteristic SignalReference
FT-IR Amino (N-H Stretch)3150–3500 cm⁻¹ (often two bands, broad)[11]
Nitrile (C≡N Stretch)2219–2232 cm⁻¹ (sharp, strong)[1][3]
Amino (N-H Bend)1606–1654 cm⁻¹[11]
¹H NMR Amino (NH₂)δ 7.0–7.5 ppm (broad singlet, D₂O exchangeable)[3][12]
Aromatic (Ar-H)δ 7.3–8.3 ppm (multiplets)[3][12]
¹³C NMR Aromatic Carbonsδ 110–160 ppm[3]
Nitrile Carbon (C≡N)δ ~116 ppm[3]
MS (ESI) Molecular Ionm/z = 284.12 [M+H]⁺ for C₁₈H₁₃N₃[6]

Table 2. Key Spectroscopic Data for 2-Amino-4,6-diphenylnicotinonitrile.

The Gold Standard: Single-Crystal X-ray Diffraction

While spectroscopy provides compelling evidence, it is ultimately inferential. For absolute, unambiguous proof of structure, single-crystal X-ray diffraction is the definitive technique.[13][14] It provides a three-dimensional map of electron density in the molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.[15][16]

  • Comparison to Spectroscopy: Unlike NMR, which describes connectivity in a solution-state average, X-ray diffraction provides the exact solid-state conformation and reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.[13][16]

  • Workflow Overview:

    • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is recorded.

    • Structure Solution & Refinement: The diffraction data is processed computationally to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding the final, precise molecular structure.[16]

The successful solution and refinement of an X-ray crystal structure is the final and most authoritative step in validating the synthesis of 2-amino-4,6-diphenylnicotinonitrile, leaving no ambiguity as to its identity. Studies on substituted APNs have successfully used this technique to confirm their molecular geometry and analyze crystal packing forces.[13][14][15]

Conclusion

The synthesis of 2-amino-4,6-diphenylnicotinonitriles is most efficiently achieved via one-pot multicomponent reactions, which represent a significant improvement over classical methods in terms of yield, simplicity, and adherence to green chemistry principles. The validation of the resulting molecular structure requires a disciplined, multi-technique approach. While FT-IR, NMR, and mass spectrometry provide a rapid and comprehensive preliminary identification, only single-crystal X-ray diffraction can deliver the absolute, unambiguous structural proof required to meet the highest standards of scientific integrity. The robust methodologies detailed herein provide a validated pathway for researchers to synthesize and characterize these valuable compounds for application in drug discovery and beyond.

References

  • One-pot synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile. - ResearchGate. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC - NIH. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. Available at: [Link]

  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... - ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ResearchGate. Available at: [Link]

  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile - Eurasian Chemical Communications. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. Available at: [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest. Available at: [Link]

  • Thorpe reaction - Wikipedia. Available at: [Link]

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... - ResearchGate. Available at: [Link]

  • 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 2-Amino-4,6-diphenylpyridine-3-carbonitrile | C18H13N3 | CID 668105 - PubChem. Available at: [Link]

  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile - Aalto Research Portal. Available at: [Link]

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile - ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - NIH. Available at: [Link]

  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile - ResearchGate. Available at: [Link]

  • 2-Amino-4,6-diphenylnicotinonitrile derivatives (1–6). - ResearchGate. Available at: [Link]

  • Thorpe reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2-Aminomuconic 6-Semialdehyde Dehydrogenase in Metabolism and Disease

2-Aminomuconic 6-semialdehyde (2-AMS) dehydrogenase (EC 1.2.1.32) is a pivotal enzyme belonging to the aldehyde dehydrogenase (ALDH) superfamily.[1][2] It catalyzes the NAD(P)+-dependent oxidation of 2-AMS to 2-aminomuconic acid.[3][4] This reaction is a key step in the catabolism of L-tryptophan via the kynurenine pathway.[3][4][5] Beyond its fundamental role in amino acid metabolism, the kynurenine pathway is gaining significant attention in the fields of drug development and clinical research. Dysregulation of this pathway has been implicated in a wide range of pathologies, including neuroinflammatory disorders, cancer, and autoimmune diseases.[5][6][7][8]

Metabolites of the kynurenine pathway are neuroactive, and an imbalance can lead to the production of neurotoxic compounds like quinolinic acid or a deficit in neuroprotective ones like kynurenic acid.[5][6][7] As such, 2-AMS dehydrogenase represents a potential therapeutic target. A thorough understanding of its structure, function, and evolutionary relationships across different species is paramount for designing targeted modulators.

This guide provides a comprehensive framework for the comparative sequence analysis of 2-AMS dehydrogenase. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to move from in-silico analysis to experimental validation. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating layer to the overall scientific narrative.

The Kynurenine Pathway Context

To appreciate the significance of 2-AMS dehydrogenase, it is essential to visualize its position within the broader metabolic context of tryptophan degradation.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid AMS 2-Aminomuconic 6-Semialdehyde Three_Hydroxyanthranilic_Acid->AMS 3-HAO AMA 2-Aminomuconic Acid AMS->AMA AMCSD (This Guide's Focus) ACMS α-Amino-β-carboxymuconate ε-semialdehyde AMS->ACMS Quinolinic_Acid Quinolinic Acid (Neurotoxic) ACMS->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD In_Silico_Workflow cluster_data_acquisition Data Acquisition cluster_sequence_analysis Sequence Analysis cluster_hypothesis Hypothesis Generation cluster_validation Experimental Plan db_search 1. Database Search (NCBI, UniProt) seq_retrieval 2. Sequence Retrieval (FASTA format) db_search->seq_retrieval msa 3. Multiple Sequence Alignment (Clustal Omega, MUSCLE) seq_retrieval->msa phylogeny 4. Phylogenetic Analysis (MEGA, PhyML) msa->phylogeny domain_analysis 5. Conserved Domain/Motif Analysis (Pfam, PROSITE) msa->domain_analysis hypothesis 6. Identify Critical Residues & Formulate Hypotheses phylogeny->hypothesis domain_analysis->hypothesis validation 7. Design Validation Experiments (Site-Directed Mutagenesis, Kinetic Assays) hypothesis->validation

Caption: Workflow for In-Silico Analysis and Hypothesis Generation.

Step-by-Step Methodology: Sequence Retrieval and Alignment

Expertise & Experience: The foundation of any comparative analysis is a high-quality Multiple Sequence Alignment (MSA). The choice of sequences is critical; including a diverse set of orthologs (from bacteria to humans) and some related aldehyde dehydrogenases can provide a rich evolutionary context. The MSA is not merely a step but the analytical core—it aligns homologous residues into columns, immediately highlighting regions of conservation which are often functionally or structurally critical.

Protocol for Sequence Retrieval and MSA:

  • Database Search:

    • Navigate to the National Center for Biotechnology Information (NCBI) protein database and UniProt.

    • Use specific search terms like "2-aminomuconic 6-semialdehyde dehydrogenase," "AMCSD," "ALDH8A1," and the EC number "1.2.1.32". [3][4][9] * Select a range of representative sequences (e.g., Homo sapiens, Mus musculus, Pseudomonas fluorescens, Pseudomonas pseudoalcaligenes). Prioritize reviewed, full-length sequences.

  • Sequence Retrieval:

    • For each selected entry, download the protein sequence in FASTA format.

    • Consolidate all sequences into a single multi-FASTA file.

  • Multiple Sequence Alignment:

    • Utilize a web-based or standalone MSA tool like Clustal Omega or MUSCLE.

    • Upload the multi-FASTA file and execute the alignment with default parameters. These algorithms excel at balancing speed and accuracy for a moderately sized set of proteins.

    • Visualize the alignment using software like Jalview. Pay close attention to columns with 100% identity (indicated by *) or high similarity (: or .). These often correspond to the catalytic core or substrate-binding pocket.

Comparative Data Summary

The MSA allows for the direct calculation of sequence identity and the identification of conserved functional residues. This quantitative data is best summarized in a table for objective comparison.

FeatureHomo sapiens (Human)Pseudomonas fluorescensPseudomonas pseudoalcaligenes JS45Rationale & Significance
UniProt ID Provides a stable identifier for retrieving sequence and annotation data. [4]
Gene Name ALDH8A1amnCamnCOfficial gene nomenclature. [9][10]
Length (AA) 487525542Differences in length, particularly at the N- or C-termini, may indicate different regulatory domains or localization signals.
Molecular Mass 54.7 kDa56.4 kDa57.8 kDaBased on sequence; experimental mass may vary due to post-translational modifications. [11]
% Identity to Human 100%~35%~34%Quantifies evolutionary distance. Lower identity suggests potential differences in substrate specificity, kinetics, or regulation.
Conserved Active Site Cys, GluCys, GluCys, GluThe catalytic cysteine (nucleophile) and glutamate (general base) are hallmarks of the ALDH superfamily, essential for catalysis. [12]
Substrate Specificity 2-aminomuconic semialdehydeAlso oxidizes 2-hydroxymuconic semialdehydeAlso oxidizes 2-hydroxymuconic semialdehyde, hexaldehyde, benzaldehydeBroader substrate specificity in bacterial enzymes may reflect different metabolic contexts. [11][13]
Phylogenetic Analysis

Trustworthiness: A phylogenetic tree visually represents the evolutionary relationships inferred from the MSA. Its topology should be logical; for instance, mammalian enzymes should cluster together and be distinct from bacterial enzymes. This serves as a self-validating check on the quality of your alignment and sequence selection. Discrepancies may indicate a mis-annotated sequence or a horizontal gene transfer event.

Protocol for Phylogenetic Tree Construction:

  • Utilize MEGA (Molecular Evolutionary Genetics Analysis) software.

  • Load the aligned FASTA file from the previous step.

  • Select Phylogeny -> Construct/Test Neighbor-Joining Tree. The Neighbor-Joining method is computationally efficient and provides a good initial hypothesis of evolutionary relationships.

  • Use the p-distance model and complete deletion for gaps.

  • Bootstrap the analysis with 1000 replicates to assess the statistical support for each branch. Bootstrap values >70 are generally considered reliable.

  • Root the tree using a more distantly related aldehyde dehydrogenase as an outgroup to establish the ancestral node.

Part 2: Experimental Validation of In-Silico Predictions

Authoritative Grounding: In-silico analysis generates powerful hypotheses, but they remain predictions until validated by experimental data. The ultimate proof of a residue's function comes from direct biochemical testing. Here, we bridge the gap between sequence and function by describing protocols for site-directed mutagenesis and enzyme kinetics, which together form a self-validating system.

Experimental Workflow: From Prediction to Kinetic Proof

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis sdm 1. Site-Directed Mutagenesis (e.g., Cys -> Ala) expression 2. Protein Expression & Purification (E. coli system) sdm->expression kinetics 3. Steady-State Kinetic Assay (Spectrophotometry) expression->kinetics params 4. Determine Kinetic Parameters (Km, Vmax, kcat) kinetics->params comparison 5. Compare WT vs. Mutant params->comparison

Caption: Workflow for Experimental Validation of In-Silico Findings.

Protocol 1: Site-Directed Mutagenesis

Expertise & Experience: The choice of mutation is paramount. To test the function of a predicted active site residue, a non-conservative mutation is ideal. For example, mutating the catalytic Cysteine to an Alanine removes the nucleophilic thiol group, which should, according to our hypothesis, abolish enzyme activity. This provides a clear, interpretable result.

Methodology:

  • Primer Design: Design primers containing the desired mutation (e.g., TGC for Cysteine to GCC for Alanine) for the gene encoding 2-AMS dehydrogenase cloned into an expression vector.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid with the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically targets methylated DNA (i.e., the original plasmid from a dam+ E. coli strain).

  • Transformation: Transform the newly synthesized, mutated plasmids into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and confirm the mutation via Sanger sequencing.

Protocol 2: Enzyme Expression, Purification, and Kinetic Characterization

Trustworthiness: A robust kinetic assay relies on a pure enzyme preparation. The purification protocol described below includes multiple chromatography steps to ensure the removal of contaminating proteins that could interfere with the assay. The activity of the enzyme is monitored throughout the purification process, providing a continuous check on the protocol's effectiveness. [11] Methodology:

  • Expression: Transform the expression vector (both wild-type and mutant) into an expression strain of E. coli (e.g., BL21(DE3)). Grow the cells and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them using sonication in a buffered solution.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If the protein is His-tagged, perform immobilized metal affinity chromatography (IMAC).

    • Further purify the protein using ion-exchange and/or size-exclusion chromatography to achieve >95% purity as assessed by SDS-PAGE. [11]4. Steady-State Kinetic Assay:

    • The activity of 2-AMS dehydrogenase can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. [11][14] * Prepare a reaction mixture in a quartz cuvette containing a buffer (e.g., 50 mM potassium phosphate, pH 7.3), a fixed, saturating concentration of NAD+, and the purified enzyme. [11][13] * Initiate the reaction by adding the substrate, 2-aminomuconic semialdehyde (or a stable analog like 2-hydroxymuconic semialdehyde). [14] * Record the change in absorbance at 340 nm over time using a spectrophotometer.

    • Repeat the assay with varying substrate concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ. [15][16][17] Expected Results & Interpretation:

  • Wild-Type (WT) Enzyme: Should exhibit typical Michaelis-Menten kinetics.

  • Cys-to-Ala Mutant: Should show no or drastically reduced activity, confirming the cysteine's critical role as the catalytic nucleophile.

  • Other Mutants (e.g., in a substrate-binding residue): May show a significant increase in Kₘ (indicating reduced substrate affinity) but a less dramatic change in Vₘₐₓ.

This combination of in-silico prediction and rigorous experimental validation provides a powerful, self-reinforcing methodology for characterizing 2-AMS dehydrogenase, paving the way for targeted drug design and a deeper understanding of its role in health and disease.

References
  • Title: Phylogenetic analysis of ALDH superfamily members from different... Source: ResearchGate URL: [Link]

  • Title: Phylogenetic analyses of ALDH10 (a) and ALDH11 (b) family members.... Source: ResearchGate URL: [Link]

  • Title: Aldehyde Dehydrogenase 3 Is an Expanded Gene Family with Potential Adaptive Roles in Chickpea Source: PubMed Central URL: [Link]

  • Title: Phylogenetic analysis of ALDH family members. (a) Phylogenetic tree... Source: ResearchGate URL: [Link]

  • Title: Aminomuconate-semialdehyde dehydrogenase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The aldehyde dehydrogenase superfamilies: correlations and deviations in structure and function Source: PubMed Central URL: [Link]

  • Title: (PDF) Purification, Characterization, and Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45 Source: ResearchGate URL: [Link]

  • Title: Purification, Characterization, and Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase from Pseudomonas pseudoalcaligenes JS45 Source: ASM Journals URL: [Link]

  • Title: ALDH8A1 - 2-aminomuconic semialdehyde dehydrogenase - Homo sapiens (Human) Source: UniProt URL: [Link]

  • Title: ALDH8A1 Gene - Aldehyde Dehydrogenase 8 Family Member A1 Source: GeneCards URL: [Link]

  • Title: Kynurenine Pathway Metabolites in Humans: Disease and Healthy States Source: PubMed Central URL: [Link]

  • Title: Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 Source: PubMed Central URL: [Link]

  • Title: Biochemical, kinetic, and structural characterization of a Bacillus tequilensis nitroreductase Source: FEBS Press URL: [Link]

  • Title: The tetrameric assembly of 2-aminomuconic acid dehydrogenase is a functional requirement of cofactor NAD+ binding Source: bioRxiv URL: [Link]

  • Title: Kynurenine pathway metabolism and neuroinflammatory disease Source: PubMed Central URL: [Link]

  • Title: Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations Source: PubMed Central URL: [Link]

  • Title: Activation of the kynurenine pathway is associated with striatal volume in major depressive disorder Source: PubMed Central URL: [Link]

  • Title: D4.4. Steady-state kinetic characterization of enzymes and thermodynamics analysis of the enzyme stability Source: European Commission URL: [Link]

  • Title: The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases Source: MDPI URL: [Link]

  • Title: Kinetic characterization of Cas9 enzymes Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Technical Guide to the Proper Disposal of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-amino-6-methylnicotinaldehyde (CAS No. 885276-99-3). As a substituted aminopyridine, this compound requires careful handling based on established protocols for hazardous chemical waste. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally analogous compounds—including 2-aminopyridine, 4-aminopyridine, and other pyridine derivatives—and are grounded in federal and state regulatory frameworks.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It prioritizes safety, regulatory compliance, and environmental stewardship, reflecting our commitment to providing value beyond the product itself.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. Based on data from closely related aminopyridines, this compound should be handled as a hazardous substance with multiple potential risks.[3][4]

Key Mechanistic Insight: The pyridine ring and the amino group are key functional moieties that define the compound's reactivity and toxicity. Aminopyridines can act as neurotoxins by interfering with potassium channels, and their basic nature means they will react exothermically with acids.[5][6] The aldehyde group adds another layer of reactivity.

Table 1: Extrapolated Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard CategoryDescription of Potential RiskRequired PPE
Acute Toxicity (Oral) Toxic or fatal if swallowed.[3][7][8]Standard laboratory PPE.
Acute Toxicity (Dermal) Potentially fatal in contact with skin; readily absorbed.[3][7][9]Chemical-resistant gloves (e.g., Butyl rubber, Viton®), lab coat.[1]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to burns.[7][8]Chemical-resistant gloves, lab coat.[1]
Eye Damage/Irritation Causes serious eye irritation or damage.[7][8]Safety glasses with side shields or chemical splash goggles.[1]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[7]Use only in a well-ventilated area or a chemical fume hood.[1]
Chemical Incompatibility Reacts with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][5][8] Contact may cause fires or explosions.[5]Segregated storage and waste streams are mandatory.

The Regulatory Framework: EPA and OSHA Compliance

The disposal of chemical waste is not merely a laboratory best practice; it is a legal requirement governed by strict federal and state regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[10][11] Waste containing this compound must be classified as hazardous waste.[1][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) and Hazard Communication standards, mandate safe handling procedures, employee training, and emergency preparedness to protect laboratory personnel.[13][14][15][16]

Pre-Disposal Protocol: Waste Characterization and Segregation

Proper disposal begins the moment a material is designated as waste. The following steps are critical to ensure safety and compliance.

Step 1: Waste Characterization All materials containing this compound must be managed as hazardous waste.[1] This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Spill cleanup materials.

Step 2: Segregation Never mix waste containing this compound with incompatible materials.[1]

  • Rationale: Mixing with acids can cause a violent exothermic reaction. Contact with strong oxidizers can create a fire or explosion hazard.[5]

  • Action: Collect this waste in a dedicated, clearly labeled hazardous waste container. Store this container separately from acids and oxidizing agents.[1]

On-Site Handling and Accumulation

Proper on-site management in a Satellite Accumulation Area (SAA) is crucial before the waste is removed by a certified disposal company.

  • Container Selection: Use a robust, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled at all times with the words "Hazardous Waste" and the full chemical name: "this compound".[1] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Keep the waste container closed except when adding waste. Store it in a designated, secondary containment unit within a well-ventilated and secure area.[1]

Step-by-Step Disposal Workflows

The specific disposal procedure depends on the nature and quantity of the waste. The following decision-making workflow illustrates the proper channels for different scenarios.

G cluster_0 Waste Characterization cluster_1 Disposal & Decontamination Protocol start Waste Generated (this compound) is_spill Is it an emergency spill? start->is_spill waste_type What is the waste form? is_spill->waste_type No spill_small Small Spill (<100 mL / 10g) - Don PPE - Absorb with inert material - Package, label as hazardous waste is_spill->spill_small Yes (Minor) spill_large Large Spill (>100 mL / 10g) - Evacuate area - Notify EHS/Emergency Response - Secure the area is_spill->spill_large Yes (Major) contaminated_solids Contaminated Solids (Gloves, Wipes, Glassware) - Double-bag solids - Place in labeled hazardous waste container waste_type->contaminated_solids Contaminated Labware bulk_liquid_solid Bulk Liquid or Solid Waste (Unused Reagent, Reaction Residues) - Place in primary, sealed waste container - Label with contents and hazards waste_type->bulk_liquid_solid Bulk Material / Solutions end_point Arrange Pickup by Licensed Hazardous Waste Contractor spill_small->end_point spill_large->end_point contaminated_solids->end_point bulk_liquid_solid->end_point caption Figure 1. Disposal Decision-Making Workflow.

Caption: Figure 1. Disposal Decision-Making Workflow.

A. Routine Disposal of Contaminated Materials and Small Quantities
  • Wear Full PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • Containment: Place all contaminated disposable items (e.g., wipes, pipette tips, gloves) into a designated, clearly labeled hazardous waste container.

  • Rinsate: For non-disposable glassware, rinse with a suitable solvent (e.g., ethanol or acetone). The first rinse is considered hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses may be managed as non-hazardous, pending facility-specific EHS approval.

  • Storage: Secure the lid on the hazardous waste container and place it in your designated Satellite Accumulation Area.

B. Disposal of Bulk or Unused this compound
  • Do Not Dispose Down the Drain: This compound is toxic and potentially persistent, making sewer disposal illegal and environmentally harmful.[6][8][9]

  • Do Not Dispose in Regular Trash: Solid waste must be managed as hazardous chemical waste.

  • Primary Disposal Route: The only acceptable method for disposing of bulk quantities is through a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF).[17][18]

  • Procedure:

    • Carefully transfer the material into its designated hazardous waste container, ensuring it is properly sealed and labeled.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Ensure the hazardous waste manifest is completed correctly to track the waste from your lab to the final disposal site.[18]

C. Emergency Spill Procedures

Accidents require immediate and correct action.

  • For Small Spills (<100 mL or 10g):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Some protocols for aminopyridines suggest neutralizing the residue with a dilute solution of acetic acid after initial cleanup; consult your EHS department for approval of this step.[9]

  • For Large Spills (>100 mL or 10g):

    • Evacuate: Immediately evacuate the laboratory.

    • Alert: Notify your supervisor and contact your institution's EHS department or emergency response line immediately.[1]

    • Secure: Prevent entry into the affected area.

    • Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup.[13]

Final Disposal Method: Incineration

While you will not be conducting the final disposal, it is important to understand the process. For pyridine and its derivatives, high-temperature incineration in a permitted hazardous waste incinerator is the most common and effective disposal method.[5][12] This process ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, with the effluent gas being treated to remove harmful substances.[5]

By adhering to these rigorous, step-by-step procedures, you ensure the safety of yourself and your colleagues, maintain compliance with all legal requirements, and protect our environment.

References

  • Vertex AI Search. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • A-State Knowledge Base. Hazardous Waste Management.
  • CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • ChemicalBook. (2025, September 25). 2-Aminopyridine | 504-29-0.
  • BenchChem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific.
  • OSHA. Hazardous Waste Home. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • Thermo Fisher Scientific. (2009, October 2). Pyridine - SAFETY DATA SHEET.
  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Aldrich. (2025, November 6). 2-amino-6-methylpyridine - SAFETY DATA SHEET.
  • Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
  • U.S. Environmental Protection Agency. Aminopyridines.
  • Fisher Scientific. (2024, March 29). 2-Amino-6-methylpyridine - SAFETY DATA SHEET.
  • BLD Pharm. 2-Amino-6-(dimethylamino)nicotinaldehyde.
  • Santa Cruz Biotechnology. 2-Amino-6-methylheptane - Safety Data Sheet.
  • University of Washington Environmental Health & Safety. 4-Aminopyridine SOP.
  • BenchChem. An In-depth Technical Guide to the Safety and Handling of 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • Alkali Metals Ltd. 2-amino-6-picoline - Material Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). 4-Aminopyridine - SAFETY DATA SHEET.
  • Sigma-Aldrich. This compound.
  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439.
  • CUTM Courseware. INCOMPATIBILITIES.
  • American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet.

Sources

Mastering the Safe Handling of 2-Amino-6-methylnicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 2-Amino-6-methylnicotinaldehyde, a substituted aminopyridine, presents unique opportunities in research, but its safe handling is paramount. This guide provides an in-depth, experience-driven protocol for the use of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. Our focus is on proactive safety measures, from initial risk assessment to final disposal, grounded in established principles of chemical hygiene.

The dual reactivity of the aldehyde and the amino groups, characteristic of this molecule's class, necessitates a stringent approach to personal protective equipment (PPE) and handling procedures. The following protocols are designed to be a self-validating system, where each step reinforces a culture of safety and scientific excellence.

Hazard Assessment and Risk Mitigation

This compound, while not extensively characterized in public safety literature, belongs to the aminopyridine and aldehyde chemical families. By analogy with similar compounds, such as 2-Amino-6-methylpyridine, we must anticipate hazards including acute toxicity if swallowed or in contact with skin, serious eye irritation, skin irritation, and potential respiratory irritation[1]. Therefore, all handling procedures should be conducted with the assumption that this compound is hazardous.

Core Principles for Safe Handling:
  • Minimize Exposure: All operations should be engineered to minimize the generation of dust or aerosols.

  • Containment: All work with the solid compound or its solutions must be performed in a certified chemical fume hood.

  • Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[2].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

Task Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (Double-gloved recommended)- Chemical Safety Goggles- Full-length Lab Coat- N95 or higher RespiratorTo prevent inhalation of fine particulates and skin contact with the solid compound. Double gloving provides an extra layer of protection against potential permeation[3].
Solution Preparation and Handling - Disposable Nitrile Gloves- Chemical Safety Goggles- Full-length Lab CoatTo protect against splashes and incidental skin contact with the dissolved compound.
Large-Scale Operations or Spills - Chemical-resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron or Coveralls- Appropriate Respirator (based on exposure assessment)To provide enhanced protection during activities with a higher risk of significant exposure[4][5].

Step-by-Step Operational Protocol

This protocol details the essential steps for safely handling this compound from receipt to disposal.

Pre-Handling Preparations
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

Handling and Experimental Use
  • Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood.

  • Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Reactions: Keep all reaction vessels capped or covered to the extent possible to prevent the release of vapors.

  • Post-Handling: After completing the experimental work, thoroughly decontaminate all surfaces and equipment.

Disposal Plan
  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed hazardous waste container[6].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container compatible with the solvents used.

  • Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards[2].

Emergency Procedures: Spill and Exposure Management

Minor Spill Response (within a fume hood)
  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Containment: If safe to do so, use an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the spill[7].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[9]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Proceed Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Reaction Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methylnicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methylnicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.